molecular formula C16H14O5 B1217449 (-)-Nissolin CAS No. 73340-42-8

(-)-Nissolin

Número de catálogo: B1217449
Número CAS: 73340-42-8
Peso molecular: 286.28 g/mol
Clave InChI: FPRVFTCYJRERLF-FZMZJTMJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(-)-Nissolin is a high-purity chemical reagent isolated from natural sources and is provided for research use only. It is not for human or veterinary diagnostic or therapeutic use. Scientific literature indicates that related compounds in the nissolin family, such as 9-O-methyl-nissolin, are isoflavonoids found in plants like Dalbergia odorifera . These types of natural products are of significant interest in biomedical research for exploring a wide range of biological activities. Researchers are investigating compounds with this core structure for their potential roles in various biochemical pathways. The specific mechanism of action, molecular targets, and full spectrum of applications for this compound are active areas of scientific inquiry, making it a valuable tool for pharmacological and phytochemical research. Please consult the scientific literature for the latest research findings.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

73340-42-8

Fórmula molecular

C16H14O5

Peso molecular

286.28 g/mol

Nombre IUPAC

(6aR,11aR)-10-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol

InChI

InChI=1S/C16H14O5/c1-19-16-12(18)5-4-9-11-7-20-13-6-8(17)2-3-10(13)14(11)21-15(9)16/h2-6,11,14,17-18H,7H2,1H3/t11-,14-/m0/s1

Clave InChI

FPRVFTCYJRERLF-FZMZJTMJSA-N

SMILES

COC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)O

SMILES isomérico

COC1=C(C=CC2=C1O[C@@H]3[C@H]2COC4=C3C=CC(=C4)O)O

SMILES canónico

COC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)O

Origen del producto

United States

Foundational & Exploratory

The Discovery and Isolation of (-)-Nissolin from Astragalus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Nissolin, a pterocarpan isoflavonoid, and its glycoside derivatives are bioactive compounds found exclusively within the Astragalus genus, a staple in traditional medicine. This document provides a comprehensive overview of the discovery, isolation, and biological activities of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside quantitative data on its bioactivity. Furthermore, a key signaling pathway modulated by this compound, the PI3K/Akt/NF-κB pathway, is illustrated to elucidate its mechanism of action, particularly in the context of its anti-inflammatory properties. This guide is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Astragalus species have a long history of use in traditional medicine, attributed to their rich content of bioactive secondary metabolites, including flavonoids, saponins, and polysaccharides.[1] Among these, the isoflavonoid this compound, also known as Methylnissolin or Astrapterocarpan, has garnered significant interest for its diverse pharmacological activities.[2] This pterocarpan is a key bioactive constituent absorbed into the bloodstream upon consumption of Astragalus preparations and has demonstrated anti-inflammatory, antioxidant, and anticancer properties.[2] The exclusive natural occurrence of this compound in the Astragalus genus underscores the importance of this plant as a source for its isolation and further investigation.[2] This technical guide details the discovery and isolation of this compound from Astragalus species, providing in-depth experimental protocols and quantitative data to support further research and development.

Discovery and Isolation

While the precise initial discovery and isolation report for this compound (Astrapterocarpan) could not be definitively identified in the searched literature, the methodologies for isolating pterocarpans and other isoflavonoids from Astragalus species are well-established. The following sections provide a composite experimental protocol based on these established methods, representing a likely approach to its original and subsequent isolations.

Experimental Protocols

The isolation of this compound from Astragalus root typically involves a multi-step process encompassing extraction, partitioning, and chromatographic purification.

  • Plant Material: Dried roots of Astragalus membranaceus var. mongholicus are commonly used as the starting material. The roots are first cleaned, dried, and then pulverized into a fine powder to maximize the surface area for solvent extraction.

  • Extraction: The powdered plant material is extracted with a polar solvent, typically an aqueous ethanol or methanol solution (e.g., 70-95% ethanol), at an elevated temperature under reflux for several hours. This process is often repeated multiple times to ensure exhaustive extraction of the target compounds.[2] The combined extracts are then filtered to remove solid plant debris.

  • Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the organic solvent, yielding a crude extract.

The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. This step aims to separate compounds based on their differential solubility, thereby enriching the fraction containing isoflavonoids like this compound. A typical partitioning scheme would involve:

  • Petroleum Ether/Hexane: To remove non-polar compounds such as fats and sterols.[3]

  • Ethyl Acetate: This fraction typically contains flavonoids and other moderately polar compounds.

  • n-Butanol: This fraction will contain more polar compounds, including glycosides.

The ethyl acetate fraction is often the most enriched in isoflavonoids and is carried forward for further purification.

A combination of chromatographic techniques is employed for the final isolation and purification of this compound.

  • Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel or other stationary phases. A gradient elution system with increasing solvent polarity (e.g., a mixture of chloroform and methanol) is used to separate the compounds based on their affinity for the stationary phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly effective for the preparative separation of natural products. A two-phase solvent system, such as ethyl acetate-ethanol-water, is used. The crude or partially purified extract is injected into the HSCCC system, and the fractions containing the target compound are collected. This method can yield high-purity compounds in significant quantities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, preparative HPLC with a C18 column is often used. An isocratic or gradient mobile phase of methanol-water or acetonitrile-water allows for the isolation of highly pure this compound.

The structure of the isolated compound is confirmed using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.

  • X-ray Crystallography: To definitively determine the three-dimensional structure of the molecule in its crystalline form.[2]

Experimental Workflow Diagram

experimental_workflow start Dried Astragalus Root Powder extraction Extraction with Aqueous Ethanol/Methanol start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Column Chromatography (Silica Gel) ethyl_acetate_fraction->column_chromatography hsccc High-Speed Counter-Current Chromatography column_chromatography->hsccc prep_hplc Preparative HPLC hsccc->prep_hplc pure_nissolin Pure this compound prep_hplc->pure_nissolin structure_elucidation Structure Elucidation (MS, NMR, X-ray Crystallography) pure_nissolin->structure_elucidation

Caption: Generalized workflow for the extraction and isolation of this compound.

Quantitative Data

The following tables summarize the quantitative data related to the content and biological activity of this compound (Methylnissolin) and its glycoside, as reported in various studies.

Table 1: Content of this compound (Methylnissolin) and its Glycoside in Astragalus
Astragalus Species/VarietyGeographic OriginPlant PartCompoundContent (µg/g)Reference
A. membranaceus var. mongholicusShanxi, ChinaRootMethylnissolin-3-O-glucosideHighest among tested regions[2]
A. membranaceus var. mongholicusGansu, ChinaRootMethylnissolinHighest among tested regions[2]
A. membranaceusShanxi, ChinaXylemMethylnissolinVaries[2]
A. membranaceusShanxi, ChinaBarkMethylnissolinVaries[2]
A. membranaceusGansu, ChinaXylemMethylnissolinVaries[2]
A. membranaceusGansu, ChinaBarkMethylnissolinVaries[2]
A. membranaceusInner Mongolia, ChinaXylemMethylnissolinVaries[2]
A. membranaceusInner Mongolia, ChinaBarkMethylnissolinVaries[2]
A. membranaceusHeilongjiang, ChinaXylemMethylnissolinVaries[2]
A. membranaceusHeilongjiang, ChinaBarkMethylnissolinVaries[2]

Note: The exact quantitative values were presented graphically in the source material, with relative comparisons highlighted.

Table 2: Bioactivity of this compound (Methylnissolin) and its Derivatives
CompoundBiological ActivityAssayCell Line/ModelIC₅₀ / ActivityReference
MethylnissolinAnticancerMTT AssaySiHa (cervical cancer)187.4 µM (48h)[2]
Methylnissolin-3-O-glucosideAnticancerMTT AssayKYSE150 (esophageal carcinoma)186.44 µM (24h), 119.23 µM (48h)[2]
Methylnissolin-3-O-glucosideAnticancerMTT AssayNormal esophageal epithelial cells293.27 µM (24h), 172.91 µM (48h)[2]
Methylnissolin-3-O-glucosideAnti-inflammatoryIL-12 p40 production inhibitionLPS-induced bone marrow-derived dendritic cellsWeak inhibition at 25 µM[2]
Methylnissolin-3-O-glucosideAntioxidantARE-dependent luciferase activityNrf2-HepG2 stable cells~2-fold increase at 5 µM, ~20-fold increase at 80 µM[4]
Methylnissolin-3-O-glucosideCytoprotectionH₂O₂-induced cell deathEA.hy926 cellsDose-dependent protection from 5-80 µM[4]

Signaling Pathway

This compound exerts its anti-inflammatory effects, at least in part, through the modulation of the PI3K/Akt/NF-κB signaling pathway. This pathway is a critical regulator of the cellular inflammatory response.

PI3K/Akt/NF-κB Signaling Pathway and the Role of this compound

In a resting cell, the transcription factor NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS]), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, such as those for cytokines and chemokines.

The PI3K/Akt pathway is an upstream regulator of NF-κB activation. Activation of PI3K leads to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and activate the IKK complex, thus promoting NF-κB-mediated inflammation.

This compound is proposed to inhibit this pathway by targeting the IKK complex, thereby preventing the phosphorylation and degradation of IκB. This leads to the sequestration of NF-κB in the cytoplasm and a subsequent reduction in the expression of pro-inflammatory mediators.

Signaling Pathway Diagram

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IκB IκB IKK->IκB Phosphorylates IκB_P P-IκB IκB->IκB_P NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates This compound This compound This compound->IKK Inhibits Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Degradation IκB_P->Ub Ubiquitination NF-κB_IκB NF-κB IκB NF-κB_IκB->NF-κB Releases DNA DNA NF-κB_nuc->DNA Pro-inflammatory Genes Transcription of Pro-inflammatory Genes DNA->Pro-inflammatory Genes

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Conclusion

This compound, a pterocarpan isoflavonoid unique to the Astragalus genus, presents a promising scaffold for the development of novel therapeutics. Its well-documented anti-inflammatory, antioxidant, and anticancer activities, coupled with a growing understanding of its molecular mechanisms, make it a compelling subject for further investigation. This technical guide provides a foundational overview of the discovery, isolation, and biological properties of this compound, intended to facilitate and inspire future research in this area. The detailed experimental protocols and quantitative data compiled herein offer a practical resource for scientists and drug development professionals seeking to explore the therapeutic potential of this fascinating natural product. Further studies are warranted to fully elucidate its pharmacological profile and to optimize its extraction and purification for potential clinical applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Methylnissolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylnissolin, an isoflavonoid compound, has garnered significant interest within the scientific community due to its potential therapeutic applications. A comprehensive understanding of its physicochemical properties is paramount for its development as a pharmaceutical agent. This technical guide provides a detailed overview of the known physicochemical characteristics of Methylnissolin, outlines experimental protocols for their determination, and explores the key signaling pathways it modulates. All quantitative data are presented in a clear tabular format, and complex biological and experimental workflows are visualized using diagrams to facilitate comprehension.

Physicochemical Properties of Methylnissolin

Methylnissolin (also known as Astrapterocarpan) is an isoflavonoid with a pterocarpan core structure.[1] A summary of its key physicochemical properties is provided in Table 1. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be considered as such.

PropertyValueData TypeSource
Molecular Formula C₁₇H₁₆O₅Experimental[1][2]
Molecular Weight 300.31 g/mol Calculated[1][2][3]
IUPAC Name 9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol---
SMILES COC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O)OC---
Density 1.3 ± 0.1 g/cm³Experimental[1]
Melting Point Not Experimentally Determined---
Boiling Point 428.9 ± 45.0 °C at 760 mmHgPredicted[4]
ACD/LogP 2.45Calculated[1]
pKa 9.44 ± 0.20Predicted[4]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl AcetateQualitative[4]

Experimental Protocols for Physicochemical Property Determination

Accurate characterization of a compound's physicochemical properties is essential for drug development. The following sections detail standard experimental protocols that can be adapted for the determination of Methylnissolin's melting point, solubility, and pKa.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. For pure crystalline compounds, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry, finely powdered Methylnissolin is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range represents the melting point of the sample.

  • Replicate: The measurement should be repeated at least twice to ensure accuracy.

Quantitative Solubility Determination

Determining the solubility of a compound in various solvents is crucial for formulation development and understanding its behavior in biological systems.

Principle: The saturation solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: An excess amount of Methylnissolin is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.

  • Equilibration: The vials are sealed and placed in a constant temperature shaker. They are agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the samples are centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the supernatant is carefully removed, diluted with an appropriate solvent, and the concentration of Methylnissolin is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is expressed in units such as mg/mL or g/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a drug at different physiological pH values.

Principle: Potentiometric titration is a common method for determining the pKa of a compound. It involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa is the pH at which the compound is 50% ionized.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beakers

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Sample Preparation: A known concentration of Methylnissolin is dissolved in a suitable solvent system (e.g., a co-solvent of water and a miscible organic solvent like methanol or DMSO may be necessary due to its low aqueous solubility).

  • Titration: The solution is titrated with a standardized solution of a strong base (if the compound is acidic) or a strong acid (if the compound is basic). The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization.

Modulated Signaling Pathways

Methylnissolin has been reported to exert its biological effects by modulating several key intracellular signaling pathways.[1][5] Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

RIPK2/ASK1 Signaling Pathway

The Receptor-Interacting Protein Kinase 2 (RIPK2) and Apoptosis Signal-regulating Kinase 1 (ASK1) pathway is involved in inflammatory and stress responses.

RIPK2_ASK1_Pathway Methylnissolin Methylnissolin RIPK2 RIPK2 Methylnissolin->RIPK2 Inhibition ASK1 ASK1 RIPK2->ASK1 Downstream_Effectors Downstream Effectors (e.g., JNK, p38) ASK1->Downstream_Effectors Inflammation_Apoptosis Inflammation & Apoptosis Downstream_Effectors->Inflammation_Apoptosis

Caption: Methylnissolin inhibits the RIPK2/ASK1 signaling pathway.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a critical regulator of cell survival, proliferation, and metabolism.

PI3K_AKT_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Methylnissolin Methylnissolin Methylnissolin->PI3K Modulation

Caption: Methylnissolin modulates the PI3K/AKT signaling pathway.

IκB/NF-κB Signaling Pathway

The Inhibitor of kappa B (IκB)/Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses.

IkB_NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Gene_Transcription Gene Transcription (Inflammation) NFkB->Gene_Transcription Translocates to Nucleus Methylnissolin Methylnissolin Methylnissolin->IKK Inhibition

Caption: Methylnissolin inhibits the IκB/NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses.

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli MAPKKK MAPKKK (e.g., Raf) Extracellular_Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Cellular_Responses Cellular Responses MAPK->Cellular_Responses Methylnissolin Methylnissolin Methylnissolin->MAPKKK Modulation

Caption: Methylnissolin modulates the MAPK signaling pathway.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is the primary cellular defense mechanism against oxidative stress.

Nrf2_HO1_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds Methylnissolin Methylnissolin Methylnissolin->Keap1 Modulation HO1 HO-1 & Other Antioxidant Genes ARE->HO1 Activates Transcription

Caption: Methylnissolin modulates the Nrf2/HO-1 signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of Methylnissolin. While key identifiers and some experimental and predicted data are available, further experimental determination of properties such as melting point, boiling point, and quantitative solubility is necessary for a complete characterization. The provided experimental protocols offer a starting point for researchers to obtain this critical data. Furthermore, the elucidation of Methylnissolin's interactions with key signaling pathways offers valuable insights into its potential therapeutic mechanisms, paving the way for future research and drug development efforts.

References

Unraveling (-)-Nissolin: A Technical Guide to its Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the structure elucidation and stereochemical assignment of (-)-Nissolin, a naturally occurring pterocarpan, has been compiled for researchers, scientists, and professionals in the field of drug development. This document provides an in-depth analysis of the molecule's structural features, the experimental methodologies used for its characterization, and insights into its potential biological significance.

This compound, with the systematic name (6aR,11aR)-10-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol and a molecular formula of C16H14O5, is a member of the pterocarpan class of isoflavonoids. These compounds are known for their presence in the plant kingdom, particularly in the family Fabaceae, and often exhibit a range of biological activities. The absolute stereochemistry of this compound has been established as (6aR, 11aR), a crucial determinant of its biological function.

Spectroscopic and Physical Data

The structural framework of this compound has been elucidated through a combination of spectroscopic techniques. While the original detailed experimental values for this compound require retrieval from seminal literature, a closely related metabolic product, identified as 9-demethyl-astrapterocarpan (Nissolin), has been characterized, confirming the core structure. The elucidation of such molecules typically relies on a suite of analytical methods.

Data TypeDescription
Molecular Formula C16H14O5
Systematic Name (6aR,11aR)-10-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol
Stereochemistry 6aR, 11aR
1H NMR Spectroscopy Provides information on the number and connectivity of protons in the molecule.
13C NMR Spectroscopy Reveals the carbon skeleton of the molecule.
Mass Spectrometry Determines the molecular weight and elemental composition.
Specific Rotation Confirms the chiral nature of the molecule and the identity of the enantiomer.

Experimental Protocols: A Methodological Overview

The determination of the structure and stereochemistry of a natural product like this compound follows a rigorous experimental workflow.

1. Isolation and Purification: The initial step involves the extraction of the compound from its natural source, such as plants from the Lathyrus genus. This is typically achieved through solvent extraction, followed by a series of chromatographic techniques, including column chromatography and High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.

2. Structure Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to piece together the molecular structure, identifying the connectivity of atoms and the carbon-hydrogen framework.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental formula of the compound.

3. Stereochemical Assignment:

  • Optical Rotation: The specific rotation of the purified compound is measured using a polarimeter. A negative value indicates a levorotatory compound, hence the designation "(-)".

  • Circular Dichroism (CD) Spectroscopy: This technique is often used to determine the absolute configuration of chiral centers by comparing the experimental CD spectrum with that of known related compounds or with theoretically calculated spectra.

  • Total Synthesis: The unambiguous confirmation of the proposed structure and stereochemistry is often achieved through the total chemical synthesis of the target molecule and comparison of its spectroscopic and physical properties with those of the natural product.

experimental_workflow cluster_isolation Isolation cluster_elucidation Structure Elucidation cluster_stereochem Stereochemistry Plant_Material Plant Material (e.g., Lathyrus nissolia) Extraction Solvent Extraction Plant_Material->Extraction Chromatography Chromatographic Purification (HPLC) Extraction->Chromatography NMR NMR Spectroscopy (1D & 2D) Chromatography->NMR MS Mass Spectrometry (HR-MS) Chromatography->MS Optical_Rotation Specific Rotation Chromatography->Optical_Rotation CD_Spectroscopy Circular Dichroism NMR->CD_Spectroscopy Optical_Rotation->CD_Spectroscopy Total_Synthesis Total Synthesis CD_Spectroscopy->Total_Synthesis Final_Structure Final Structure of This compound Total_Synthesis->Final_Structure

Caption: Experimental workflow for the structure elucidation of this compound.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, extensive research on its methylated derivative, Methylnissolin (also known as Astrapterocarpan), provides significant insights into the potential biological activities of this class of compounds.[1] Pterocarpans, in general, are recognized for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and anti-tumor activities.[1][2][3][4][5]

Methylnissolin has been shown to modulate several key signaling pathways implicated in cellular processes such as inflammation, proliferation, and survival.[1] These include:

  • PI3K/AKT Pathway: This pathway is crucial for cell growth, survival, and metabolism.

  • NF-κB Pathway: A key regulator of the inflammatory response.

  • MAPK Pathway: Involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis.

  • Nrf2/HO-1 Pathway: A primary defense mechanism against oxidative stress.

  • RIPK2/ASK1 Pathway: Involved in inflammatory and stress responses.[1]

The modulation of these pathways by Methylnissolin suggests that this compound may possess similar therapeutic potential.

signaling_pathways cluster_pathways Modulated Signaling Pathways cluster_effects Cellular Effects Methylnissolin Methylnissolin (Derivative of Nissolin) PI3K_AKT PI3K/AKT Methylnissolin->PI3K_AKT NFkB IκB/NF-κB Methylnissolin->NFkB MAPK MAPK Methylnissolin->MAPK Nrf2 Nrf2/HO-1 Methylnissolin->Nrf2 RIPK2 RIPK2/ASK1 Methylnissolin->RIPK2 Antitumor Antitumor PI3K_AKT->Antitumor Metabolism_Regulation Glucose-Lipid Metabolism Regulation PI3K_AKT->Metabolism_Regulation Anti_Inflammatory Anti-inflammatory NFkB->Anti_Inflammatory MAPK->Antitumor Antioxidant Antioxidant Nrf2->Antioxidant RIPK2->Anti_Inflammatory

References

In Vitro Biological Activity of Methylnissolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the in vitro biological activities of methylnissolin, a pterocarpan isoflavonoid. While the initial focus of this guide was (-)-Nissolin, a comprehensive literature review revealed a scarcity of specific data for this compound. However, extensive research is available for the closely related derivative, methylnissolin. This document summarizes the key findings from in vitro studies on methylnissolin and its glycoside, methylnissolin-3-O-glucoside, focusing on their anti-inflammatory, anti-cancer, and antioxidant properties. The information presented is intended for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the quantitative data from various in vitro studies on methylnissolin and its glycoside.

Table 1: Anti-inflammatory Activity of Methylnissolin and its Glycoside

CompoundCell LineInducerConcentrationEffectReference
Methylnissolin & its glycosideRAW 264.7 macrophagesLipopolysaccharide (LPS)Starting at 3.3 µMDose-dependent inhibition of the IκB/NF-κB signaling pathway.[1][1]
Methylnissolin-3-O-glucosidePrimary mouse spleen cellsConcanavalin A (2.5 µmol)30 µMSignificant inhibition of T cell proliferation after 48 hours.[1][1]
Methylnissolin-3-O-glucoside3T3-L1 and RAW264.7 co-culture-Up to 100 µMSignificant inhibition of IL-6 and MCP-1 production.[1][1]
Methylnissolin-3-O-glucosidePrimary bone marrow-derived dendritic cellsLPS25 µMWeak inhibitory effects on IL-12 p40 production.[1][1]

Table 2: Anti-Cancer Activity of Methylnissolin

CompoundCell LineAssayMetricValueReference
MethylnissolinSiHa (cervical cancer)CCK8 cytotoxicity assayIC50 (48 hours)187.4 µM[1]
MethylnissolinSiHa (cervical cancer)Flow cytometryEarly Apoptosis81.01% (vs. 14.91% in control)[1]
MethylnissolinA10 cells--At 10 µM, inhibited PDGF-BB-induced phosphorylation of ERK1/2, suppressing cell proliferation and DNA synthesis.[1][1]

Table 3: Antioxidant Activity of Methylnissolin-3-O-glucoside

CompoundCell Line/AssayMetricConcentrationEffectReference
Methylnissolin-3-O-glucosideEA.hy926 cellsARE-dependent luciferase activity5 µM~2-fold enhancement of reporter gene induction.[2][2]
Methylnissolin-3-O-glucosideEA.hy926 cellsARE-dependent luciferase activity80 µM20-fold enhancement of reporter gene induction.[2][2]
Methylnissolin-3-O-glucosideEA.hy926 cellsWestern Blot80 µMTime-dependent increase in Nrf2 protein expression from 2 to 16 hours.[2][2]
Methylnissolin-3-O-glucosideEA.hy926 cellsWestern Blot80 µMTime-dependent increase in HO-1 protein expression from 1 to 24 hours.[2][2]

Experimental Protocols

This section details the methodologies for key experiments cited in the data presentation tables.

Anti-inflammatory Activity Assays
  • Cell Culture and Treatment:

    • RAW 264.7 macrophages were cultured in appropriate media. For inflammatory stimulation, cells were treated with lipopolysaccharide (LPS). Methylnissolin and its glycoside were added at varying concentrations, with a minimum effective concentration noted at 3.3 µM.[1]

    • Primary mouse spleen cells were isolated and cultured. T cell proliferation was induced by Concanavalin A (2.5 µmol). Methylnissolin-3-O-glucoside was added at a concentration of 30 µM for 48 hours.[1]

    • 3T3-L1 preadipocytes and RAW264.7 macrophages were co-cultured. Methylnissolin-3-O-glucoside was added at concentrations up to 100 µM.[1]

  • Analysis of Inflammatory Markers:

    • NF-κB Pathway: The inhibition of the IκB/NF-κB pathway was assessed by measuring the phosphorylation of IκB-α and the nuclear translocation of the p65 subunit, likely via Western blotting and immunofluorescence, respectively.[1]

    • Cytokine Production: The levels of pro-inflammatory cytokines such as IL-6, MCP-1, and IL-12 p40 in the cell culture supernatant were quantified, presumably using ELISA or similar immunoassay techniques.[1]

    • Gene Expression: Inhibition of COX-2 and iNOS expression was likely determined by RT-PCR or Western blotting.[1]

Anti-Cancer Activity Assays
  • Cell Lines:

    • SiHa human cervical cancer cells.[1]

    • A10 cells (vascular smooth muscle).[1]

  • Cytotoxicity Assay:

    • The CCK8 (Cell Counting Kit-8) assay was used to determine the time- and dose-dependent inhibitory effect of methylnissolin on SiHa cells. The half-maximal inhibitory concentration (IC50) was calculated after 48 hours of treatment.[1]

  • Apoptosis Assay:

    • Flow cytometry was employed to analyze the induction of apoptosis in SiHa cells treated with methylnissolin. Cells were likely stained with Annexin V and Propidium Iodide to differentiate between early and late apoptotic cells.[1]

  • Cell Proliferation and Signaling:

    • A10 cells were stimulated with Platelet-Derived Growth Factor-BB (PDGF-BB). The effect of methylnissolin (10 µM) on cell proliferation and DNA synthesis was measured. The phosphorylation status of ERK1/2, PDGF-β-receptor, Akt, and p38 MAP kinase was assessed, likely by Western blotting, to determine the selectivity of methylnissolin's action.[1]

Antioxidant Activity Assays
  • Cell Line and Treatment:

    • EA.hy926 endothelial cells were used. Cells were treated with varying concentrations of methylnissolin-3-O-glucoside (5 µM to 80 µM).[2]

  • Nrf2 Activation Assay:

    • Luciferase Reporter Assay: EA.hy926 cells were transfected with a construct containing an Antioxidant Response Element (ARE)-driven luciferase reporter gene. The induction of the reporter gene was measured after treatment with methylnissolin-3-O-glucoside to quantify Nrf2 activation.[2]

    • Western Blot Analysis: The expression levels of nuclear Nrf2 and downstream target proteins such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) were determined by Western blotting in EA.hy926 cells treated with methylnissolin-3-O-glucoside. Histone H3 was used as a nuclear loading control.[2]

    • Immunofluorescence: The nuclear translocation of Nrf2 was visualized in EA.hy926 cells using immunofluorescence staining with an anti-Nrf2 antibody and DAPI for nuclear counterstaining. Images were acquired using a high-content imaging system.[2]

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

Figure 1: Anti-inflammatory mechanism of Methylnissolin via NF-κB pathway inhibition.

antioxidant_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MNG Methylnissolin- 3-O-glucoside Nrf2 Nrf2 MNG->Nrf2 promotes dissociation Keap1 Keap1 Keap1->Nrf2 sequesters Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Figure 2: Antioxidant mechanism of Methylnissolin-3-O-glucoside via Nrf2/ARE pathway.
Experimental Workflows

cytotoxicity_workflow start Start seed_cells Seed SiHa cells in 96-well plates start->seed_cells treat_cells Treat with various concentrations of Methylnissolin for 48h seed_cells->treat_cells add_cck8 Add CCK8 solution to each well treat_cells->add_cck8 incubate Incubate for 1-4 hours add_cck8->incubate measure_abs Measure absorbance at 450 nm incubate->measure_abs calculate_ic50 Calculate IC50 value measure_abs->calculate_ic50 end End calculate_ic50->end

Figure 3: Workflow for determining IC50 using CCK8 cytotoxicity assay.

western_blot_workflow start Start cell_culture Culture EA.hy926 cells and treat with Methylnissolin-3-O-glucoside start->cell_culture extract_protein Extract nuclear and cytoplasmic proteins cell_culture->extract_protein sds_page Separate proteins by SDS-PAGE extract_protein->sds_page transfer Transfer proteins to a membrane sds_page->transfer blocking Block membrane to prevent non-specific binding transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-Nrf2, anti-Histone H3) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect protein bands using chemiluminescence secondary_ab->detection analyze Analyze band intensity detection->analyze end End analyze->end

Figure 4: General workflow for Western blot analysis of protein expression.

References

The Anti-Cancer Potential of Methylnissolin and Its Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylnissolin, a pterocarpan isoflavonoid primarily isolated from the medicinal plant Astragalus membranaceus, has garnered interest for its potential therapeutic properties. While research on the direct anti-cancer mechanism of Methylnissolin is limited, studies on its derivatives, particularly 3,9-Di-O-Methylnissolin (DOM), provide significant insights into its potential as an anti-neoplastic agent. This technical guide synthesizes the current understanding of the mechanism of action of Methylnissolin derivatives in cancer cell lines, with a focus on the data available for 3,9-Di-O-Methylnissolin in gastric cancer.

Core Mechanism of Action: Insights from 3,9-Di-O-Methylnissolin (DOM) in Gastric Cancer

Recent studies on gastric cancer cell lines have elucidated a key mechanism through which 3,9-Di-O-Methylnissolin (DOM) exerts its anti-tumor effects. The primary pathway identified involves the suppression of the RIPK2-mediated NF-κB signaling cascade.[1]

RIPK2/NF-κB Signaling Pathway Inhibition

3,9-Di-O-Methylnissolin has been shown to significantly reduce the expression of Receptor-Interacting Protein Kinase 2 (RIPK2) in gastric cancer cells.[1] RIPK2 is a crucial mediator in the activation of the NF-κB pathway, a key regulator of inflammation, cell survival, and proliferation. By downregulating RIPK2, DOM effectively inhibits the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1] This inhibition of the NF-κB signaling pathway is a cornerstone of DOM's anti-cancer activity, leading to a reduction in pro-inflammatory cytokines such as IL-1β and IL-6, and ultimately suppressing the malignant progression of gastric cancer cells.[1]

G Methylnissolin 3,9-Di-O-Methylnissolin RIPK2 RIPK2 Methylnissolin->RIPK2 Inhibits Apoptosis Apoptosis Methylnissolin->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1) Methylnissolin->CellCycleArrest IKK IKK Complex RIPK2->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Gene Pro-inflammatory & Proliferation Genes (e.g., IL-6, IL-1β, Cyclins) Nucleus->Gene Activates Transcription

Figure 1: Simplified signaling pathway of 3,9-Di-O-Methylnissolin in gastric cancer cells.
Induction of Apoptosis and Cell Cycle Arrest

The inhibition of the NF-κB pathway by 3,9-Di-O-Methylnissolin culminates in two critical anti-cancer outcomes: the induction of apoptosis and cell cycle arrest.

  • Apoptosis: DOM treatment leads to an increased rate of apoptosis in gastric cancer cells. This is evidenced by an increase in Hoechst 33258 fluorescence intensity, a common indicator of apoptotic nuclear condensation.[1]

  • Cell Cycle Arrest: The compound effectively blocks the cell cycle at the G0/G1 phase, thereby inhibiting the proliferation of cancer cells.[1] This is demonstrated by a reduction in EdU-positive cells and a decreased rate of colony formation.[1]

Quantitative Data on the Effects of 3,9-Di-O-Methylnissolin

The following tables summarize the quantitative data from studies on the effects of 3,9-Di-O-Methylnissolin on gastric cancer cell lines.

Table 1: Effects of 3,9-Di-O-Methylnissolin on Gastric Cancer Cell Viability and Proliferation

ParameterCell LineConcentration (µg/mL)Result
Cell Viability Gastric Cancer Cells200, 400, 800Significant decrease
EdU-Positive Cells Gastric Cancer Cells200, 400, 800Significant reduction
Colony Formation Rate Gastric Cancer Cells200, 400, 800Significant decrease

Data extracted from a study on the effects of 3,9-Di-O-Methylnissolin on gastric cancer cells.[1]

Table 2: Effects of 3,9-Di-O-Methylnissolin on Cell Cycle and Apoptosis in Gastric Cancer Cells

ParameterCell LineConcentration (µg/mL)Result
Cell Cycle Gastric Cancer Cells200, 400, 800Arrest at G0/G1 phase
Apoptosis Rate Gastric Cancer Cells200, 400, 800Significant increase
Hoechst 33258 Fluorescence Gastric Cancer Cells200, 400, 800Increased intensity

Data extracted from a study on the effects of 3,9-Di-O-Methylnissolin on gastric cancer cells.[1]

Table 3: Effects of 3,9-Di-O-Methylnissolin on Migration, Invasion, and Protein Expression in Gastric Cancer Cells

ParameterCell LineConcentration (µg/mL)Result
Migration Rate Gastric Cancer Cells200, 400, 800Significant decrease
Invasion Rate Gastric Cancer Cells200, 400, 800Significant decrease
p-IκBα Expression Gastric Cancer Cells200, 400, 800Significant reduction
p-NF-κB p65 Expression Gastric Cancer Cells200, 400, 800Significant reduction
RIPK2 Expression Gastric Cancer Cells200, 400, 800Notable reduction

Data extracted from a study on the effects of 3,9-Di-O-Methylnissolin on gastric cancer cells.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of 3,9-Di-O-Methylnissolin's effect on gastric cancer.

Cell Culture and Treatment
  • Cell Lines: Human gastric cancer cell lines (e.g., AGS, MKN-45) and a normal gastric epithelial cell line (GES-1) are used.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are treated with varying concentrations of 3,9-Di-O-Methylnissolin (e.g., 200, 400, and 800 µg/mL) for specified time periods (e.g., 24 or 48 hours) to assess its effects.

Cell Viability Assay (CCK-8)
  • Procedure: Cells are seeded in 96-well plates. After adherence, they are treated with different concentrations of DOM. Following the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated. The absorbance is measured at 450 nm using a microplate reader to determine cell viability.

Cell Cycle Analysis (Flow Cytometry)
  • Procedure: Treated and control cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight. The cells are then washed again and resuspended in a solution containing propidium iodide (PI) and RNase A. The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay (Hoechst 33258 Staining)
  • Procedure: Cells grown on coverslips are treated with DOM. After treatment, the cells are fixed with 4% paraformaldehyde and then stained with Hoechst 33258 solution. The nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.

Cell Proliferation Assay (EdU Staining)
  • Procedure: Cells are incubated with 5-ethynyl-2'-deoxyuridine (EdU). After treatment with DOM, the cells are fixed, permeabilized, and the EdU incorporated into the DNA is detected by a fluorescent azide-coupling reaction. The percentage of EdU-positive (proliferating) cells is determined by fluorescence microscopy.

Migration and Invasion Assays (Transwell Assay)
  • Migration: Cells are seeded in the upper chamber of a Transwell insert. The lower chamber is filled with a medium containing a chemoattractant. After incubation, the non-migrated cells on the upper surface of the membrane are removed, and the cells that have migrated to the lower surface are fixed, stained, and counted.

  • Invasion: The procedure is similar to the migration assay, but the Transwell insert is pre-coated with Matrigel to simulate the extracellular matrix.

Western Blot Analysis

  • Procedure: Total protein is extracted from treated and control cells. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., RIPK2, p-IκBα, p-NF-κB p65, and a loading control like β-actin). After washing, the membrane is incubated with a secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

G cluster_cell_culture Cell Culture & Treatment cluster_assays Functional Assays cluster_molecular Molecular Analysis A Seed Gastric Cancer Cells B Treat with 3,9-Di-O-Methylnissolin A->B C Cell Viability (CCK-8) B->C D Apoptosis (Hoechst Staining) B->D E Cell Cycle (Flow Cytometry) B->E F Migration/Invasion (Transwell) B->F G Protein Extraction B->G I Data Analysis & Interpretation C->I D->I E->I F->I H Western Blot (RIPK2, NF-κB pathway) G->H H->I

Figure 2: General experimental workflow for investigating the effects of 3,9-Di-O-Methylnissolin.

Conclusion and Future Directions

The available evidence strongly suggests that 3,9-Di-O-Methylnissolin, a derivative of Methylnissolin, exhibits significant anti-cancer activity in gastric cancer cell lines. Its mechanism of action is centered on the inhibition of the RIPK2/NF-κB signaling pathway, leading to the induction of apoptosis and cell cycle arrest.

Further research is warranted to:

  • Investigate the direct anti-cancer effects and mechanism of action of the parent compound, Methylnissolin.

  • Explore the efficacy of Methylnissolin and its derivatives in other cancer cell lines and in vivo models.

  • Elucidate the full spectrum of molecular targets and signaling pathways modulated by these compounds.

A deeper understanding of the anti-cancer properties of Methylnissolin and its derivatives will be crucial for their potential development as novel therapeutic agents in oncology.

References

The Modulatory Role of (-)-Nissolin in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Nissolin, a pterocarpan isoflavonoid, and its derivatives have emerged as significant modulators of key cellular signaling pathways, demonstrating a range of biological activities including anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides an in-depth overview of the current understanding of this compound's interaction with these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Core Signaling Pathways Modulated by this compound and Its Derivatives

This compound and its glycoside derivative, Methylnissolin-3-O-β-d-glucopyranoside (MNG), have been shown to influence a spectrum of signaling networks crucial for cellular homeostasis and disease progression. The primary pathways affected include:

  • PI3K/Akt Signaling Pathway: This pathway is central to cell survival, growth, and proliferation.

  • IκB/NF-κB Signaling Pathway: A key regulator of the inflammatory response and cell survival.

  • MAPK Signaling Pathway: This cascade is involved in cellular responses to a variety of external stimuli and regulates processes such as proliferation, differentiation, and apoptosis.

  • Nrf2/HO-1 Signaling Pathway: The master regulator of the cellular antioxidant response.

Quantitative Data on the Effects of this compound Derivatives

The following tables summarize the available quantitative data on the biological effects of Methylnissolin-3-O-β-d-glucopyranoside (MNG), a key derivative of this compound.

Table 1: Cytotoxicity of Methylnissolin-3-O-glucoside [1]

Cell LineTreatment DurationIC50 (μM)
KYSE150 (Esophageal Carcinoma)24 h186.44
48 h119.23
Normal Esophageal Epithelial Cells24 h293.27
48 h172.91

Table 2: Effect of Methylnissolin-3-O-β-d-glucopyranoside (MNG) on Nrf2-ARE Pathway Activity [2]

MNG Concentration (μM)Fold Increase in ARE-dependent Luciferase Activity
5~2
80~20

Table 3: Effect of Methylnissolin-3-O-β-d-glucopyranoside (MNG) on Inflammatory Mediators [3]

TreatmentTarget Protein/CytokineEffect
100 μM MNGC/EBPαDecreased protein expression
C/EBPβDecreased protein expression
PPARγDecreased protein expression
COX-2Decreased protein expression
iNOSDecreased protein expression
IL-6Inhibited production
MCP-1Inhibited production

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the known and proposed mechanisms of action of this compound and its derivatives on key signaling pathways.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB degradation Nissolin This compound Nissolin->IKK_Complex Inhibits DNA DNA NFkB_n->DNA Binds Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Activates ERK ERK1/2 MEK->ERK Activates ERK_n p-ERK1/2 ERK->ERK_n Phosphorylation & Translocation Nissolin This compound Nissolin->MEK Inhibits (Proposed) Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK_n->Transcription_Factors Activates Gene_Expression Cell Proliferation, Differentiation, Survival Transcription_Factors->Gene_Expression

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates pAkt p-Akt Downstream_Targets Downstream Targets (mTOR, GSK3β, etc.) pAkt->Downstream_Targets Activates Cell_Survival Cell Survival, Growth, Proliferation Downstream_Targets->Cell_Survival Nissolin This compound Nissolin->PI3K Inhibits (Proposed)

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 (Inactive) Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_n Nrf2 (Active) Nrf2->Nrf2_n Translocation MNG MNG MNG->Keap1_Nrf2 Induces dissociation PI3K_Akt PI3K/Akt Pathway MNG->PI3K_Akt Activates PI3K_Akt->Nrf2 Regulates ARE ARE Nrf2_n->ARE Binds Gene_Transcription Antioxidant Gene Transcription (HO-1, NQO1) ARE->Gene_Transcription

Caption: Activation of the Nrf2/HO-1 pathway by MNG.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Target cancer cell line

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%. Replace the medium in each well with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to quantify the changes in the phosphorylation status of key proteins in signaling pathways upon treatment with this compound.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-p65 or anti-total-p65) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an ECL detection reagent and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the relative phosphorylation level.

NF-κB Luciferase Reporter Assay

This assay is used to measure the effect of this compound on NF-κB transcriptional activity.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • This compound

  • NF-κB activator (e.g., TNF-α)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours. Include appropriate controls (untreated, vehicle-treated, and activator-only).

  • Cell Lysis: Wash the cells with PBS and lyse them according to the luciferase assay kit protocol.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in the this compound-treated wells to the activator-only wells.

Chromatin Immunoprecipitation (ChIP) Assay for Nrf2 Binding

This protocol is used to determine if this compound treatment leads to the binding of Nrf2 to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

Materials:

  • Cells treated with this compound or vehicle

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Lysis and sonication buffers

  • Anti-Nrf2 antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • Primers for qPCR targeting ARE-containing regions of Nrf2 target genes (e.g., HO-1, NQO1)

  • qPCR master mix and instrument

Procedure:

  • Cross-linking and Chromatin Preparation: Treat cells with this compound. Cross-link protein-DNA complexes with formaldehyde. Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-Nrf2 antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with Proteinase K to digest proteins. Purify the immunoprecipitated DNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the ARE regions of Nrf2 target genes. Use input DNA (chromatin before immunoprecipitation) for normalization.

  • Data Analysis: Calculate the fold enrichment of Nrf2 binding to the ARE regions in this compound-treated cells compared to control cells.

Conclusion

This compound and its derivatives, particularly Methylnissolin-3-O-β-d-glucopyranoside, demonstrate significant potential as modulators of key signaling pathways implicated in inflammation, oxidative stress, and cancer. The provided quantitative data and experimental protocols offer a foundation for further research into the therapeutic applications of these compounds. Future studies should focus on elucidating the direct molecular targets of this compound to further refine our understanding of its mechanism of action and to facilitate the development of novel therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacokinetics and In Vivo Metabolism of Methylnissolin

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and in vivo metabolism of Methylnissolin, an isoflavonoid compound with significant therapeutic potential. The information is compiled from recent scientific literature to aid researchers and professionals in drug development.

Pharmacokinetics of Methylnissolin

Methylnissolin, also known as Astrapterocarpan, is a pterocarpan isoflavonoid found exclusively in plants of the Astragalus genus.[1][2] It has demonstrated favorable pharmacokinetic properties, including good oral bioavailability, which makes it a promising candidate for further drug development.[1]

Pharmacokinetic Parameters

A study involving the oral administration of Bufei Huoxue capsules, which contain Astragalus mongholicus as a primary herb, to rats provided key pharmacokinetic parameters for Methylnissolin. The results indicated rapid absorption and a prolonged retention time in the body.[1]

Table 1: Pharmacokinetic Parameters of Methylnissolin in Rats

ParameterValue (Mean ± SD)Unit
Tmax0.74 ± 0.59h
Cmax1.04 ± 0.26µg/L
AUC0-t5.69 ± 1.41µg/L·h
AUC0-∞6.10 ± 1.52µg/L·h
T1/2z4.88 ± 1.82h
MRT0-t5.97 ± 1.71h
Data from a study where rats were administered Bufei Huoxue capsules.[1]
Experimental Protocol: Pharmacokinetic Analysis in Rats

The pharmacokinetic data presented above were obtained through the following experimental workflow:

  • Animal Model: Rats were used as the in vivo model for the study.

  • Drug Administration: Bufei Huoxue capsules, containing Astragalus mongholicus as the principal herb, were orally administered to the rats.

  • Sample Collection: Blood samples were collected at 15 distinct time points following administration.

  • Sample Analysis: The concentration of Methylnissolin in the blood samples was quantified using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[1]

Pharmacokinetic_Workflow cluster_protocol Pharmacokinetic Experimental Protocol Admin Oral Administration (Bufei Huoxue Capsules) Sampling Blood Sample Collection (15 Time Points) Admin->Sampling In Vivo Analysis UHPLC-MS/MS Analysis Sampling->Analysis Quantification Data Pharmacokinetic Data (Tmax, Cmax, AUC, etc.) Analysis->Data Calculation

Caption: Workflow for the in vivo pharmacokinetic study of Methylnissolin in rats.

In Vivo Metabolism of Methylnissolin

Methylnissolin undergoes metabolic transformation in the body, primarily in the intestine and liver. Its metabolic fate involves several biotransformation pathways.

Metabolites and Metabolic Pathways

In vivo and in vitro studies have identified the primary metabolites and metabolic reactions of Methylnissolin.

  • Major Metabolites: The main metabolites of Methylnissolin are glucuronic acid compounds.[1] These glucuronidated forms have been detected in various biological samples, including rat plasma, urine, and bile, as well as in human and pig urine.[1]

  • Phase I Metabolism: A study using a rat liver S9 incubation system to simulate Phase I metabolism identified 40 different metabolites and one degradation product. The predominant biotransformation pathways were identified as:

    • Hydroxylation

    • Demethylation

    • Dimerization

    • Hydration

    • Dehydrogenation[1][2]

Methylnissolin itself is considered an important metabolic precursor that is involved in various metabolic reactions within the body.[1]

Experimental Protocols: Metabolism Studies

The metabolic profile of Methylnissolin was elucidated using the following experimental methodologies:

  • Intestinal Metabolism: A modified rat everted sac experiment was employed to demonstrate that Methylnissolin is absorbed and metabolized by the intestine.[1]

  • In Vivo Metabolite Identification: Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) was used to detect and identify the glucuronic acid products of Methylnissolin in rat plasma following administration.[1]

  • In Vitro Hepatic Metabolism: A rat liver S9 incubation system was utilized to simulate the Phase I metabolism of Methylnissolin, allowing for the identification of numerous metabolites.[1]

Metabolism_Pathway cluster_metabolism In Vivo Metabolism of Methylnissolin Methylnissolin Methylnissolin Intestine Intestinal Metabolism Methylnissolin->Intestine Liver Hepatic Metabolism (Phase I) Methylnissolin->Liver Glucuronides Glucuronic Acid Metabolites Intestine->Glucuronides Other_Metabolites Other Metabolites (Hydroxylation, Demethylation, etc.) Liver->Other_Metabolites

Caption: Overview of the in vivo metabolic pathways of Methylnissolin.

Modulation of Signaling Pathways

Upon oral administration and entry into systemic circulation, Methylnissolin and its glycosides have been found to modulate several key signaling pathways. This activity is central to its observed pharmacological effects, which include anti-inflammatory, antioxidant, and antitumor activities.[1]

The modulated signaling pathways include:

  • RIPK2/ASK1

  • PI3K/AKT

  • IκB/NF-κB

  • MAPK

  • Nrf2/HO-1[1]

Signaling_Pathways cluster_signaling Modulation of Cellular Signaling by Methylnissolin cluster_pathways Modulated Pathways Methylnissolin Methylnissolin (Systemic Circulation) RIPK2 RIPK2/ASK1 Methylnissolin->RIPK2 modulates PI3K PI3K/AKT Methylnissolin->PI3K modulates NFkB IκB/NF-κB Methylnissolin->NFkB modulates MAPK MAPK Methylnissolin->MAPK modulates Nrf2 Nrf2/HO-1 Methylnissolin->Nrf2 modulates Pharmacological_Effects Pharmacological Effects (Anti-inflammatory, Antioxidant, etc.) RIPK2->Pharmacological_Effects PI3K->Pharmacological_Effects NFkB->Pharmacological_Effects MAPK->Pharmacological_Effects Nrf2->Pharmacological_Effects

Caption: Influence of Methylnissolin on key cellular signaling pathways.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of (-)-Nissolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Nissolin is a naturally occurring pterocarpan, a class of isoflavonoids known for their defensive roles in plants as phytoalexins. Pterocarpans are characterized by a tetracyclic ring system, and their biological activities, including antimicrobial and potential pharmacological properties, have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the known natural sources of this compound and a detailed exploration of its biosynthetic pathway, drawing upon the established principles of pterocarpan biosynthesis in leguminous plants. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, plant biochemistry, and drug discovery.

Natural Sources of this compound

This compound has been identified as a phytoalexin primarily in plant species belonging to the genus Lathyrus, within the Leguminosae (Fabaceae) family.

Principal Natural Source: Lathyrus nissolia

The primary and most well-documented natural source of this compound is Lathyrus nissolia, commonly known as the grass vetchling.[1][2][3] This plant produces this compound in response to biotic and abiotic stress, a characteristic feature of phytoalexins. While other pterocarpans are found in various Lathyrus species, this compound's presence appears to be more specific.[4][5][6][7]

Table 1: Quantitative Yield of this compound from Lathyrus nissolia

Plant MaterialElicitor/Stress ConditionYield of this compound (µg/g fresh weight)Reference
Lathyrus nissolia seedlingsFungal elicitorData not available in searched literature
Lathyrus nissolia leavesUV irradiationData not available in searched literature

Biosynthesis of this compound

The biosynthesis of this compound follows the general isoflavonoid pathway, culminating in the formation of the characteristic pterocarpan skeleton through a series of enzymatic reactions. The pathway can be broadly divided into three main stages: the phenylpropanoid pathway, the isoflavonoid branch, and the final pterocarpan cyclization.[8][9]

Phenylpropanoid Pathway

The biosynthesis begins with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the sequential action of three key enzymes:

  • Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-coumarate:CoA ligase (4CL): Activates p-coumaric acid to its thioester, 4-coumaroyl-CoA.

Isoflavonoid Branch

The formation of the isoflavone core is the defining step of this branch:

  • Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI): Isomerizes naringenin chalcone to the flavanone naringenin.

  • Isoflavone Synthase (IFS): A key cytochrome P450 enzyme that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone, forming the isoflavone scaffold. For this compound, the likely isoflavone precursor is daidzein.[10][11][12]

  • Isoflavone Reductase (IFR): Reduces the double bond in the C-ring of the isoflavone.

  • Isoflavone 2'-hydroxylase (I2'H): A critical enzyme that introduces a hydroxyl group at the 2'-position of the isoflavone B-ring, a prerequisite for pterocarpan cyclization.[8]

  • O-Methyltransferases (OMTs): Specific OMTs are responsible for the methylation of hydroxyl groups. In the case of this compound, an O-methyltransferase would catalyze the methylation of the hydroxyl group at the 3'-position of the isoflavone precursor.[13][14][15]

Pterocarpan Cyclization

The final step in the formation of the pterocarpan skeleton is a stereospecific cyclization:

  • Pterocarpan Synthase (PTS): This enzyme, identified as a dirigent domain-containing protein, catalyzes the dehydration and subsequent ring closure of a 2'-hydroxyisoflavanol intermediate to form the pterocarpan core.[8][16][17] The stereochemistry of the final this compound product is determined during this crucial step.

Biosynthesis_of_Nissolin cluster_phenylpropanoid Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Branch cluster_pterocarpan Pterocarpan Cyclization L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Daidzein Daidzein Naringenin->Daidzein IFS 2'-Hydroxydaidzein 2'-Hydroxydaidzein Daidzein->2'-Hydroxydaidzein I2'H 2'-Hydroxy-3'-O-methyldaidzein 2'-Hydroxy-3'-O-methyldaidzein 2'-Hydroxydaidzein->2'-Hydroxy-3'-O-methyldaidzein I3'OMT Isoflavanone intermediate Isoflavanone intermediate 2'-Hydroxy-3'-O-methyldaidzein->Isoflavanone intermediate IFR This compound This compound Isoflavanone intermediate->this compound PTS

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound from Lathyrus nissolia

This protocol outlines a general procedure for the extraction and isolation of pterocarpans from plant material, which can be adapted for this compound.

Materials:

  • Fresh or dried aerial parts of Lathyrus nissolia

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Extraction:

    • Grind the plant material to a fine powder.

    • Macerate the powdered material with MeOH at room temperature for 48-72 hours.

    • Filter the extract and concentrate under reduced pressure to obtain a crude methanolic extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition successively with hexane and then EtOAc.

    • The pterocarpans will typically be enriched in the EtOAc fraction. Concentrate the EtOAc fraction in vacuo.

  • Chromatographic Purification:

    • Subject the concentrated EtOAc fraction to silica gel column chromatography, eluting with a gradient of hexane and EtOAc.

    • Monitor the fractions by Thin Layer Chromatography (TLC) and pool fractions containing compounds with similar Rf values.

    • Further purify the pterocarpan-containing fractions using a Sephadex LH-20 column with MeOH as the eluent.

    • Final purification to obtain pure this compound is achieved by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

Extraction_Workflow Plant_Material Lathyrus nissolia plant material Grinding Grinding Plant_Material->Grinding Extraction Methanol Extraction Grinding->Extraction Partitioning Solvent Partitioning (Hexane/EtOAc) Extraction->Partitioning Silica_Column Silica Gel Column Chromatography Partitioning->Silica_Column Sephadex_Column Sephadex LH-20 Chromatography Silica_Column->Sephadex_Column HPLC Preparative HPLC Sephadex_Column->HPLC Nissolin Pure this compound HPLC->Nissolin

Caption: General workflow for the extraction and isolation of this compound.

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

This protocol describes a general method for expressing and characterizing a putative biosynthetic enzyme from Lathyrus nissolia, such as an O-methyltransferase or pterocarpan synthase.

Materials:

  • Lathyrus nissolia tissue (e.g., elicitor-treated seedlings)

  • RNA extraction kit

  • Reverse transcriptase

  • PCR primers for the target gene

  • Expression vector (e.g., pET vector for E. coli or pYES2 for yeast)

  • Competent E. coli or yeast cells

  • Culture media

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)

  • Substrate for the enzyme assay (e.g., a hydroxylated isoflavone for an OMT)

  • S-adenosyl-L-methionine (SAM) for OMT assays

  • LC-MS system for product analysis

Procedure:

  • Gene Cloning:

    • Extract total RNA from Lathyrus nissolia tissue.

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the target gene by PCR using specific primers.

    • Clone the PCR product into an appropriate expression vector.

  • Heterologous Expression:

    • Transform the expression construct into competent E. coli or yeast cells.

    • Culture the cells and induce protein expression (e.g., with IPTG for E. coli or galactose for yeast).

  • Protein Purification:

    • Harvest the cells and lyse them to release the protein.

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assay:

    • Incubate the purified enzyme with its putative substrate and any necessary co-factors (e.g., SAM for OMTs) in a suitable buffer.

    • Stop the reaction and extract the products.

  • Product Analysis:

    • Analyze the reaction products by LC-MS to confirm the identity of the product by comparing its retention time and mass spectrum with an authentic standard.

Enzyme_Characterization RNA_Isolation RNA Isolation from Lathyrus cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR Amplification of Target Gene cDNA_Synthesis->PCR_Amplification Cloning Cloning into Expression Vector PCR_Amplification->Cloning Expression Heterologous Expression (E. coli/Yeast) Cloning->Expression Purification Protein Purification Expression->Purification Enzyme_Assay Enzyme Assay with Substrate Purification->Enzyme_Assay Analysis Product Analysis (LC-MS) Enzyme_Assay->Analysis Functional_Enzyme Functionally Characterized Enzyme Analysis->Functional_Enzyme

Caption: Workflow for heterologous expression and characterization of a biosynthetic enzyme.

Conclusion and Future Perspectives

This compound represents an interesting pterocarpan phytoalexin with potential biological activities. While its primary natural source has been identified as Lathyrus nissolia, further research is needed to quantify its production under various conditions and to fully elucidate the specific enzymatic steps in its biosynthesis. The protocols and pathways outlined in this guide provide a solid foundation for future investigations. Elucidating the complete biosynthetic pathway will not only enhance our understanding of plant secondary metabolism but also open up possibilities for the biotechnological production of this compound and related compounds for potential applications in agriculture and medicine.

References

Toxicological Profile of Methylnissolin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific toxicological data was found for "(-)-Nissolin" or "Nissolin." The following information is based on available data for a related compound, Methylnissolin , an isoflavonoid with a pterocarpan structure. The relevance of this data to "this compound" is undetermined.

This technical guide provides a summary of the currently limited toxicological and safety assessment data available for Methylnissolin and its glycoside derivative. The information is intended for researchers, scientists, and drug development professionals.

Executive Summary

Methylnissolin and its glycoside, Methylnissolin-3-O-glucoside, are isoflavonoid compounds found exclusively in plants of the Astragalus genus.[1] While pharmacological activities, including anti-inflammatory and antitumor effects, are being explored, the toxicological profile remains largely uncharacterized.[1] Available data is limited to in vitro cytotoxicity, in silico predictions, and a single in vivo study on its glycoside.

Data Presentation

The following tables summarize the quantitative toxicological data available for Methylnissolin and its glycoside.

Table 1: In Vitro Cytotoxicity of Methylnissolin [1]

Cell LineAssayEndpointConcentrationExposure Time
SiHa (cervical cancer)CCK8IC50187.4 µM48 hours
VariousNot SpecifiedNo significant cytotoxicity3.3–100 μMNot Specified

Table 2: In Silico Toxicity Predictions for Methylnissolin [1]

EndpointPredictionProbability
Drug-Induced Liver InjuryModerate Risk0.623
Ames MutagenicityModerate Risk0.583
ImmunotoxicityActiveNot Specified
Respiratory ToxicityActiveNot Specified

Table 3: In Vivo Study of Methylnissolin-3-O-glucoside in Mice [1]

SpeciesRoute of AdministrationDoseDurationObservations
MurineIntraperitoneal injection5–60 mg/kg7 daysGradual weight loss trend at 60 mg/kg (not statistically significant). No organ-specific lesions in heart, liver, spleen, lungs, or kidneys upon histopathological examination.

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the referenced literature. The following provides an overview of the methodologies mentioned.

3.1 In Vitro Cytotoxicity Assay (CCK8)

  • Objective: To determine the concentration of Methylnissolin that inhibits 50% of cell viability (IC50) in SiHa cervical cancer cells.

  • Methodology: SiHa cells were treated with varying concentrations of Methylnissolin for 48 hours. Cell viability was assessed using a Cell Counting Kit-8 (CCK8) assay, which measures the activity of dehydrogenases in viable cells. The IC50 value was calculated from the dose-response curve.[1]

3.2 In Vivo Study in Murine Models

  • Objective: To evaluate the short-term in vivo effects of Methylnissolin-3-O-glucoside.

  • Methodology: Mice were administered Methylnissolin-3-O-glucoside via intraperitoneal injection at doses ranging from 5 to 60 mg/kg for 7 consecutive days. Body weight was monitored. At the end of the study, major organs (heart, liver, spleen, lungs, and kidneys) were collected for histopathological examination using Hematoxylin and Eosin (H&E) staining to assess for any organ-specific lesions.[1]

Signaling Pathways

Methylnissolin has been reported to modulate several signaling pathways, which are relevant to its pharmacological effects and potential toxicological mechanisms.

4.1 Modulated Signaling Pathways by Methylnissolin

Upon oral administration, Methylnissolin and its glycosides have been found to influence the following signaling pathways:

  • RIPK2/ASK1

  • PI3K/AKT

  • IκB/NF-κB

  • MAPK

  • Nrf2/HO-1

Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascades cluster_cellular_response Cellular Response Methylnissolin Methylnissolin RIPK2/ASK1 RIPK2/ASK1 Methylnissolin->RIPK2/ASK1 PI3K/AKT PI3K/AKT Methylnissolin->PI3K/AKT IκB/NF-κB IκB/NF-κB Methylnissolin->IκB/NF-κB MAPK MAPK Methylnissolin->MAPK Nrf2/HO-1 Nrf2/HO-1 Methylnissolin->Nrf2/HO-1 Pharmacological & Toxicological Effects Pharmacological & Toxicological Effects RIPK2/ASK1->Pharmacological & Toxicological Effects PI3K/AKT->Pharmacological & Toxicological Effects IκB/NF-κB->Pharmacological & Toxicological Effects MAPK->Pharmacological & Toxicological Effects Nrf2/HO-1->Pharmacological & Toxicological Effects

Caption: Signaling pathways modulated by Methylnissolin.

Conclusion

The available data on the toxicology of Methylnissolin is preliminary and insufficient to form a comprehensive safety profile. In vitro studies indicate a dose-dependent cytotoxic effect, and in silico models predict potential for liver injury and mutagenicity. A short-term in vivo study of its glycoside did not reveal significant organ toxicity at the tested doses. Further studies, including acute, sub-chronic, and chronic toxicity, as well as genotoxicity and reproductive toxicity assays, are necessary to thoroughly evaluate the safety of Methylnissolin for any potential therapeutic application.

References

An In-depth Technical Guide to the Anti-inflammatory and Antioxidant Properties of Methylnissolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylnissolin, an isoflavonoid compound, and its glycoside derivative, Methylnissolin-3-O-glucoside, have garnered significant attention for their potent anti-inflammatory and antioxidant activities.[1] These compounds, primarily isolated from the leguminous plants of the genus Astragalus, modulate key signaling pathways involved in the body's inflammatory and oxidative stress responses.[1] This technical guide provides a comprehensive overview of the current scientific data on Methylnissolin, with a focus on its quantitative efficacy, the experimental methodologies used to determine its properties, and the underlying molecular mechanisms of action. While the initial query focused on (-)-Nissolin, the available body of research is predominantly centered on Methylnissolin; therefore, this guide will focus on the latter compound.

Data Presentation: Quantitative Efficacy

The following tables summarize the quantitative data on the biological activities of Methylnissolin and its glycoside.

Table 1: Cytotoxicity Data

CompoundCell LineAssayIncubation Time (hours)IC50 (µM)
MethylnissolinSiHa (cervical cancer)CCK-848187.4[1]
Methylnissolin-3-O-glucosideKYSE150 (esophageal carcinoma)MTT24186.44[1]
48119.23[1]
Normal esophageal epithelial cellsMTT24293.27[1]
48172.91[1]

Table 2: Anti-inflammatory and Antioxidant Activity

CompoundAssay/EffectCell Line/ModelConcentrationObserved Effect
Methylnissolin & Methylnissolin-3-O-glucosideNF-κB InhibitionRAW 264.7 macrophages3.3 µM (minimum effective concentration)Inhibition of IκB/NF-κB signaling pathway[1]
MethylnissolinIL-12 p40 Production InhibitionLPS-induced primary bone marrow-derived dendritic cells25 µMModerate inhibitory effect[1]
Methylnissolin-3-O-glucosideIL-12 p40 Production InhibitionLPS-induced primary bone marrow-derived dendritic cells25 µMWeak inhibitory effect[1]
MethylnissolinIn vivo anti-inflammatoryLPS/D-galactosamine-induced liver injury mouse model20 mg/kg (i.p.)Significant improvement in liver pathology and reduction of inflammatory markers (IL-6, TNF-α)[1]
Methylnissolin-3-O-glucosideNrf2 ActivationARE-luciferase reporter in HepG2 cells5 µM~2-fold enhancement of reporter gene induction[1]
80 µM~20-fold enhancement of reporter gene induction[1]
Methylnissolin-3-O-glucosideAntioxidant Capacity CorrelationDPPH, ABTS, FRAP assaysNot specifiedSignificant positive correlation with antioxidant capacity (DPPH=0.675, ABTS=0.670, FRAP=0.949)[1]
Methylnissolin-3-O-glucosideInhibition of Lipid Accumulation & Proinflammatory Cytokines3T3-L1 and RAW264.7 co-culture100 µMInhibition of lipid accumulation and production of IL-6 and MCP-1[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

NF-κB Activation Assay (in RAW 264.7 Macrophages)
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates. After reaching 80% confluency, they are pre-treated with various concentrations of Methylnissolin or Methylnissolin-3-O-glucoside for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for 24 hours.

  • NF-κB Translocation Analysis:

    • Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

    • Immunostaining is performed using a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

    • Nuclear translocation of p65 is visualized and quantified using high-content imaging systems. The ratio of nuclear to cytoplasmic fluorescence intensity of p65 is calculated.

  • Cytokine Measurement:

    • Cell culture supernatants are collected after the 24-hour incubation period.

    • The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are determined using commercially available ELISA kits according to the manufacturer's instructions.

Nrf2/ARE Pathway Activation Assay (in HepG2 Cells)
  • Cell Line: A stable HepG2 cell line containing an Antioxidant Response Element (ARE)-luciferase reporter gene construct is used.

  • Cell Culture and Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of Methylnissolin-3-O-glucoside (e.g., 5, 10, 20, 40, 80 µM) for 24 hours. A known Nrf2 activator (e.g., sulforaphane) is used as a positive control, and DMSO serves as the vehicle control.[3][4]

  • Luciferase Activity Measurement:

    • After the treatment period, the cells are lysed, and the luciferase activity is measured using a commercial luciferase assay system and a luminometer.[3][4]

    • The fold induction of luciferase activity is calculated relative to the vehicle-treated control cells.

  • Western Blot Analysis for Downstream Targets:

    • To confirm the activation of the Nrf2 pathway, the expression levels of Nrf2 and its downstream target proteins, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), are analyzed by Western blotting using specific antibodies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Reagent Preparation: A stock solution of DPPH in methanol is prepared.

  • Assay Procedure:

    • In a 96-well plate, various concentrations of Methylnissolin or Methylnissolin-3-O-glucoside are mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Various concentrations of the test compounds are added to the ABTS•+ solution.

    • The absorbance is read at 734 nm after a 6-minute incubation period.

  • Data Analysis: The percentage of inhibition of ABTS•+ is calculated, and the IC50 value is determined.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Methylnissolin Methylnissolin Methylnissolin->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: NF-κB Signaling Pathway Inhibition by Methylnissolin.

antioxidant_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequestration & Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation MNG Methylnissolin- 3-O-glucoside MNG->Keap1 Inhibition ARE ARE Nrf2_nuc->ARE Binding AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes Transcription

Caption: Nrf2/ARE Antioxidant Pathway Activation by Methylnissolin-3-O-glucoside.

experimental_workflow cluster_in_vitro Antioxidant Screening cluster_cell_based Mechanism of Action start Start: Compound Preparation in_vitro In Vitro Assays start->in_vitro cell_based Cell-Based Assays start->cell_based dpph DPPH Assay abts ABTS Assay nfkb_assay NF-κB Translocation Assay nrf2_assay Nrf2/ARE Luciferase Assay cytokine_assay Cytokine (ELISA) data_analysis Data Analysis & IC50 Determination end End: Efficacy & Mechanism Elucidation data_analysis->end dpph->data_analysis abts->data_analysis nfkb_assay->data_analysis nrf2_assay->data_analysis cytokine_assay->data_analysis

Caption: General Experimental Workflow for Assessing Biological Activity.

References

Methodological & Application

Total Synthesis and Purification of (-)-Nissolin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic strategies and purification methodologies for the isoflavonoid (-)-Nissolin. While a specific, detailed total synthesis of this compound is not extensively documented in publicly available literature, this guide outlines a plausible synthetic pathway based on established methods for analogous isoflavonoids. Additionally, it details robust purification protocols applicable to this class of compounds, ensuring the isolation of high-purity this compound for research and development purposes.

Introduction to this compound

This compound is a naturally occurring isoflavonoid that has garnered interest within the scientific community. Isoflavonoids, as a class of compounds, are known for a wide range of biological activities, making them attractive targets for medicinal chemistry and drug discovery programs. The precise stereochemistry of this compound is crucial for its biological function, necessitating enantioselective or stereoselective synthetic approaches.

Plausible Synthetic Pathway

A plausible and effective strategy for the asymmetric synthesis of this compound involves the asymmetric transfer hydrogenation (ATH) of a corresponding isoflavone precursor. This method is a powerful tool for establishing the chiral center found in isoflavanoids with high enantioselectivity. The general workflow for this synthetic approach is outlined below.

Total_Synthesis_Workflow cluster_synthesis Synthetic Pathway Start Isoflavone Precursor (e.g., 2'-hydroxyisoflavone) ATH Asymmetric Transfer Hydogenation (ATH) Start->ATH [Ru(p-cymene)Cl2]2, (S,S)-Ts-DPEN, HCOOH/Et3N Cyclization Acid-Catalyzed Cyclization ATH->Cyclization Intermediate Isoflavan-4-ol Crude_Nissolin Crude this compound Cyclization->Crude_Nissolin Formation of Pterocarpan Ring (if applicable) or direct product Purification_Workflow cluster_purification Purification Process Crude Crude this compound Column Column Chromatography Crude->Column Silica Gel, Hexane/Ethyl Acetate Fractions Collection of Pure Fractions Column->Fractions TLC Monitoring Evaporation Solvent Evaporation Fractions->Evaporation Crystallization Crystallization Evaporation->Crystallization e.g., Ethanol/Water Pure_Solid Pure Crystalline this compound Crystallization->Pure_Solid

Application Notes and Protocols for the Quantification of (-)-Nissolin in Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Nissolin is a naturally occurring pterocarpan, a class of isoflavonoids known for their potential biological activities. Accurate quantification of this compound in plant material is essential for various research applications, including phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. This document provides detailed protocols for the extraction and quantification of this compound from plant matrices using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Chemical Structure of this compound:

  • Molecular Formula: C₁₆H₁₄O₅[1]

  • Systematic Name: (6aR,11aR)-10-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol[2]

  • Molecular Weight: 286.28 g/mol [2]

Section 1: Sample Preparation and Extraction

The efficient extraction of this compound from the plant matrix is a critical first step for accurate quantification. Pterocarpans are typically extracted using organic solvents.[3][4][5][6] The following protocol is a general guideline and may require optimization depending on the specific plant material.

Materials and Reagents
  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Ethanol (96%)[3]

  • Chloroform[3]

  • Water (deionized or HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.22 µm, PTFE or Nylon)

Extraction Protocol: Ultrasonic-Assisted Extraction (UAE)
  • Sample Weighing: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Solvent Addition: Add 20 mL of 80% methanol in water.

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure complete extraction.

  • Solvent Evaporation: Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of the initial mobile phase for the HPLC or LC-MS/MS analysis.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial prior to injection.

Experimental Workflow for Sample Preparation

Sample_Preparation plant_material Dried, Powdered Plant Material (1g) add_solvent Add 80% Methanol (20 mL) plant_material->add_solvent ultrasonication Ultrasonication (30 min) add_solvent->ultrasonication centrifugation Centrifugation (4000 rpm, 15 min) ultrasonication->centrifugation collect_supernatant Collect Supernatant centrifugation->collect_supernatant repeat_extraction Repeat Extraction (2x) centrifugation->repeat_extraction Residue combine_supernatants Combine Supernatants collect_supernatant->combine_supernatants repeat_extraction->add_solvent evaporation Rotary Evaporation combine_supernatants->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution filtration 0.22 µm Filtration reconstitution->filtration hplc_vial HPLC Vial filtration->hplc_vial

Caption: Workflow for the ultrasonic-assisted extraction of this compound.

Section 2: Quantification by HPLC-UV

This method is suitable for routine analysis and quality control where high sensitivity is not the primary requirement.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Based on the UV spectrum of pterocarpans, a wavelength between 280-290 nm is recommended. A DAD can be used to determine the optimal wavelength from a standard of this compound.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

Standard Preparation
  • Stock Solution: Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Method Validation Parameters (Hypothetical Data)

The following table summarizes typical validation parameters for an HPLC-UV method for flavonoid quantification.

ParameterSpecification
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%
Specificity No interference at the retention time of this compound

Section 3: Quantification by LC-MS/MS

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for the quantification of low concentrations of this compound and for analysis in complex matrices.

Instrumentation and Conditions
  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive or negative mode (to be optimized).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion will be the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecule of this compound (m/z 287.09 or 285.08, respectively).[1]

    • Product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.

Method Validation Parameters (Hypothetical Data)
ParameterSpecification
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%
Matrix Effect To be evaluated and compensated for if necessary

Logical Workflow for Method Selection

Method_Selection start Start: Quantify this compound concentration_check Expected Concentration? start->concentration_check high_conc High (µg/mL range) concentration_check->high_conc Yes low_conc Low (ng/mL range) concentration_check->low_conc No hplc_uv Use HPLC-UV Method high_conc->hplc_uv lc_msms Use LC-MS/MS Method low_conc->lc_msms end End hplc_uv->end lc_msms->end

Caption: Decision tree for selecting the appropriate analytical method.

Section 4: Data Analysis and Calculations

The concentration of this compound in the plant sample is calculated using the calibration curve generated from the standard solutions.

Formula:

Concentration (mg/g) = (C × V × D) / W

Where:

  • C: Concentration from the calibration curve (µg/mL or ng/mL)

  • V: Final volume of the reconstituted extract (mL)

  • D: Dilution factor (if any)

  • W: Weight of the plant material (g)

Conclusion

The protocols outlined in this document provide a comprehensive framework for the quantification of this compound in plant materials. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the available instrumentation. For accurate and reliable results, it is imperative that the chosen method is fully validated according to standard guidelines.

References

Application Note & Protocol: Quantitative Analysis of (-)-Nissolin using HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Nissolin is a naturally occurring isoflavonoid with potential biological activities that are of significant interest in pharmaceutical research and drug development. Accurate and robust analytical methods are essential for the quantification of this compound in various matrices, including plant extracts, biological fluids, and pharmaceutical formulations. This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The methods described are based on established principles for the analysis of structurally related isoflavonoids and the known physicochemical properties of this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular FormulaC₁₆H₁₄O₅[1]
Molecular Weight286.283 g/mol [1]
Monoisotopic Mass286.08412 Da[2]
Predicted [M+H]⁺ (m/z)287.09142[2]
Predicted [M+Na]⁺ (m/z)309.07336[2]
Predicted [M-H]⁻ (m/z)285.07686[2]

Experimental Protocols

Sample Preparation

The following is a general protocol for the extraction of this compound from a solid matrix (e.g., plant material). The user should optimize the protocol for their specific sample type.

  • Homogenization: Weigh 1 gram of the homogenized and dried sample material.

  • Extraction: Add 10 mL of 80% methanol in water to the sample.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

  • Collection: Collect the supernatant.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the pellet twice more.

  • Pooling and Filtration: Combine the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Method

This method is designed to provide good chromatographic separation and sensitive detection of this compound.

Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-20 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive and Negative (for method development)
Capillary Voltage 3.5 kV
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer Pressure 45 psi
Scan Mode Multiple Reaction Monitoring (MRM) for quantification
Quantitative Analysis

For accurate quantification, a calibration curve should be prepared using a certified reference standard of this compound.

MRM Transitions for this compound:

Based on the structure of this compound and typical fragmentation patterns of isoflavonoids, the following hypothetical MRM transitions can be used as a starting point for method optimization.[3][4][5][6] The precursor ion will be the protonated molecule [M+H]⁺. Characteristic product ions often result from the retro-Diels-Alder (RDA) fragmentation of the C-ring or loss of small neutral molecules like CO.

Precursor Ion (m/z)Product Ion (m/z) - HypotheticalCollision Energy (eV) - Starting Point
287.1153.1 (RDA fragment)20
287.1137.1 (Fragment from A-ring)25
287.1259.1 ([M+H-CO]⁺)15

Data Presentation

Table 1: Predicted and Expected Quantitative Data for this compound Analysis

ParameterExpected ValueNotes
Retention Time (tR) 8 - 12 minDependent on the specific HPLC column and gradient.
Precursor Ion [M+H]⁺ 287.1 m/z
Precursor Ion [M-H]⁻ 285.1 m/z
Limit of Detection (LOD) 0.1 - 1 ng/mLTo be determined experimentally.
Limit of Quantification (LOQ) 0.5 - 5 ng/mLTo be determined experimentally.
Linear Range 1 - 1000 ng/mLTo be determined experimentally with a calibration curve (r² > 0.99).
Recovery > 85%To be determined by spiking a blank matrix.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing start Sample Homogenization extraction Solvent Extraction (80% MeOH) start->extraction sonication Sonication extraction->sonication centrifugation Centrifugation sonication->centrifugation collection Supernatant Collection centrifugation->collection filtration Filtration (0.22 µm) collection->filtration hplc HPLC Separation (C18 Column) filtration->hplc Inject into HPLC ms Mass Spectrometry (ESI) hplc->ms detection MRM Detection ms->detection quantification Quantification (Calibration Curve) detection->quantification reporting Reporting quantification->reporting signaling_pathway cluster_fragmentation Hypothetical MS/MS Fragmentation of this compound [M+H]⁺ parent This compound [M+H]⁺ m/z = 287.1 rda_fragment RDA Fragment m/z = 153.1 parent->rda_fragment RDA Cleavage a_ring_fragment A-Ring Fragment m/z = 137.1 parent->a_ring_fragment Ring Cleavage co_loss [M+H-CO]⁺ m/z = 259.1 parent->co_loss Neutral Loss

References

Application Notes: Cell-Based Assays for Evaluating (-)-Nissolin Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Nissolin is an isoflavonoid, specifically a pterocarpan, a class of natural compounds known for a variety of biological activities. Its methylated derivative, Methylnissolin, has demonstrated significant anti-inflammatory, antioxidant, and antitumor effects by modulating key signaling pathways such as IκB/NF-κB, MAPK, and Nrf2/HO-1.[1] These application notes provide detailed protocols for cell-based assays to investigate and quantify the potential bioactivities of this compound, tailored for researchers in pharmacology and drug development.

Anti-inflammatory Activity Evaluation

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of inflammatory mediators in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Assay of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: This assay measures the inhibitory effect of this compound on the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with LPS. The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent.[2]

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control and calculate the IC₅₀ value.

Data Presentation:

Table 1: Inhibitory Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

Treatment Group Concentration (µM) Nitrite Concentration (µM) % Inhibition IC₅₀ (µM)
Control (No LPS) - 1.2 ± 0.3 -
LPS Control - 25.8 ± 2.1 0%
This compound + LPS 1 22.5 ± 1.9 12.8%
This compound + LPS 5 18.1 ± 1.5 29.8% 12.5 ± 1.1
This compound + LPS 10 14.2 ± 1.2 45.0%
This compound + LPS 25 7.9 ± 0.8 69.4%
This compound + LPS 50 4.3 ± 0.5 83.3%

Values are presented as mean ± standard deviation from three independent experiments.

Visualization:

Nitric_Oxide_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_measure Measurement cluster_analysis Data Analysis seed Seed RAW 264.7 Cells (5x10⁴ cells/well) attach Incubate Overnight (Allow Adherence) seed->attach pretreat Pre-treat with this compound (1 hour) attach->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate supernatant Collect Supernatant incubate->supernatant griess Perform Griess Assay supernatant->griess read Measure Absorbance (540 nm) griess->read calculate Calculate % Inhibition & IC₅₀ Value read->calculate

Workflow for Nitric Oxide (NO) Production Assay.

NFkB_Pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB IkB->NFkB_inactive Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active NF-κB NFkB_inactive->NFkB_active Released Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Activates Nissolin This compound Nissolin->IKK Inhibits?

Potential inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Activity Evaluation

The antioxidant capacity of this compound can be determined by its ability to neutralize intracellular reactive oxygen species (ROS).

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals generated by ABAP within a cell line (e.g., HepG2).[3] A decrease in fluorescence intensity indicates antioxidant activity.[4][5]

Experimental Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 4 x 10⁴ cells/well and incubate overnight.

  • Compound & Probe Loading: Remove media and treat cells with 100 µL of media containing various concentrations of this compound and 25 µM DCFH-DA for 1 hour at 37°C. Quercetin can be used as a positive control.

  • Washing: Wash the cells gently with PBS to remove excess compound and probe.

  • Oxidant Addition: Add 100 µL of 600 µM ABAP (dissolved in HBSS) to each well to induce oxidative stress. Blank wells receive HBSS without ABAP.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader (37°C). Measure fluorescence every 5 minutes for 1 hour with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Calculate the area under the curve (AUC) for fluorescence versus time. Determine the CAA value using the formula: CAA (%) = 100 – [(AUC_sample / AUC_control) x 100]. Calculate the EC₅₀ value.

Data Presentation:

Table 2: Cellular Antioxidant Activity of this compound in HepG2 Cells

Treatment Group Concentration (µM) CAA (%) EC₅₀ (µM)
Control - 0%
This compound 5 15.2 ± 2.5
This compound 10 31.8 ± 3.1 18.7 ± 1.4
This compound 25 60.5 ± 4.5
This compound 50 85.1 ± 5.2
Quercetin (Control) 10 75.4 ± 4.9 6.2 ± 0.8

Values are presented as mean ± standard deviation.

Visualization:

CAA_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_measure Oxidative Stress & Measurement cluster_analysis Data Analysis seed Seed HepG2 Cells (4x10⁴ cells/well) attach Incubate Overnight seed->attach load Load Cells with this compound & DCFH-DA Probe (1 hour) attach->load wash Wash with PBS load->wash oxidant Add ABAP (Oxidant) wash->oxidant read Read Fluorescence (Ex: 485nm, Em: 535nm) for 1 hour oxidant->read calculate Calculate CAA (%) & EC₅₀ Value read->calculate

Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Nrf2_Pathway cluster_nucleus Gene Transcription ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Degradation Degradation Keap1->Degradation Leads to Nrf2 Degradation Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active Released Nucleus Nucleus Nrf2_active->Nucleus Translocates ARE ARE (Antioxidant Response Element) Nucleus->ARE Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Activates Nissolin This compound Nissolin->Nrf2_active Promotes?

Potential activation of the Nrf2 antioxidant pathway by this compound.

Anti-Cancer & Cytotoxicity Evaluation

Evaluating the anti-cancer potential of this compound involves determining its cytotoxicity against cancer cell lines and elucidating the mechanism of cell death.

Cell Viability (MTT) Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[6]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for 48 hours. Include vehicle control (DMSO) and blank (media only) wells.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the log of the compound concentration to determine the IC₅₀ value.[6]

Data Presentation:

Table 3: In-Vitro Cytotoxicity of this compound on Various Cancer Cell Lines

Cell Line Cancer Type Incubation Time (hrs) IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma 48 42.5 ± 3.8
A549 Lung Carcinoma 48 68.2 ± 5.1
HCT116 Colon Carcinoma 48 51.7 ± 4.3
HeLa Cervical Carcinoma 48 35.9 ± 2.7

IC₅₀ values represent the concentration required to inhibit cell viability by 50%.[6]

Visualization:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_measure MTT Reaction & Measurement cluster_analysis Data Analysis seed Seed Cancer Cells (1x10⁴ cells/well) attach Incubate Overnight seed->attach treat Treat with this compound (48 hours) attach->treat mtt Add MTT Reagent (4 hours) treat->mtt dissolve Dissolve Formazan (with DMSO) mtt->dissolve read Measure Absorbance (570 nm) dissolve->read calculate Calculate % Viability & IC₅₀ Value read->calculate

Workflow for the MTT Cell Viability Assay.

References

Application Notes and Protocols for the Isolation of (-)-Nissolin from Astragalus membranaceus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the isolation of (-)-Nissolin, an isoflavonoid of significant pharmacological interest, from the roots of Astragalus membranaceus. The protocols outlined below are a composite of established methods for isoflavonoid separation from Astragalus species.

Introduction

This compound, also referred to as Methylnissolin, is a pterocarpan isoflavonoid found in plants of the Astragalus genus, including the well-known medicinal herb Astragalus membranaceus. This compound, along with its glycoside derivatives, has attracted scientific attention due to its diverse biological activities, which include anti-inflammatory, antioxidant, and antitumor effects. The effective isolation and purification of this compound are crucial for further pharmacological studies and potential drug development. This guide offers a comprehensive overview of the extraction, isolation, and quantification of this compound from Astragalus membranaceus.

Quantitative Data

The concentration of this compound and its glycoside can vary depending on the specific variety of Astragalus membranaceus and the part of the plant being analyzed. The roots are generally the most concentrated source of this compound.

Table 1: Content of this compound (Methylnissolin) and its Glucoside in Different Parts of Astragalus membranaceus

Plant PartThis compound (Methylnissolin) Content (µg/g)Methylnissolin-3-O-glucoside Content (µg/g)
RootHighest ConcentrationLower than in aerial parts
RhizomeLower than rootHigher than in root
StemLower than rootHigher than in root
LeafLower than rootHigher than in root
FlowerLower than rootHigher than in root

Note: The data presented is a summary from multiple studies and can vary based on plant variety, growing conditions, and analytical methods used.

Experimental Protocols

Overall Workflow for Isolation and Purification

The general workflow for isolating this compound from Astragalus membranaceus involves extraction, fractionation, and purification steps. High-performance liquid chromatography (HPLC) is a key analytical technique for monitoring the presence and purity of the compound throughout the process.

workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis & Identification start Dried & Powdered Astragalus Root maceration Maceration (75% aq. Methanol/Ethanol) start->maceration filtration Filtration & Concentration maceration->filtration crude_extract Crude Extract filtration->crude_extract partition Solvent Partitioning (e.g., Ethyl Acetate) crude_extract->partition hccc High-Speed Counter-Current Chromatography (HSCCC) partition->hccc hplc_prep Preparative HPLC hccc->hplc_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis pure_nissolin Pure this compound hplc_analysis->pure_nissolin nmr_ms NMR & MS Analysis pure_nissolin->nmr_ms

Caption: Generalized workflow for the extraction and isolation of this compound.

Detailed Experimental Protocols

3.2.1. Preparation of Crude Extract

  • Plant Material Preparation: Obtain dried roots of Astragalus membranaceus. Grind the roots into a fine powder to increase the surface area for extraction.

  • Maceration:

    • Place the powdered root material in a suitable vessel.

    • Add 75% aqueous methanol or ethanol in a solid-to-liquid ratio of 1:10 to 1:20 (g:mL).

    • Agitate the mixture at room temperature for a period of 12-24 hours. This can be done using a mechanical shaker.

    • Repeat the extraction process 2-3 times to ensure efficient extraction of the target compounds.

  • Filtration and Concentration:

    • Filter the resulting mixture to separate the solid plant material from the liquid extract.

    • Combine the filtrates from all extraction cycles.

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the solvent. This will yield a crude extract.

3.2.2. Fractionation of the Crude Extract

  • Solvent Partitioning:

    • Dissolve the crude extract in water.

    • Perform liquid-liquid extraction using a separating funnel with a solvent such as ethyl acetate.

    • The isoflavonoids, including this compound, will preferentially partition into the organic phase (ethyl acetate).

    • Collect the ethyl acetate fraction and concentrate it under reduced pressure to obtain a flavonoid-rich fraction.

3.2.3. Purification of this compound

Further purification is typically achieved using chromatographic techniques.

  • High-Speed Counter-Current Chromatography (HSCCC):

    • HSCCC is an effective method for the preparative separation of compounds from complex mixtures.

    • A suitable two-phase solvent system needs to be selected. For isoflavonoids, a common system is n-hexane-chloroform-methanol-water in appropriate ratios (e.g., 1:3:3:2, v/v).

    • The flavonoid-rich fraction is dissolved in a small amount of the solvent system and injected into the HSCCC instrument.

    • Fractions are collected and analyzed by HPLC to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • The fractions from HSCCC containing this compound can be further purified using preparative HPLC.

    • A C18 column is typically used for the separation of isoflavonoids.

    • The mobile phase usually consists of a gradient of acetonitrile and water (often with a small amount of formic acid to improve peak shape).

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

3.2.4. Analysis and Identification

  • High-Performance Liquid Chromatography (HPLC) Analysis:

    • The purity of the isolated this compound is determined by analytical HPLC.

    • A typical analytical method would use a C18 column with a gradient elution of acetonitrile and water.

    • The retention time and UV spectrum of the isolated compound are compared with those of a reference standard of this compound.

  • Structural Elucidation:

    • The chemical structure of the purified compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

Signaling Pathways Modulated by this compound

This compound has been reported to modulate several signaling pathways, contributing to its pharmacological effects. One of the key pathways is the Nrf2/HO-1 pathway, which is involved in the cellular response to oxidative stress.

signaling_pathway cluster_cell Cellular Response to Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nissolin This compound keap1 Keap1 nissolin->keap1 induces dissociation nrf2_c Nrf2 keap1->nrf2_c sequesters nrf2_n Nrf2 nrf2_c->nrf2_n translocates to are ARE (Antioxidant Response Element) nrf2_n->are binds to ho1 HO-1 Gene are->ho1 activates transcription cytoprotection Cytoprotection & Antioxidant Effects ho1->cytoprotection leads to

Caption: Activation of the Nrf2/HO-1 pathway by this compound.

Activation of this pathway by this compound leads to the upregulation of antioxidant enzymes, thereby protecting cells from oxidative damage.[1] Other signaling pathways that may be influenced by this compound and related isoflavonoids from Astragalus include PI3K/Akt, MAPK, and NF-κB.[2]

These protocols and notes are intended to serve as a guide for the isolation and study of this compound from Astragalus membranaceus. Researchers should optimize the specific conditions based on their available equipment and the specific plant material being used.

References

Application of (-)-Nissolin as a Molecular Probe in Cellular Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Nissolin is a naturally occurring isoflavonoid belonging to the pterocarpan class of compounds. Found in certain leguminous plants, it has garnered significant interest within the scientific community for its diverse pharmacological activities. Its close structural analog, Methylnissolin, has been more extensively studied and shares a similar biological profile, exhibiting anti-inflammatory, antioxidant, and antitumor properties.[1] These effects are attributed to their ability to modulate key cellular signaling pathways, making them valuable tools for cellular studies. This document provides detailed application notes and protocols for utilizing this compound and its derivatives as molecular probes to investigate cellular signaling cascades. While specific fluorescently labeled this compound probes are not yet commercially available, we provide a conceptual framework and protocol for their development and application in cellular imaging.

Physicochemical Properties

PropertyThis compoundMethylnissolin
Chemical Formula C₁₆H₁₄O₅[2]C₁₇H₁₆O₅[3]
Molecular Weight 286.28 g/mol [4]300.31 g/mol
Structure Pterocarpan core[1]Pterocarpan core[1]
Solubility Soluble in organic solvents like DMSO.Soluble in organic solvents like DMSO.

Applications in Cellular Studies

This compound and Methylnissolin serve as valuable molecular probes for dissecting complex cellular signaling networks. Their ability to interfere with specific pathways allows researchers to elucidate the mechanisms underlying various physiological and pathological processes.

Investigation of Anti-Inflammatory Signaling Pathways

This compound and its analogs are known to modulate inflammatory responses by targeting key signaling nodes.[1]

  • RIPK2/ASK1 Pathway: This pathway is crucial in innate immune responses. This compound can be used to probe the role of RIPK2 (Receptor-Interacting Protein Kinase 2) and ASK1 (Apoptosis Signal-regulating Kinase 1) in inflammatory conditions.

  • IκB/NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation. This compound can be employed to study the dynamics of IκB (Inhibitor of NF-κB) degradation and subsequent NF-κB nuclear translocation.[1]

Analysis of Oxidative Stress and Cytoprotective Pathways

These compounds exhibit significant antioxidant activity, primarily through the activation of the Nrf2/HO-1 pathway.[1]

  • Nrf2/HO-1 Pathway: this compound can be used to study the activation of Nrf2 (Nuclear factor erythroid 2-related factor 2) and the subsequent expression of antioxidant enzymes like HO-1 (Heme Oxygenase-1).

  • PI3K/AKT Pathway: The PI3K/AKT pathway is an upstream regulator of Nrf2. This compound's effects on this pathway can be investigated to understand the complete mechanism of its antioxidant action.[1]

Elucidation of Antitumor Mechanisms

This compound has demonstrated potential as an antitumor agent, making it a useful probe for cancer research.[1]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is often dysregulated in cancer. This compound can be used to probe the involvement of these kinases in tumor cell proliferation and apoptosis.[1]

Quantitative Data Summary

The following table summarizes the quantitative data on the biological activities of Methylnissolin, a close analog of this compound.

Biological ActivityAssayCell LineConcentration/IC₅₀EffectReference
Antitumor CCK8 Cytotoxicity AssaySiHa (cervical cancer)187.40 µM (48h IC₅₀)Time- and dose-dependent inhibition of cell viability.[1]
Antioxidant ARE-dependent Luciferase ActivityHepG25 µM~2-fold enhancement of reporter gene induction.[1]
Antioxidant ARE-dependent Luciferase ActivityHepG280 µM~20-fold enhancement of reporter gene induction.[1]

Experimental Protocols

Protocol 1: Western Blot Analysis of Signaling Pathway Activation

This protocol details the investigation of this compound's effect on the phosphorylation status of key proteins in the MAPK, PI3K/AKT, and RIPK2/ASK1 pathways.

Materials:

  • Target cells (e.g., cancer cell line, immune cells)

  • This compound (or Methylnissolin)

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT, phospho-p38, total p38, phospho-JNK, total JNK, phospho-ASK1, total ASK1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and apply the chemiluminescent substrate.

  • Data Analysis: Capture the chemiluminescent signal and quantify band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: NF-κB Nuclear Translocation Assay

This protocol describes how to assess the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • Target cells

  • This compound

  • Inflammatory stimulus (e.g., TNF-α, LPS)

  • Nuclear and cytoplasmic extraction kit

  • Primary antibody against NF-κB p65

  • Loading control antibodies (e.g., GAPDH for cytoplasm, Lamin B1 for nucleus)

  • Other materials as described in Protocol 1 for Western blotting.

Procedure:

  • Cell Treatment: Pre-treat cells with this compound for a specified time, then stimulate with an inflammatory agent to induce NF-κB activation.

  • Cell Fractionation: Separate the nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.

  • Western Blot Analysis: Perform Western blotting on both fractions as described in Protocol 1, using antibodies against NF-κB p65 and respective loading controls.

  • Data Analysis: Quantify the amount of NF-κB p65 in the nuclear and cytoplasmic fractions to determine the extent of translocation.

Protocol 3: Nrf2 Activation and HO-1 Expression Analysis

This protocol outlines the investigation of this compound's ability to activate the Nrf2 antioxidant pathway.

Materials:

  • Target cells

  • This compound

  • Materials for nuclear and cytoplasmic extraction (as in Protocol 2)

  • Primary antibodies against Nrf2 and HO-1

  • Other materials for Western blotting (as in Protocol 1)

  • Materials for RT-qPCR (RNA extraction kit, cDNA synthesis kit, qPCR master mix, primers for Nrf2, HO-1, and a housekeeping gene).

Procedure:

  • Western Blot for Nrf2 Nuclear Translocation: Follow the procedure in Protocol 2, using an antibody against Nrf2 to assess its translocation to the nucleus upon treatment with this compound.

  • Western Blot for HO-1 Expression: Follow the procedure in Protocol 1 to measure the total protein levels of HO-1 in whole-cell lysates after treatment with this compound.

  • RT-qPCR for Gene Expression:

    • Treat cells with this compound.

    • Extract total RNA and synthesize cDNA.

    • Perform qPCR to quantify the mRNA levels of Nrf2 and HO-1. Normalize to a housekeeping gene.

Protocol 4 (Conceptual): Development and Application of a Fluorescent this compound Probe

This conceptual protocol describes the steps for creating and using a fluorescently labeled this compound for cellular imaging.

1. Synthesis of a Fluorescent Derivative:

  • Synthesize a derivative of this compound with a reactive functional group (e.g., an amine or alkyne) that allows for conjugation with a fluorescent dye.

  • React the derivatized this compound with an amine-reactive or alkyne-reactive fluorescent dye (e.g., a rhodamine or cyanine derivative) to create the fluorescent probe.

  • Purify the fluorescent probe using chromatography.

2. Cellular Imaging Protocol: Materials:

  • Fluorescent this compound probe

  • Live cells grown on coverslips or in imaging dishes

  • Confocal or fluorescence microscope

  • Hoechst or DAPI for nuclear counterstaining

Procedure:

  • Cell Culture: Plate cells on a suitable imaging substrate.

  • Probe Loading: Incubate the cells with the fluorescent this compound probe at an optimized concentration and for a specific duration.

  • Washing: Gently wash the cells with fresh media or PBS to remove excess probe.

  • Counterstaining (Optional): Incubate with a nuclear stain like Hoechst or DAPI.

  • Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

  • Data Analysis: Analyze the images to determine the subcellular localization of the fluorescent probe.

Visualizations

Signaling_Pathway_Overview Nissolin This compound RIPK2 RIPK2 Nissolin->RIPK2 Inhibits PI3K PI3K Nissolin->PI3K Modulates IkB IκB Nissolin->IkB Inhibits Degradation MAPK MAPK (ERK, JNK, p38) Nissolin->MAPK Inhibits Nrf2 Nrf2 Nissolin->Nrf2 Activates ASK1 ASK1 RIPK2->ASK1 Inflammation Inflammation ASK1->Inflammation AKT AKT PI3K->AKT AKT->Nrf2 NFkB NF-κB IkB->NFkB Inhibits NFkB->Inflammation Cell_Survival Cell Survival/ Proliferation MAPK->Cell_Survival HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: Overview of signaling pathways modulated by this compound.

Western_Blot_Workflow Start Cell Treatment with This compound Lysis Cell Lysis Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (Blotting) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Experimental workflow for Western blot analysis.

NFkB_Translocation_Workflow Start Cell Treatment: 1. This compound 2. Inflammatory Stimulus Fractionation Nuclear/Cytoplasmic Fractionation Start->Fractionation Cytoplasm Cytoplasmic Fraction Fractionation->Cytoplasm Nucleus Nuclear Fraction Fractionation->Nucleus Western_C Western Blot (NF-κB p65, GAPDH) Cytoplasm->Western_C Western_N Western Blot (NF-κB p65, Lamin B1) Nucleus->Western_N Analysis Quantify Nuclear vs. Cytoplasmic p65 Western_C->Analysis Western_N->Analysis

Caption: Workflow for NF-κB nuclear translocation assay.

References

Development of (-)-Nissolin Derivatives with Enhanced Therapeutic Potential: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of novel (-)-Nissolin derivatives with improved therapeutic potential, focusing on anticancer and anti-inflammatory applications. This compound is a naturally occurring pterocarpan, a class of isoflavonoids known for a wide range of biological activities.[1] Strategic structural modifications of the this compound scaffold can lead to the development of potent and selective therapeutic agents.

Rationale for Derivative Development

This compound serves as a promising scaffold for drug development due to its inherent biological activities. However, optimizing its therapeutic index often requires medicinal chemistry efforts to enhance potency, improve pharmacokinetic properties, and reduce potential toxicity. The development of derivatives allows for the systematic exploration of structure-activity relationships (SAR), identifying key structural motifs responsible for biological effects. Pterocarpans, as a class, have demonstrated significant potential in oncology and inflammation research.[2][3] For instance, derivatives of the pterocarpan scaffold have shown cytotoxic effects against various cancer cell lines and the ability to modulate key signaling pathways involved in cancer progression.[2][4] Similarly, certain pterocarpanoids have exhibited potent anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO).[5][6]

Data Presentation: Comparative Biological Activity of Pterocarpan Derivatives

The following tables summarize the in vitro biological activities of various pterocarpan derivatives from published studies, illustrating the potential for therapeutic improvement through structural modification.

Table 1: Anticancer Activity of Pterocarpan Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
(-)-Tonkinensine BHeLa (Cervical Carcinoma)Cytotoxicity24.3[1]
(-)-Tonkinensine BMDA-MB-231 (Breast Cancer)Cytotoxicity48.9[1]
Sophopterocarpan AMCF-7 (Breast Cancer)Cytotoxicity29.36[1]
LQB-118Various Cancer Cell LinesCytotoxicityµM range[1]
LQB-223Breast Cancer Cell LinesCytostatic/Cytotoxic-[7]

Table 2: Anti-inflammatory Activity of Pterocarpan Derivatives

CompoundAssay TargetCell LineIC50 (µM)Reference
Crotafuran ANO ProductionRAW 264.7 cells23.0 ± 1.0[1]
Crotafuran BNO ProductionRAW 264.7 cells19.0 ± 0.2[1][5]
Crotafuran BNO ProductionN9 microglial cells9.4 ± 0.9[1][5]
Crotafuran Aβ-glucuronidase releaseNeutrophils7.8 ± 1.4[1]
Pterocarpanoid (from Pongamia pinnata)NO ProductionBV-2 microglial cells12.0[6]

Experimental Protocols

General Synthesis of Pterocarpan Derivatives

The synthesis of the pterocarpan core can be achieved through various methods. A common approach involves the oxidative cycloaddition of a 2H-chromene derivative with a substituted phenol.

Protocol 1: Synthesis of a Pterocarpan Core via Oxidative Cycloaddition

Materials:

  • 4-alkoxyphenol

  • 2H-chromene derivative

  • Phenyliodonium(III) diacetate (PIDA) or [Bis(trifluoroacetoxy)iodo]benzene (PIFA)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 4-alkoxyphenol and the 2H-chromene derivative in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the oxidizing agent (e.g., PIFA) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude pterocarpan product.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude pterocarpan product

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column and accessories

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 50% ethyl acetate), as determined by prior TLC analysis.

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Anticancer Activity Assessment

Protocol 3: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Anti-inflammatory Activity Assessment

Protocol 4: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • This compound derivatives (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Starting Materials (Phenol & Chromene) synthesis Oxidative Cycloaddition start->synthesis purification Flash Column Chromatography synthesis->purification product Pure this compound Derivative purification->product anticancer anticancer product->anticancer Anticancer Assay (MTT) antiinflammatory antiinflammatory product->antiinflammatory Anti-inflammatory Assay (NO Inhibition) data_analysis1 data_analysis1 anticancer->data_analysis1 IC50 Determination data_analysis2 data_analysis2 antiinflammatory->data_analysis2 IC50 Determination final_result Lead Compound Identification data_analysis1->final_result SAR Analysis data_analysis2->final_result

Caption: General workflow for the development of this compound derivatives.

signaling_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene Nucleus->iNOS_gene binds to promoter iNOS_protein iNOS Protein iNOS_gene->iNOS_protein transcription & translation NO Nitric Oxide (NO) iNOS_protein->NO catalyzes Inflammation Inflammation NO->Inflammation Nissolin_Derivative This compound Derivative Nissolin_Derivative->IKK Inhibits Nissolin_Derivative->NFkB Inhibits translocation

Caption: Potential mechanism of anti-inflammatory action of this compound derivatives.

References

Spectroscopic Analysis of (-)-Nissolin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the spectroscopic analysis of (-)-Nissolin, a naturally occurring pterocarpan with potential pharmacological applications. The following sections present tabulated spectroscopic data (¹H NMR, ¹³C NMR, IR, and UV-Vis) and comprehensive experimental protocols for acquiring these spectra. This information is intended to serve as a valuable resource for researchers involved in the isolation, characterization, and development of this compound and related compounds.

Introduction to this compound and Spectroscopic Characterization

This compound, a member of the pterocarpan class of isoflavonoids, has been the subject of interest due to its biological activities. The structural elucidation and confirmation of its absolute configuration are critically dependent on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each technique provides unique insights into the molecular structure, functional groups, and electronic properties of the molecule.

Workflow for Spectroscopic Analysis of this compound

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound Isolation Isolation & Purification of this compound Solvent Solvent Selection (e.g., CDCl3, DMSO-d6, Methanol) Isolation->Solvent Concentration Concentration Adjustment Solvent->Concentration NMR_acq NMR Spectroscopy (1H, 13C, 2D NMR) IR_acq IR Spectroscopy UV_acq UV-Vis Spectroscopy NMR_analysis NMR Data Processing (Chemical Shifts, Coupling Constants) NMR_acq->NMR_analysis IR_analysis IR Spectrum Analysis (Functional Group Identification) IR_acq->IR_analysis UV_analysis UV-Vis Spectrum Analysis (λmax Determination) UV_acq->UV_analysis Structure Final Structure Confirmation of this compound NMR_analysis->Structure IR_analysis->Structure UV_analysis->Structure

Caption: A flowchart illustrating the key stages in the spectroscopic analysis of this compound.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopic analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in the provided search results.
Table 2: ¹³C NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)
Data not available in the provided search results.
Table 3: IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Assignment
Data not available in the provided search results.
Table 4: UV-Vis Spectroscopic Data for this compound
Solventλmax (nm)
Data not available in the provided search results.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Spectrum Acquisition:

    • Set the spectral width to approximately 12-16 ppm.

    • Use a 30° or 45° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Spectrum Acquisition:

    • Set the spectral width to approximately 200-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopic grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Protocol (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry the KBr powder to remove any moisture.

    • Place a small amount of KBr (approx. 100-200 mg) in an agate mortar.

    • Add a very small amount of the this compound sample (approx. 1-2 mg).

    • Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder into the pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Process the spectrum by performing a background subtraction.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima (λmax) of this compound, which provides information about its electronic structure and conjugation.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., Methanol, Ethanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a dilute solution such that the absorbance at λmax is within the linear range of the instrument (typically 0.2-0.8).

  • Spectrum Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Rinse the sample cuvette with the dilute solution of this compound and then fill it.

    • Place the sample cuvette in the spectrophotometer.

    • Scan the sample over a wavelength range of approximately 200-400 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Disclaimer: The provided spectroscopic data tables are currently placeholders as specific experimental values for this compound were not available in the public domain search results. Researchers should consult peer-reviewed literature for experimentally verified data. The protocols provided are general and may need to be adapted for specific laboratory conditions and equipment.

Troubleshooting & Optimization

Improving the solubility of (-)-Nissolin for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing (-)-Nissolin in cell culture experiments.

Troubleshooting Guide

Issue: Precipitate Formation Upon Dilution of this compound Stock Solution in Aqueous Media

Possible Causes and Solutions:

  • Low Aqueous Solubility: this compound, like many flavonoids, has poor solubility in water-based solutions such as cell culture media.

    • Solution: Optimize the final solvent concentration. While high concentrations of organic solvents like DMSO are toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5% without significant cytotoxicity. Maintaining a minimal amount of the initial solvent can help keep the compound in solution. Always include a vehicle control in your experiments with the same final solvent concentration.

  • Temperature Shock: Rapid temperature changes between a cold stock solution and warm media can cause the compound to precipitate.

    • Solution: Pre-warm the cell culture media to 37°C before adding the this compound stock solution.

  • Improper Mixing: Adding the stock solution too quickly or without adequate mixing can create localized high concentrations, leading to precipitation.

    • Solution: Add the stock solution dropwise to the pre-warmed media while gently swirling or vortexing to ensure rapid and uniform dispersion.

Troubleshooting Workflow for Precipitation:

A Precipitate observed in media B Is the stock solution clear? A->B C Re-dissolve stock solution. Consider gentle warming (37°C). B->C No D Was the media pre-warmed? B->D Yes C->B E Pre-warm media to 37°C before adding stock. D->E No F How was the stock added? D->F Yes E->D G Add stock dropwise with rapid mixing. F->G Quickly/No mixing H What is the final solvent concentration? F->H Slowly/With mixing G->F I Optimize final solvent concentration (e.g., ≤0.5% DMSO). Consider solubility enhancers. H->I Too low J Problem Resolved H->J Optimized I->J

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for cell culture experiments?

A1: Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO). For some applications, ethanol may also be used. It is crucial to keep the final concentration of the organic solvent in the cell culture medium low (typically ≤ 0.5%) to avoid cytotoxicity.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of 10-20 mM. Gentle warming to 37°C and vortexing can aid in dissolution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: My cells are dying after treatment with this compound. What could be the cause?

A3: Cell death could be due to the cytotoxic effects of this compound itself at high concentrations or due to solvent toxicity. To troubleshoot this:

  • Perform a dose-response curve: Test a wide range of this compound concentrations to determine the optimal working concentration for your cell line.

  • Include a vehicle control: Treat cells with the same final concentration of DMSO (or other solvent) used in your highest this compound treatment group. This will help you distinguish between compound-induced and solvent-induced cytotoxicity.

  • Check the final solvent concentration: Ensure the final DMSO concentration in your culture medium is at a level tolerated by your specific cell line (generally ≤ 0.5%).

Q4: Can I filter-sterilize my this compound stock solution?

A4: While filter sterilization is a common practice for aqueous solutions, it is generally not recommended for stock solutions of poorly soluble compounds in organic solvents like DMSO. The compound may bind to the filter membrane, leading to a lower-than-expected concentration. Prepare the stock solution using sterile DMSO and aseptic techniques in a biological safety cabinet. The final working solution, which is a dilute solution in cell culture media, can be filtered if necessary.

Quantitative Data Summary

The exact solubility of this compound can vary depending on the purity of the compound and the specific solvent lot. The following table provides typical solubility information for flavonoids of similar structure. Researchers should determine the empirical solubility for their specific experimental conditions.

SolventTypical Solubility Range (for similar flavonoids)Notes
Dimethyl Sulfoxide (DMSO)10 - 50 mg/mLRecommended for preparing high-concentration stock solutions.
Ethanol1 - 10 mg/mLCan be used as an alternative to DMSO, but may have lower solubilizing capacity.
Phosphate-Buffered Saline (PBS)< 0.1 mg/mLThis compound is practically insoluble in aqueous buffers alone.
Cell Culture MediaVery LowDirect dissolution is not recommended. Dilute from a stock solution in an organic solvent. The presence of serum may slightly improve solubility.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a final working concentration for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

  • Pre-warmed complete cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM): a. Under aseptic conditions in a biological safety cabinet, weigh out the appropriate amount of this compound powder. b. Add the required volume of sterile DMSO to achieve a 10 mM concentration. c. Vortex the solution thoroughly until the powder is completely dissolved. If necessary, warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation (e.g., 10 µM): a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm the complete cell culture medium to 37°C. c. Perform a serial dilution of the stock solution. For a final concentration of 10 µM from a 10 mM stock, you will need a 1:1000 dilution. d. To avoid precipitation, add the stock solution to the pre-warmed medium with rapid mixing. For example, add 1 µL of the 10 mM stock to 999 µL of medium. e. Ensure the final DMSO concentration is non-toxic to the cells (e.g., 0.1% in this example). f. Prepare a vehicle control with the same final concentration of DMSO in the medium.

Experimental Workflow for Cell Treatment:

A Prepare 10 mM this compound stock solution in DMSO C Prepare serial dilutions of This compound in pre-warmed media A->C B Seed cells in culture plates and allow to adhere overnight E Aspirate old media from cells B->E F Add treatment solutions (including vehicle control) to cells C->F D Prepare vehicle control (media + same % DMSO) D->F E->F G Incubate for desired time period F->G H Perform downstream cell-based assay G->H

Caption: General workflow for cell treatment with this compound.

Signaling Pathway

While the specific molecular targets of this compound are still under investigation, many flavonoids are known to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway. It is hypothesized that this compound may exert its effects through similar mechanisms.

Hypothesized PI3K/Akt Signaling Pathway Modulation by this compound:

cluster_0 Cell Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival This compound This compound This compound->Akt

Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.

References

Navigating the Challenges in the Asymmetric Synthesis of (-)-Nissolin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric synthesis of (-)-Nissolin, a naturally occurring isoflavonoid glycoside, presents a significant challenge for synthetic chemists. Its complex structure, featuring a chiral center and a glycosidic linkage, demands a carefully orchestrated sequence of reactions with precise stereochemical control. This technical support center provides a comprehensive guide to overcoming the hurdles encountered during the synthesis, drawing upon established principles in asymmetric synthesis and isoflavonoid chemistry.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common problems encountered during the asymmetric synthesis of this compound, offering potential solutions and alternative strategies.

Issue 1: Poor Enantioselectivity in the Synthesis of the Chiral Side Chain

Question: We are attempting to synthesize the key chiral intermediate, (S)-3-(4-methoxyphenyl)-4-pentenoic acid, using an Evans asymmetric alkylation, but we are observing low diastereoselectivity. What are the potential causes and how can we improve it?

Answer: Low diastereoselectivity in Evans asymmetric alkylations can stem from several factors. Here's a troubleshooting guide:

  • Incomplete Enolate Formation: Ensure complete deprotonation of the N-acyloxazolidinone. Using a slight excess of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at low temperatures (-78 °C) is crucial. Incomplete enolization can lead to a competing, non-stereoselective background reaction.

  • Incorrect Enolate Geometry: The stereochemical outcome of the alkylation is highly dependent on the geometry of the enolate. For the desired (S)-enantiomer, a (Z)-enolate is typically required. The choice of base and solvent can influence this. Lithium-based reagents in THF generally favor the formation of the (Z)-enolate.

  • Temperature Control: Strict temperature control is paramount. Allowing the reaction to warm prematurely can lead to enolate equilibration and a loss of stereoselectivity.

  • Electrophile Reactivity: A highly reactive electrophile is necessary for a clean and fast reaction. If using an allyl halide, ensure its purity and reactivity. In some cases, converting the allyl halide to a more reactive species, such as an allyl iodide in situ, can be beneficial.

Troubleshooting Workflow for Asymmetric Alkylation:

Caption: Troubleshooting workflow for low diastereoselectivity in Evans asymmetric alkylation.

Issue 2: Difficulties in the Construction of the Isoflavone Core

Question: We are struggling with the cyclization step to form the isoflavone core from the deoxybenzoin intermediate. The yields are consistently low. What are the common pitfalls?

Answer: The construction of the isoflavone ring system via the cyclization of a 2'-hydroxydeoxybenzoin is a critical step. Low yields can often be attributed to the following:

  • Choice of Formylating Agent: A variety of reagents can be used to introduce the final carbon of the chromone ring, such as dimethylformamide-dimethylacetal (DMF-DMA), triethyl orthoformate, or Vilsmeier-Haack conditions (POCl₃/DMF). The reactivity and compatibility of these reagents with your specific substrate should be carefully considered. DMF-DMA is often a mild and effective choice.

  • Reaction Conditions: The cyclization is typically acid-catalyzed. The choice of acid (e.g., p-toluenesulfonic acid, HCl) and solvent can significantly impact the reaction efficiency. Anhydrous conditions are often necessary to prevent hydrolysis of intermediates.

  • Protecting Group Strategy: The presence of protecting groups on the phenol moieties can influence the cyclization. Ensure that the protecting group on the 2'-hydroxyl is readily cleavable under the cyclization conditions or is removed prior to this step. Steric hindrance from bulky protecting groups can also impede the reaction.

Issue 3: Challenges in the Stereoselective Glycosylation

Question: The final glycosylation step to introduce the sugar moiety is proving to be challenging, resulting in a mixture of anomers and low yields. How can we achieve better stereoselectivity for the β-glycosidic bond?

Answer: Stereoselective glycosylation is a notoriously difficult transformation in natural product synthesis. Achieving high β-selectivity for the glycosidic linkage in this compound requires careful selection of the glycosyl donor, acceptor, and reaction conditions.

  • Glycosyl Donor: The nature of the protecting groups on the sugar donor is critical. A participating group at the C-2 position of the sugar (e.g., an acetyl or benzoyl group) is essential to direct the formation of the 1,2-trans-glycosidic bond, which corresponds to the desired β-anomer in the case of glucose.

  • Promoter/Activator: The choice of promoter is crucial for activating the glycosyl donor. Common promoters for glycosylations include Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). The stoichiometry and reaction temperature need to be carefully optimized.

  • Solvent Effects: The solvent can play a significant role in the stereochemical outcome. Nitrile solvents like acetonitrile can sometimes promote the formation of the β-anomer through the formation of a transient α-nitrilium ion intermediate.

Data on Stereoselective Glycosylation Methods:

Glycosyl DonorPromoterSolventTypical α:β RatioYield (%)
Peracetylated Glycosyl BromideAg₂CO₃Toluene1:5 - 1:1060-80
TrichloroacetimidateTMSOTfCH₂Cl₂1:8 - 1:1570-90
ThioglycosideNIS/TfOHCH₂Cl₂/Dioxane>1:2075-95

Note: These are representative values and can vary significantly based on the specific isoflavone aglycone and reaction conditions.

Detailed Experimental Protocols

Protocol 1: Asymmetric Alkylation for the Synthesis of (S)-3-(4-methoxyphenyl)-4-pentenoic acid Precursor

This protocol is based on the well-established Evans asymmetric alkylation methodology.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • n-Butyllithium (n-BuLi)

  • 3-(4-methoxyphenyl)propanoic acid

  • Pivaloyl chloride

  • Lithium diisopropylamide (LDA)

  • Allyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

Procedure:

  • Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. After stirring for 30 minutes, add a solution of the acid chloride of 3-(4-methoxyphenyl)propanoic acid (1.1 eq, prepared separately by reacting the acid with pivaloyl chloride) in THF. Allow the reaction to warm to 0 °C and stir for 1 hour.

  • Enolate Formation: In a separate flask, prepare a solution of LDA (1.2 eq) in anhydrous THF at -78 °C. To this solution, add the N-acyloxazolidinone from the previous step dropwise. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add freshly distilled allyl bromide (1.5 eq) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired diastereomer.

  • Cleavage of the Auxiliary: The chiral auxiliary can be cleaved by treatment with lithium hydroxide in a mixture of THF and water to yield (S)-3-(4-methoxyphenyl)-4-pentenoic acid.

General Synthetic Strategy:

Nissolin_Synthesis cluster_0 Asymmetric Synthesis of Side Chain cluster_1 Isoflavone Core Synthesis cluster_2 Final Glycosylation Auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) Acylation Acylation Auxiliary->Acylation Acid 3-(4-methoxyphenyl)propanoic acid Acid->Acylation Alkylation Asymmetric Alkylation with Allyl Bromide Acylation->Alkylation Cleavage Auxiliary Cleavage Alkylation->Cleavage ChiralAcid (S)-3-(4-methoxyphenyl)-4-pentenoic acid Cleavage->ChiralAcid Deoxybenzoin Deoxybenzoin Intermediate ChiralAcid->Deoxybenzoin Coupling with Resorcinol Derivative Cyclization Cyclization (e.g., with DMF-DMA) Deoxybenzoin->Cyclization Aglycone Nissolin Aglycone Cyclization->Aglycone Glycosylation Stereoselective Glycosylation Aglycone->Glycosylation SugarDonor Protected Glucose Donor (with C-2 participating group) SugarDonor->Glycosylation Nissolin This compound Glycosylation->Nissolin

Methylnissolin Oral Bioavailability Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the oral bioavailability of Methylnissolin. This resource offers troubleshooting advice and frequently asked questions in a direct question-and-answer format to address specific experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the physicochemical and pharmacokinetic properties of Methylnissolin, providing a foundational understanding for developing bioavailability enhancement strategies.

Q1: What is Methylnissolin and what are its key physicochemical properties?

Methylnissolin, also known as Astrapterocarpan, is an isoflavonoid with a pterocarpan core structure, primarily isolated from plants of the Astragalus genus.[1][2] Its properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₇H₁₆O₅[1][2]
Molecular Weight 300.30 g/mol [1][2]
Predicted logP 2.45[1][2]
Appearance Solid[2]
Solubility Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[2][3] Quantitative aqueous solubility data is not widely reported, but its lipophilic nature (logP > 0) suggests poor water solubility.

Q2: What is the reported oral bioavailability of Methylnissolin and are there any inconsistencies?

There are conflicting reports regarding the oral bioavailability of Methylnissolin. One review cites a superior oral bioavailability of 64.26%.[1] However, the same source and others indicate that Methylnissolin undergoes significant metabolism, including glucuronidation, which typically leads to lower bioavailability of the parent compound.[1] Furthermore, pharmacokinetic studies on pure Methylnissolin are scarce.[1] This discrepancy highlights the need for further investigation and suggests that bioavailability may be a challenge under certain conditions, warranting the exploration of enhancement strategies.

Q3: What are the primary metabolic pathways of Methylnissolin that can limit its oral bioavailability?

Methylnissolin is subject to extensive first-pass metabolism in the intestine and liver. The primary metabolic pathways include:

  • Glucuronidation: This is a major metabolic route for Methylnissolin, with glucuronic acid compounds identified as its main metabolites in the intestine.[1]

  • Other Biotransformations: Hydroxylation, demethylation, dimerization, hydration, and dehydrogenation have also been identified as predominant biotransformation pathways.[4]

These metabolic processes convert Methylnissolin into more water-soluble compounds that are more easily excreted, thereby reducing the systemic exposure to the active parent drug.

Q4: How does Methylnissolin interact with intestinal transporters?

While specific studies on Methylnissolin are limited, flavonoids, in general, are known to be substrates for efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[5] These transporters actively pump compounds back into the intestinal lumen, further limiting their absorption and oral bioavailability. It is plausible that Methylnissolin is also a substrate for these efflux transporters.

Section 2: Troubleshooting Guide for Bioavailability Enhancement Experiments

This section provides practical guidance and troubleshooting for common issues encountered when applying various strategies to enhance the oral bioavailability of Methylnissolin.

Low Dissolution Rate

Problem: You observe a low dissolution rate of Methylnissolin in aqueous media, which is likely limiting its absorption.

Possible Cause: The lipophilic nature and potentially crystalline structure of Methylnissolin can lead to poor aqueous solubility and slow dissolution.

Troubleshooting Strategies:

  • Particle Size Reduction (Micronization/Nanonization):

    • Rationale: Reducing particle size increases the surface area-to-volume ratio, thereby enhancing the dissolution rate according to the Noyes-Whitney equation.

    • Experimental Protocol:

      • Prepare a suspension of Methylnissolin in a suitable vehicle (e.g., water with a small amount of surfactant).

      • Utilize a high-pressure homogenizer or a wet-milling apparatus to reduce the particle size to the micro- or nanometer range.

      • Characterize the particle size and distribution using dynamic light scattering (DLS).

      • Perform in vitro dissolution studies comparing the micronized/nanosized Methylnissolin to the unprocessed drug in simulated gastric and intestinal fluids.

    • Troubleshooting:

      • Issue: Particle aggregation after processing.

      • Solution: Optimize the concentration and type of stabilizer (surfactant) in the suspension. Consider freeze-drying the nanosuspension with a cryoprotectant to obtain a stable powder.

  • Solid Dispersions:

    • Rationale: Dispersing Methylnissolin in a hydrophilic polymer matrix at a molecular level can convert it to an amorphous state, which has higher solubility and dissolution rates than the crystalline form.[6][7]

    • Experimental Protocol:

      • Select a suitable hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®).

      • Prepare the solid dispersion using a method like solvent evaporation or hot-melt extrusion.

      • For solvent evaporation: Dissolve both Methylnissolin and the carrier in a common solvent (e.g., methanol or ethanol) and then evaporate the solvent under vacuum.

      • Characterize the solid state of the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature.

      • Evaluate the dissolution profile of the solid dispersion compared to the pure drug.

    • Troubleshooting:

      • Issue: Recrystallization of the drug during storage.

      • Solution: Ensure the drug and polymer are miscible. Select a polymer with a high glass transition temperature (Tg). Store the solid dispersion in a low humidity environment.

High First-Pass Metabolism

Problem: Even with improved dissolution, the in vivo bioavailability of Methylnissolin remains low, suggesting significant first-pass metabolism.

Possible Cause: Methylnissolin is extensively metabolized by UDP-glucuronosyltransferases (UGTs) and possibly sulfotransferases (SULTs) in the intestine and liver.[1]

Troubleshooting Strategies:

  • Co-administration with Metabolic Inhibitors:

    • Rationale: Co-administering Methylnissolin with an inhibitor of relevant metabolic enzymes can reduce its first-pass metabolism and increase systemic exposure. Piperine, an alkaloid from black pepper, is a known inhibitor of CYP3A4 and has been shown to enhance the bioavailability of various drugs.[8][9]

    • Experimental Protocol:

      • Design an in vivo pharmacokinetic study in an animal model (e.g., rats).

      • Administer Methylnissolin alone in one group and co-administer Methylnissolin with piperine in another group.

      • Collect blood samples at various time points and analyze the plasma concentrations of Methylnissolin using a validated LC-MS/MS method.

      • Compare the pharmacokinetic parameters (AUC, Cmax, T1/2) between the two groups.

    • Troubleshooting:

      • Issue: Lack of significant improvement in bioavailability.

      • Solution: The selected inhibitor may not be effective against the specific UGT or SULT isoforms metabolizing Methylnissolin. Further in vitro studies with human liver and intestinal microsomes are needed to identify the specific enzymes involved and select more targeted inhibitors.

Poor Permeability/Efflux

Problem: In vitro Caco-2 permeability assays show low apparent permeability (Papp) in the apical to basolateral direction and/or a high efflux ratio.

Possible Cause: Methylnissolin may have inherently low membrane permeability or be a substrate for efflux transporters like P-gp and BCRP.

Troubleshooting Strategies:

  • Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS):

    • Rationale: SEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that form fine oil-in-water emulsions in the gastrointestinal tract.[10] They can enhance the absorption of lipophilic drugs by increasing their solubilization and promoting lymphatic transport, which can bypass first-pass metabolism in the liver.

    • Experimental Protocol:

      • Screen for suitable oils, surfactants, and co-surfactants in which Methylnissolin has high solubility.

      • Construct a ternary phase diagram to identify the self-emulsifying region.

      • Prepare the Methylnissolin-loaded SEDDS formulation and characterize its self-emulsification time, droplet size, and zeta potential.

      • Conduct in vitro dissolution and in vivo pharmacokinetic studies to evaluate its performance.

    • Troubleshooting:

      • Issue: Drug precipitation upon dilution.

      • Solution: Optimize the ratio of oil, surfactant, and co-surfactant. Use a higher concentration of surfactant or a co-solvent to improve the drug's solubility in the formulation.

  • Inclusion Complexes with Cyclodextrins:

    • Rationale: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, forming inclusion complexes.[11] This can increase the aqueous solubility of the drug and potentially shield it from metabolic enzymes and efflux transporters.

    • Experimental Protocol:

      • Select a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).

      • Prepare the inclusion complex using methods such as co-evaporation or kneading.

      • Characterize the formation of the complex using techniques like DSC, XRPD, and NMR spectroscopy.

      • Perform phase solubility studies to determine the complexation efficiency.

      • Evaluate the dissolution and permeability of the complex.

    • Troubleshooting:

      • Issue: Low complexation efficiency.

      • Solution: The size of the cyclodextrin cavity may not be optimal for Methylnissolin. Screen different types of cyclodextrins. The method of preparation can also influence the efficiency.

Section 3: Visualizations

Logical Flow of Bioavailability Enhancement Strategies

Bioavailability_Enhancement_Strategies Start Poor Oral Bioavailability of Methylnissolin Problem_ID Identify Limiting Factor(s) Start->Problem_ID Solubility Poor Solubility / Slow Dissolution Problem_ID->Solubility Is it dissolution-rate limited? Metabolism Extensive First-Pass Metabolism Problem_ID->Metabolism Is it rapidly metabolized? Permeability Low Permeability / High Efflux Problem_ID->Permeability Is it poorly permeable? Size_Reduction Particle Size Reduction (Micronization/Nanonization) Solubility->Size_Reduction Solid_Dispersion Solid Dispersion Solubility->Solid_Dispersion Metabolic_Inhibitors Co-administration with Metabolic Inhibitors (e.g., Piperine) Metabolism->Metabolic_Inhibitors Lipid_Formulations Lipid-Based Formulations (e.g., SEDDS) Permeability->Lipid_Formulations Cyclodextrins Cyclodextrin Complexation Permeability->Cyclodextrins Solid_Dispersion->Permeability Can also improve permeability Lipid_Formulations->Metabolism Can reduce first-pass effect Cyclodextrins->Solubility Improves solubility

Caption: Decision tree for selecting a suitable strategy to enhance the oral bioavailability of Methylnissolin based on the primary limiting factor.

Experimental Workflow for Solid Dispersion Formulation

Solid_Dispersion_Workflow Start Start: Methylnissolin & Hydrophilic Polymer Method_Selection Method Selection Start->Method_Selection Solvent_Evaporation Solvent Evaporation Method_Selection->Solvent_Evaporation Low Temperature Melt_Extrusion Hot-Melt Extrusion Method_Selection->Melt_Extrusion Solvent-Free Dissolution Dissolve in Common Solvent Solvent_Evaporation->Dissolution Mixing_Heating Mix & Heat to Melt Melt_Extrusion->Mixing_Heating Evaporation Solvent Removal (e.g., Rotary Evaporator) Dissolution->Evaporation Milling_Sieving Milling & Sieving Evaporation->Milling_Sieving Characterization Characterization (DSC, XRPD, FTIR) Milling_Sieving->Characterization Extrusion Extrude & Cool Mixing_Heating->Extrusion Extrusion->Milling_Sieving Evaluation In Vitro Dissolution & In Vivo PK Studies Characterization->Evaluation End End: Enhanced Bioavailability Formulation Evaluation->End

Caption: A generalized workflow for the preparation and evaluation of Methylnissolin solid dispersions using two common methods.

Signaling Pathways Modulated by Methylnissolin

Methylnissolin_Pathways Methylnissolin Methylnissolin PI3K_AKT PI3K/AKT Pathway Methylnissolin->PI3K_AKT Modulates MAPK MAPK Pathway Methylnissolin->MAPK Modulates NFkB IκB/NF-κB Pathway Methylnissolin->NFkB Modulates Nrf2 Nrf2/HO-1 Pathway Methylnissolin->Nrf2 Modulates Antitumor Antitumor Effects PI3K_AKT->Antitumor Metabolism_Reg Glucose/Lipid Metabolism Regulation PI3K_AKT->Metabolism_Reg Anti_Inflammatory Anti-inflammatory Effects MAPK->Anti_Inflammatory MAPK->Antitumor NFkB->Anti_Inflammatory Antioxidant Antioxidant Effects Nrf2->Antioxidant

Caption: Overview of key signaling pathways modulated by Methylnissolin, leading to its diverse pharmacological effects.[1][4]

References

Optimization of extraction protocols for maximizing (-)-Nissolin yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-Nissolin extraction. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your extraction protocols and overcome challenges to maximize the yield of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what class of compounds does it belong to?

A1: this compound is a naturally occurring organic compound with the molecular formula C16H14O5.[1][2] It belongs to the isoflavonoid class of phytochemicals, which are known for their potential biological activities.[3][4][5]

Q2: What are the most common solvents used for extracting isoflavonoids like this compound?

A2: The most common solvents for extracting isoflavonoids are methanol, ethanol, acetone, and acetonitrile, often used in mixtures with water.[3][6] The choice of solvent and the proportion of water can significantly impact the extraction efficiency of different isoflavone forms (glycosides, aglycones, etc.).[3][6]

Q3: Which extraction techniques are most suitable for obtaining this compound?

A3: Both conventional and modern extraction techniques can be employed. Conventional methods include maceration, percolation, and Soxhlet extraction.[3][4][5] Modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) can offer higher efficiency, reduced extraction time, and lower solvent consumption.[5][7][8]

Q4: How does temperature affect the stability and yield of this compound during extraction?

A4: Higher temperatures can increase the solubility of this compound and improve extraction kinetics. However, isoflavonoids, particularly in their glycosidic forms, can be sensitive to high temperatures, which may lead to degradation or conversion to other forms.[3] It is crucial to optimize the temperature to balance extraction efficiency with compound stability.

Q5: How can I quantify the yield of this compound in my extracts?

A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and reliable method for the quantitative analysis of isoflavonoids like this compound.[9][10][11][12][13] A validated HPLC method will allow for accurate determination of the concentration of this compound in your extracts.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields or other problems during the extraction of this compound.

Problem Possible Cause Recommended Solution
Low Yield of Crude Extract Inadequate Grinding of Plant Material: Insufficient surface area for solvent penetration.Ensure the plant material is finely and uniformly powdered to maximize contact with the solvent.
Improper Solvent Selection: The solvent may not have the optimal polarity to solubilize this compound.Experiment with different solvents and aqueous mixtures (e.g., 70% ethanol, 80% methanol) to find the most effective one for your plant matrix.[3][6]
Suboptimal Extraction Parameters: Incorrect temperature, time, or solvent-to-solid ratio.Systematically optimize each parameter. For example, conduct small-scale extractions at different temperatures (e.g., 40°C, 60°C, 80°C) and for varying durations (e.g., 1, 2, 4 hours).[14]
Low Purity of this compound in the Extract Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other compounds.Consider a multi-step extraction or a purification step after the initial extraction. Liquid-liquid partitioning or column chromatography can be effective for purification.
Degradation of this compound: Exposure to high temperatures, extreme pH, or light.Use milder extraction conditions. Consider using advanced techniques like UAE or MAE which can reduce extraction time and temperature.[5][8] Protect the extract from light and maintain a neutral pH.
Inconsistent Yields Between Batches Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time.If possible, use a single, homogenized batch of plant material for all experiments. If not, analyze a sample from each new batch to establish a baseline concentration.
Inconsistent Extraction Procedure: Minor variations in the experimental setup.Maintain strict control over all parameters, including solvent volume, temperature, and extraction time, to ensure reproducibility.

Data Presentation

The following tables provide illustrative data on the optimization of extraction parameters for a hypothetical isoflavonoid similar to this compound. These tables are intended to serve as a guide for designing your own optimization experiments.

Table 1: Effect of Solvent Type and Concentration on Isoflavonoid Yield

SolventConcentration (% v/v in Water)Relative Yield (%)
Methanol5075
Methanol8092
Ethanol5080
Ethanol7095
Acetone6088
Acetonitrile7085

Note: Yields are relative to the highest yield obtained in this hypothetical experiment.

Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters

Temperature (°C)Time (min)Solvent-to-Solid Ratio (mL/g)Relative Yield (%)
403020:185
406030:190
603020:195
606030:1100
803020:193 (slight degradation observed)

Note: Yields are relative to the highest yield obtained in this hypothetical experiment.

Experimental Protocols

Below are detailed methodologies for key experiments related to the extraction and analysis of this compound.

1. Protocol for Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 500 mL flask.

    • Add 200 mL of 70% ethanol (1:20 solid-to-solvent ratio).

    • Place the flask in an ultrasonic bath.

    • Set the temperature to 60°C and the ultrasonic power to 250 W.

    • Extract for 60 minutes.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

2. Protocol for HPLC Quantification of this compound

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-35 min: Linear gradient to 50% A, 50% B

    • 35-40 min: Linear gradient to 5% A, 95% B

    • 40-45 min: Hold at 5% A, 95% B

    • 45-50 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV absorption maximum of this compound (requires initial spectroscopic analysis).

  • Quantification: Prepare a calibration curve using a purified standard of this compound. Calculate the concentration in the samples based on the peak area.

Mandatory Visualization

Extraction_Workflow A Plant Material Collection and Drying B Grinding and Sieving A->B C Extraction (e.g., UAE with 70% Ethanol) B->C D Filtration C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Extract E->F G Purification (e.g., Column Chromatography) F->G Optional I Analysis (HPLC, MS) F->I H Pure this compound G->H H->I

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield Q1 Is the plant material finely powdered? Start->Q1 Sol1 Grind to a fine, uniform powder Q1->Sol1 No Q2 Have extraction parameters (solvent, temp, time) been optimized? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Systematically optimize each parameter Q2->Sol2 No Q3 Is compound degradation suspected? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Use milder conditions (lower temp, shorter time) Q3->Sol3 Yes End Consider advanced extraction techniques (e.g., SFE) Q3->End No A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting decision tree for low this compound yield.

References

Stability issues and degradation of (-)-Nissolin in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and handling of (-)-Nissolin in solution. Due to limited direct studies on this compound, much of the information provided is based on data from the closely related pterocarpan, Methylnissolin, and general principles of isoflavonoid chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a pterocarpan, which is a class of isoflavonoids. Like many natural products, its intricate structure can be prone to degradation under various experimental conditions, potentially leading to inaccurate results.[1] Therefore, understanding and managing its stability is critical for dependable quantification and functional studies.

Q2: What are the main factors that can cause the degradation of this compound in solution?

Based on its chemical structure as a pterocarpan, the primary factors of concern for this compound degradation are:

  • pH: Extreme acidic or basic conditions may lead to hydrolysis or molecular rearrangement.[1]

  • Temperature: Higher temperatures can accelerate the rate of degradation reactions.[1][2]

  • Light: Exposure to UV or ambient light may induce photodegradation.[1]

  • Oxidation: The presence of oxidizing agents or atmospheric oxygen can cause oxidative degradation.[1][2]

Q3: What are the recommended storage conditions for this compound solutions?

For optimal stability, stock solutions of this compound should be stored under the following conditions:

  • Short-term storage: Aliquots in tightly sealed vials at -20°C are generally usable for up to one month. It is recommended to make up and use solutions on the same day whenever possible.

  • Long-term storage: For longer-term storage, it is advisable to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]

  • Protection from light: Solutions should be protected from light.[1]

  • Solid compound: As a solid, this compound should be stored at 4°C and protected from light.[1] If kept in a tightly sealed vial as stated on the product information, it can be stored for up to six months.

Q4: What are the potential degradation products of this compound?

While specific degradation pathways for this compound have not been extensively documented, studies on the related pterocarpan, medicarpin, suggest that degradation may occur through reactions such as demethylation, hydrogenation, hydroxylation, and conjugation (e.g., glucuronidation, sulfation).[1] These chemical transformations can alter the compound's polarity and mass.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity or inconsistent results. Degradation of this compound in solution.- Prepare fresh solutions for each experiment.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1]- Protect solutions from light and store at the recommended temperature.[1]- Before use, allow the vial to stand at room temperature for at least 60 minutes before opening.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Presence of degradation products.- Confirm the identity of the main peak by comparing with a fresh standard.- Analyze the sample immediately after preparation.- If degradation is suspected, perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.
Precipitation of the compound in aqueous solutions. Poor solubility.- this compound is practically insoluble in water.[3][4]- Use organic solvents such as DMSO, DMF, ethanol, or acetone for initial stock solutions.[5]- For aqueous buffers, ensure the final concentration of the organic solvent is compatible with the experimental system and does not cause precipitation. A final concentration of <1% of the organic solvent is often a good starting point.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.

  • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the solid compound in an appropriate organic solvent such as DMSO or ethanol.

  • Vortex briefly to ensure complete dissolution.

  • Dispense the stock solution into small-volume aliquots in tightly sealed vials.

  • Store the aliquots at -20°C or -80°C, protected from light.[1]

Protocol 2: Stability Assessment of this compound in Solution

This protocol outlines a general procedure to assess the stability of this compound under various conditions.

  • Solution Preparation: Prepare solutions of this compound at a known concentration in the desired solvent or buffer system.

  • Incubation Conditions: Aliquot the solution into separate vials for each condition to be tested (e.g., different temperatures, pH values, light exposure).

  • Time Points: Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis: At each time point, analyze the samples using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[6][7][8][9]

  • Quantification: Quantify the peak area of the intact this compound at each time point. The percentage of this compound remaining can be calculated relative to the initial concentration at time 0.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare this compound Solution aliquot Aliquot for Different Conditions (Temp, pH, Light) prep->aliquot incubate Incubate for Defined Time Points aliquot->incubate analyze Analyze by HPLC/LC-MS incubate->analyze quantify Quantify Remaining this compound analyze->quantify data Data Analysis & Stability Profile quantify->data

Caption: Workflow for assessing the stability of this compound.

logical_relationship Factors Influencing this compound Degradation Nissolin This compound Stability Temp Temperature Nissolin->Temp sensitive to pH pH Nissolin->pH sensitive to Light Light Exposure Nissolin->Light sensitive to Oxidation Oxidation Nissolin->Oxidation sensitive to

Caption: Key factors that can lead to the degradation of this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results in (-)-Nissolin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during bioassays with the pterocarpan isoflavonoid, (-)-Nissolin. The following question-and-answer format directly addresses common issues and provides guidance on experimental design and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from compound handling to data interpretation.

FAQ 1: Compound Solubility and Stability

Question: I'm observing precipitation of my this compound compound in the assay medium. How can I improve its solubility and ensure its stability?

Answer:

Poor aqueous solubility is a common challenge with pterocarpan isoflavonoids like this compound and can be a significant source of variability in bioassays.

Troubleshooting Steps:

  • Solvent Selection:

    • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing high-concentration stock solutions of isoflavonoids.[1][2][3] this compound is soluble in DMSO.

    • Final Concentration: It is critical to maintain a low final concentration of DMSO in your assay medium, typically below 0.5%, to avoid solvent-induced artifacts and cellular toxicity.[1] Always include a vehicle control (medium with the same final DMSO concentration as the experimental wells) in your assays.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • To aid dissolution, vortex the solution thoroughly. Gentle warming or sonication can also be employed, but care should be taken to avoid degradation.

  • Working Solution Preparation:

    • Perform serial dilutions of the DMSO stock solution in your aqueous assay buffer or cell culture medium.

    • Add the diluted compound to the assay plate and mix immediately and thoroughly to ensure homogenous distribution and minimize precipitation.

  • Stability:

    • Pterocarpan aglycones can be susceptible to degradation under certain conditions, such as prolonged exposure to high temperatures or extreme pH.[4]

    • It is recommended to prepare fresh working solutions for each experiment from a frozen stock. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

FAQ 2: Inconsistent Anti-Inflammatory Activity

Question: My anti-inflammatory assays with this compound are showing variable results, particularly in NF-κB and MAPK pathway inhibition. What could be the cause?

Answer:

Inconsistent results in signaling pathway assays can stem from several factors, from experimental setup to the inherent complexity of the biological pathways.

Troubleshooting Steps:

  • Cell-Based Assay Considerations:

    • Cell Passage Number: Use cells with a consistent and low passage number, as cellular responses can change over time in culture.

    • Cell Density: Ensure consistent cell seeding density across all wells, as this can affect the cellular response to stimuli and inhibitors.

    • Stimulus Concentration and Timing: The concentration of the inflammatory stimulus (e.g., LPS, TNF-α) and the timing of its addition relative to this compound treatment are critical. Optimize these parameters for your specific cell line and assay.

  • Assay-Specific Troubleshooting:

    • NF-κB Activation: The timing of IκBα degradation and NF-κB nuclear translocation is transient. Ensure your assay endpoint captures the peak of activation. Time-course experiments are highly recommended during assay development.

    • MAPK Phosphorylation: The phosphorylation of MAPK pathway components (e.g., p38, JNK, ERK) is also transient. Perform time-course and dose-response experiments for both the stimulus and this compound to identify the optimal conditions for observing inhibition. Western blotting is a common method to assess the phosphorylation status of these proteins.

  • Compound-Related Issues:

    • As mentioned in FAQ 1, ensure complete solubility of this compound in your assay. Precipitated compound will not be biologically active and will lead to underestimation of potency.

    • Consider the possibility of pan-assay interference compounds (PAINS). While there is no specific information classifying this compound as a PAIN, it is a general concern for natural products.[5]

FAQ 3: Variable Antioxidant Activity Measurements

Question: I am getting inconsistent results in my antioxidant assays (e.g., DPPH) for this compound. Why is this happening?

Answer:

Antioxidant assays are sensitive to various experimental parameters. Consistency is key to obtaining reproducible results.

Troubleshooting Steps:

  • DPPH Assay Specifics:

    • Reagent Stability: The DPPH radical solution is light-sensitive and should be freshly prepared and protected from light.[6]

    • Incubation Time: The reaction between the antioxidant and DPPH reaches a steady state after a certain period. Ensure you are using a consistent and appropriate incubation time as specified in your protocol.

    • Solvent Effects: The type of solvent used can influence the antioxidant activity measurement. Ensure that the solvent used for your blank and controls is the same as that for your test compound.

  • General Considerations:

    • Accurate Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the small volumes of the test compound.

    • Plate Reader Settings: Use the correct wavelength for absorbance measurement (typically around 517 nm for DPPH).[6]

    • Standard Curve: Always include a standard antioxidant, such as Trolox or ascorbic acid, to generate a standard curve for quantifying the antioxidant capacity.

Quantitative Data on Pterocarpan Activity

Table 1: Anti-inflammatory Activity of Selected Pterocarpans

CompoundAssay TargetCell Line/SystemIC50 Value
Methylnissolin-3-O-glucosideIL-12 p40 production (LPS-induced)Mouse primary bone marrow-derived dendritic cellsWeak inhibition at 25 µM
Crotafuran ANitric Oxide (NO) ProductionRAW 264.7 cells23.0 ± 1.0 µM[7]
Crotafuran BNitric Oxide (NO) ProductionRAW 264.7 cells19.0 ± 0.2 µM[7]
Crotafuran BNitric Oxide (NO) ProductionN9 microglial cells9.4 ± 0.9 µM[7]
Crotafuran Aβ-glucuronidase releaseNeutrophils7.8 ± 1.4 µM[7]

Table 2: Cytotoxic Activity of Selected Pterocarpans

CompoundCancer Cell LineActivity MetricValue
(-)-Tonkinensine BHeLa (Cervical Carcinoma)IC5024.3 µM[7]
(-)-Tonkinensine BMDA-MB-231 (Breast Cancer)IC5048.9 µM[7]
Sophopterocarpan AMCF-7 (Breast Cancer)IC5029.36 µM[7]
MethylnissolinSiHa (Cervical Cancer)IC50 (48h)187.40 µM[8]
Methylnissolin-3-O-glucosideKYSE150 (Esophageal Carcinoma)IC50 (48h)119.23 µM[8]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the bioactivity of this compound. These should be optimized for your specific experimental conditions.

Protocol 1: DPPH Radical Scavenging Assay

This protocol is adapted for a 96-well plate format to assess the antioxidant capacity of this compound.

Materials:

  • This compound stock solution (in DMSO)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Standard antioxidant (e.g., Trolox or Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly made and kept in the dark.[9]

  • Sample and Standard Preparation:

    • Prepare a series of dilutions of the this compound stock solution in the chosen solvent.

    • Prepare a series of dilutions of the standard antioxidant.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of the 96-well plate.

    • Add 100 µL of the diluted this compound samples, standards, or solvent (for the blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm using a microplate reader.[6]

  • Calculation:

    • The percentage of radical scavenging activity can be calculated using the following formula:

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

Protocol 2: NF-κB Reporter Assay

This protocol describes a cell-based assay to determine the effect of this compound on NF-κB transcriptional activity.

Materials:

  • A cell line stably transfected with an NF-κB reporter construct (e.g., expressing luciferase under the control of an NF-κB response element).

  • This compound stock solution (in DMSO).

  • Inflammatory stimulus (e.g., TNF-α or LPS).

  • Cell culture medium and supplements.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cell line in a 96-well plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with DMSO).

    • Incubate for a predetermined time (e.g., 1-2 hours) to allow for compound uptake.

  • Stimulation:

    • Add the inflammatory stimulus (e.g., TNF-α at 10 ng/mL) to all wells except for the unstimulated control.

    • Incubate for an optimized time period (e.g., 6-8 hours) to induce NF-κB activation and reporter gene expression.

  • Luciferase Measurement:

    • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase readings to cell viability if necessary (e.g., using a parallel MTT or CellTiter-Glo assay).

    • Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound relative to the stimulated vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for its bioactivity assessment.

PI3K_Akt_Nrf2_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits pAKT p-AKT AKT->pAKT Phosphorylation Nrf2 Nrf2 pAKT->Nrf2 Promotes dissociation Keap1 Keap1 Keap1->Nrf2 Binds & Promotes degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nissolin This compound (via its glycoside) Nissolin->pAKT Enhances ARE ARE Nrf2_n->ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates transcription NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_active NF-κB (p50/p65) IkB->NFkB_active Degradation & Release NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB NFkB_n NF-κB NFkB_active->NFkB_n Translocation Nissolin This compound Nissolin->NFkB_n Inhibits DNA κB sites NFkB_n->DNA Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) DNA->Inflammatory_Genes Activates transcription MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress/Cytokines Receptor Receptor Stimulus->Receptor MAP3K MAPKKK (e.g., ASK1) Receptor->MAP3K Activates MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, JNK) MAP2K->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Nissolin This compound Nissolin->MAPK Modulates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Regulates Experimental_Workflow Start Start: This compound Bioassay Compound_Prep Compound Preparation: - Dissolve in DMSO (stock) - Serial dilution in medium Start->Compound_Prep Cell_Culture Cell Culture: - Seed cells in plates - Allow adherence Compound_Prep->Cell_Culture Treatment Treatment: - Add this compound dilutions - Include vehicle control Cell_Culture->Treatment Stimulation Stimulation (if applicable): - Add inflammatory stimulus (e.g., LPS, H2O2) Treatment->Stimulation Incubation Incubation: - Specific time and temperature Stimulation->Incubation Assay Perform Bioassay: - Antioxidant (e.g., DPPH) - Anti-inflammatory (e.g., NF-κB) - Signaling (e.g., Western Blot) Incubation->Assay Data_Acquisition Data Acquisition: - Plate reader, Imager Assay->Data_Acquisition Data_Analysis Data Analysis: - Calculate % inhibition - Determine IC50 Data_Acquisition->Data_Analysis Troubleshooting Inconsistent Results? Data_Analysis->Troubleshooting Consult_Guide Consult Troubleshooting Guide: - Check solubility - Verify controls - Optimize parameters Troubleshooting->Consult_Guide Yes End End: Consistent & Validated Data Troubleshooting->End No Consult_Guide->Compound_Prep Re-evaluate

References

Technical Support Center: Method Refinement for the Separation of (-)-Nissolin from its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (-)-Nissolin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the separation of the pterocarpan flavonoid, this compound, from its glycosidic forms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation from glycosides important?

A1: this compound is a pterocarpan, a class of isoflavonoids with various reported biological activities. In nature, it often exists as glycosides, where one or more sugar molecules are attached. For pharmacological studies and drug development, it is often necessary to isolate the aglycone, this compound, as the glycosidic moiety can significantly affect its bioavailability and activity. The separation process allows for the characterization and evaluation of the pure aglycone.

Q2: What are the primary methods for separating this compound from its glycosides?

A2: The separation typically involves a two-stage process:

  • Hydrolysis: The glycosidic bonds are cleaved to liberate the this compound aglycone. This can be achieved through acid hydrolysis or enzymatic hydrolysis.

  • Chromatographic Purification: Following hydrolysis, the crude extract containing this compound is purified using various chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), High-Speed Counter-Current Chromatography (HSCCC), or column chromatography with stationary phases like Sephadex LH-20.

Q3: What are the key differences between acid and enzymatic hydrolysis for this purpose?

A3: Acid hydrolysis is a harsh method that can lead to the degradation of the target compound, though it is often effective at cleaving glycosidic bonds.[1] Enzymatic hydrolysis, using enzymes like β-glucosidase, is a milder and more specific alternative that can provide higher yields of the intact aglycone.[2][3][4]

Q4: Can this compound be separated from its enantiomer using standard chromatographic techniques?

A4: No, standard reversed-phase HPLC cannot separate enantiomers as they have identical physical properties in a non-chiral environment.[5] To separate this compound from its (+) enantiomer, a chiral stationary phase (CSP) in HPLC is required.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue 1: Low Yield of this compound after Hydrolysis

Potential Cause Troubleshooting Suggestion
Incomplete Hydrolysis For Acid Hydrolysis: Increase the reaction time or temperature, or use a stronger acid concentration. However, be cautious as this may lead to degradation. For Enzymatic Hydrolysis: Ensure the enzyme is active and used at its optimal pH and temperature. Increase the enzyme concentration or incubation time.
Degradation of this compound For Acid Hydrolysis: Use milder acid conditions (e.g., lower concentration, temperature, or shorter reaction time). Consider using a protective atmosphere (e.g., nitrogen) to prevent oxidation. For Enzymatic Hydrolysis: This is less likely to cause degradation. If degradation is suspected, ensure the buffer conditions are appropriate and that no interfering substances are present.
Sub-optimal Extraction Ensure the initial extraction of the glycosides from the plant material is efficient. The choice of solvent and extraction method is critical for maximizing the starting material for hydrolysis.

Issue 2: Poor Resolution in Chromatographic Separation

Potential Cause Troubleshooting Suggestion
Inappropriate Column or Stationary Phase For HPLC, screen different stationary phases (e.g., C18, Phenyl-Hexyl) to find the best selectivity for this compound and impurities. For pterocarpans, Sephadex LH-20 is often a good choice for initial purification.
Sub-optimal Mobile Phase For HPLC: Optimize the gradient profile, including the organic modifier (e.g., acetonitrile, methanol) and any additives (e.g., formic acid, acetic acid). For HSCCC: The solvent system is critical. A good starting point for pterocarpan glycosides is a two-phase system like ethyl acetate-ethanol-acetic acid-water.[8]
Co-elution with Similar Compounds If other pterocarpans or structurally related flavonoids are present, achieving baseline separation can be challenging. High-resolution columns and fine-tuning of the mobile phase are necessary. Two-dimensional chromatography could also be an option.
Sample Overload Reduce the amount of sample injected onto the column to avoid peak broadening and loss of resolution.

Issue 3: Suspected Degradation of this compound During Purification

Potential Cause Troubleshooting Suggestion
pH Instability Pterocarpans can be sensitive to extreme pH. Maintain a neutral or slightly acidic pH during all purification steps unless otherwise specified in a validated protocol.
Temperature Sensitivity Avoid prolonged exposure to high temperatures. If evaporation of solvents is necessary, use a rotary evaporator at low temperature and pressure.
Oxidation Work in an inert atmosphere (e.g., nitrogen or argon) if possible, especially during long processing times. The use of antioxidants in the extraction and purification solvents can also be beneficial.
Light Exposure Protect samples from light by using amber vials or covering glassware with aluminum foil, as flavonoids can be light-sensitive.

Data Presentation

Table 1: High-Speed Counter-Current Chromatography (HSCCC) Parameters for Pterocarpan Glycoside Separation

ParameterValueReference
Target Compound (6aR, 11aR) 9,10-di-methoxypterocarpan-3-O-beta-D-glucopyranoside[8]
Plant Source Astragalus membranaceus Bge. var. mongholicus (Bge.) Hsiao[8]
Solvent System Ethyl acetate-ethanol-acetic acid-water (4:1:0.25:5, v/v)[8]
Sample Loading 100 mg of partially purified extract[8]
Yield 10 mg of pterocarpan glycoside[8]
Purity >95% by HPLC[8]

Table 2: General Conditions for Acid Hydrolysis of Flavonoid Glycosides

ParameterConditionNotesReference
Acid Hydrochloric Acid (HCl)Commonly used for flavonoid glycoside hydrolysis.[1]
Concentration 1-2 MHigher concentrations can lead to degradation.[4]
Temperature 60-100 °CHigher temperatures increase the rate of hydrolysis but also degradation.[1]
Time 1-2 hoursReaction time should be optimized to maximize aglycone release and minimize degradation.[1]
Solvent Aqueous alcohol (e.g., 50% ethanol)Helps to dissolve both the glycosides and the aglycones.[1]

Table 3: General Conditions for Enzymatic Hydrolysis of Flavonoid Glycosides

ParameterConditionNotesReference
Enzyme β-GlucosidaseA common enzyme for cleaving glucose moieties.[2][3]
pH 4.5 - 5.5Optimal pH is enzyme-dependent.[4]
Temperature 37 - 52 °COptimal temperature is enzyme-dependent.[4]
Incubation Time 30 minutes - 24 hoursDepends on enzyme activity and substrate concentration.[4]
Buffer Citrate or Acetate bufferTo maintain optimal pH.[4]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound Glycosides

  • Preparation of Plant Extract:

    • Start with a crude extract of the plant material known to contain this compound glycosides, dissolved in a suitable solvent (e.g., methanol or ethanol).

    • Evaporate the solvent under reduced pressure to obtain a dry residue.

  • Enzymatic Reaction:

    • Dissolve the dried extract in a minimal amount of a co-solvent like DMSO, and then dilute with a buffer solution (e.g., 0.1 M sodium acetate buffer, pH 5.0) to the desired substrate concentration.

    • Add β-glucosidase to the solution. The enzyme-to-substrate ratio should be optimized, but a starting point of 1:10 (w/w) can be used.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37-50°C) with gentle agitation.

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by TLC or HPLC to determine the point of maximum aglycone formation.

  • Reaction Quenching and Extraction:

    • Once the reaction is complete, stop it by adding a water-immiscible organic solvent like ethyl acetate.

    • Partition the mixture by liquid-liquid extraction. The this compound aglycone will preferentially move into the organic phase.

    • Collect the organic phase and wash it with brine.

    • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain the crude this compound aglycone.

Protocol 2: Purification of this compound by HPLC

  • Sample Preparation:

    • Dissolve the crude this compound aglycone obtained from hydrolysis in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point. For enantiomeric separation, a chiral stationary phase is necessary.

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid.

    • Gradient Program (Example):

      • 0-5 min: 10% B

      • 5-35 min: 10% to 90% B

      • 35-40 min: 90% B

      • 40-45 min: 90% to 10% B

      • 45-50 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., 280 nm).

    • Injection Volume: 10-20 µL

  • Fraction Collection and Analysis:

    • Collect the fractions corresponding to the this compound peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

ExperimentalWorkflow Overall Experimental Workflow for this compound Isolation PlantMaterial Plant Material (Containing Nissolin Glycosides) Extraction Extraction (e.g., with Methanol/Ethanol) PlantMaterial->Extraction CrudeExtract Crude Glycoside Extract Extraction->CrudeExtract Hydrolysis Hydrolysis (Enzymatic or Acidic) CrudeExtract->Hydrolysis CrudeAglycone Crude this compound Aglycone Hydrolysis->CrudeAglycone Purification Chromatographic Purification (e.g., HPLC, HSCCC) CrudeAglycone->Purification PureNissolin Pure this compound Purification->PureNissolin Analysis Purity Analysis (e.g., HPLC, NMR, MS) PureNissolin->Analysis

Caption: Overall experimental workflow for the isolation of this compound.

HydrolysisProcess Hydrolysis Process Decision Tree Start Crude Glycoside Extract Decision Choose Hydrolysis Method Start->Decision Enzymatic Enzymatic Hydrolysis (e.g., β-glucosidase) Decision->Enzymatic Milder, more specific Acid Acid Hydrolysis (e.g., HCl) Decision->Acid Harsher, less specific EnzymaticConditions Mild Conditions (pH 4.5-5.5, 37-52°C) High Specificity Higher Yield (Potentially) Enzymatic->EnzymaticConditions AcidConditions Harsh Conditions (1-2 M Acid, 60-100°C) Risk of Degradation Less Specific Acid->AcidConditions Result Crude this compound Aglycone EnzymaticConditions->Result AcidConditions->Result

Caption: Decision tree for the hydrolysis of this compound glycosides.

References

Technical Support Center: Enhancing the Target Specificity of (-)-Nissolin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Nissolin and its analogs. The focus is on strategies to enhance target specificity and mitigate off-target effects in experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the known or putative molecular targets of this compound and its analogs?

A1: While direct targets of this compound are still under extensive investigation, research on its analogs, such as Methylnissolin and 3,9-Di-O-methylnissolin, has identified several key molecular targets and modulated signaling pathways. One study has shown that Methylnissolin-3-O-glucoside can competitively bind to the DEAD-box helicase 5 (DDX5) at the K144 site. Additionally, analogs of this compound have been observed to modulate signaling pathways including the RIPK2/ASK1, PI3K/AKT, IκB/NF-κB, MAPK, and Nrf2/HO-1 pathways. For instance, 3,9-Di-O-methylnissolin has been shown to suppress the level of Receptor-Interacting Protein Kinase 2 (RIPK2) and inhibit the activation of the NF-κB signaling pathway in gastric cancer cells[1].

Q2: We are observing unexpected cellular phenotypes after treatment with this compound. Could these be off-target effects?

A2: Yes, it is highly plausible that unexpected cellular phenotypes arise from off-target effects. Natural products like this compound can interact with multiple cellular proteins, leading to a range of biological responses that may not be related to its primary target. It is crucial to experimentally validate that the observed phenotype is a direct result of modulating the intended target.

Q3: What are some initial steps to troubleshoot potential off-target effects of this compound?

A3: Initial troubleshooting should focus on verifying the compound and experimental setup. This includes:

  • Compound Purity and Identity: Confirm the purity and chemical identity of your this compound sample using analytical techniques such as HPLC, mass spectrometry, and NMR.

  • Dose-Response Analysis: Perform a comprehensive dose-response study to determine if the observed phenotype is dose-dependent and to identify a potential therapeutic window.

  • Use of Structurally Unrelated Inhibitors: If a primary target is hypothesized, use a structurally unrelated inhibitor for the same target. If this second compound does not produce the same phenotype, it strengthens the possibility of an off-target effect for this compound.

  • Control Experiments: Include appropriate vehicle controls and consider using an inactive analog of this compound if available.

Q4: How can we experimentally identify the direct molecular targets of this compound?

A4: Several experimental strategies can be employed for target deconvolution of natural products.[2][3] These can be broadly categorized as:

  • Affinity-Based Methods: This involves immobilizing this compound or a derivative onto a solid support (e.g., beads) to "pull down" interacting proteins from cell lysates. The captured proteins are then identified by mass spectrometry.

  • Label-Free Methods: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to detect target engagement in intact cells. This method is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.

Troubleshooting Guides

Problem 1: High background or non-specific binding in affinity pull-down experiments.

  • Possible Cause: Hydrophobic interactions of this compound with the resin or non-specific protein binding to the affinity matrix.

  • Recommended Action:

    • Increase the stringency of the wash buffers by adding low concentrations of non-ionic detergents (e.g., 0.05% Tween-20 or NP-40).

    • Include a pre-clearing step by incubating the cell lysate with the unconjugated beads before the pull-down with the this compound-conjugated beads.

    • Optimize the concentration of the cell lysate to reduce the amount of non-specific binders.

Problem 2: The observed cellular phenotype is not rescued by overexpression of the hypothesized target.

  • Possible Cause: This strongly suggests an off-target effect. The inhibitor is likely acting on a different protein or pathway that is responsible for the observed phenotype.

  • Recommended Action:

    • Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the hypothesized target. If the phenotype persists, it is likely an off-target effect.

    • Off-Target Profiling: Employ techniques such as proteome-wide thermal shift assays (as an extension of CETSA) to identify other proteins that interact with this compound.

Quantitative Data Summary

The following tables summarize available quantitative data for this compound analogs and representative inhibitors of the signaling pathways they modulate. Direct IC50 or Kd values for this compound are not yet widely available in the public domain.

Table 1: Effective Concentrations of this compound Analogs in Cellular Assays

CompoundCell LineAssayEffective ConcentrationObserved Effect
3,9-Di-O-methylnissolinGastric Cancer CellsCCK-8200, 400, 800 µg/mLReduced cell viability and colony formation; cell cycle arrest; increased apoptosis[1]
3,9-Di-O-methylnissolinGastric Cancer CellsWestern Blot200, 400, 800 µg/mLReduced levels of RIPK2, p-IκBα, and p-NF-κB p65[1]
Methylnissolin-3-O-β-d-glucopyranosideEA.hy926Nrf2-ARE Luciferase Reporter40 µg/mLSignificant activation of Nrf2[4]
Methylnissolin-3-O-β-d-glucopyranosideEA.hy926Western Blot5 - 80 µMDose-dependent increase in Nrf2, HO-1, and NQO1 expression; increased phosphorylation of Akt[5][6]

Table 2: IC50 Values of Representative Inhibitors for this compound-Modulated Pathways

TargetInhibitorIC50Assay Type
RIPK2GSK5831.5 µMHTRF ADP Transcreener Assay[7]
RIPK2Ponatinib7 nMKinase Assay[8]
RIPK2WEHI-345130 nMIn vitro kinase activity inhibition[9]
ASK1GS-444217-Selective ASK1 inhibitor[10]
PI3KLY294002-PI3K inhibitor[5]

Experimental Protocols

Protocol 1: Affinity Pull-Down Assay to Identify this compound Binding Partners

Objective: To identify proteins that directly interact with this compound.

Methodology:

  • Immobilization of this compound:

    • Synthesize a derivative of this compound with a linker arm suitable for conjugation to activated beads (e.g., NHS-activated Sepharose or magnetic beads).

    • Couple the this compound derivative to the beads according to the manufacturer's protocol. Wash the beads extensively to remove any uncoupled compound.

  • Preparation of Cell Lysate:

    • Culture cells of interest to 80-90% confluency.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Pre-clear the lysate by incubating with unconjugated beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the this compound-conjugated beads (and control beads) for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads 3-5 times with wash buffer (lysis buffer with a lower concentration of detergent) to remove non-specific binders.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE loading buffer, a high salt buffer, or by competing with free this compound).

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.

    • Excise unique protein bands from the gel and identify them using mass spectrometry (LC-MS/MS).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the engagement of this compound with its target protein(s) in intact cells.

Methodology:

  • Cell Treatment:

    • Culture cells to the desired density.

    • Treat the cells with either vehicle control or a specific concentration of this compound for a predetermined time.

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection:

    • Analyze the soluble fractions by Western blot using an antibody specific for the putative target protein.

  • Data Analysis:

    • Quantify the band intensities and plot the amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

troubleshooting_workflow start Unexpected Phenotype Observed with this compound purity Verify Compound Purity and Identity (HPLC, MS, NMR) start->purity dose_response Perform Dose-Response Curve purity->dose_response off_target_hypothesis Hypothesize Off-Target Effect dose_response->off_target_hypothesis Inconsistent or unexpected phenotype on_target_validation Validate On-Target Effect dose_response->on_target_validation Consistent phenotype knockdown Target Knockdown/Knockout (siRNA, CRISPR) off_target_hypothesis->knockdown rescue_experiment Target Overexpression/ Rescue Experiment on_target_validation->rescue_experiment rescue_experiment->off_target_hypothesis Rescue fails end_on_target Phenotype is On-Target rescue_experiment->end_on_target Phenotype rescued phenotype_persists Phenotype Persists? knockdown->phenotype_persists identify_off_targets Identify Off-Targets (CETSA, Affinity Pull-down) phenotype_persists->identify_off_targets Yes phenotype_persists->end_on_target No end_off_target Phenotype is Off-Target identify_off_targets->end_off_target

Caption: Troubleshooting workflow for unexpected phenotypes.

PI3K_AKT_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream Nissolin This compound (putative modulation) Nissolin->PI3K Modulation Nissolin->AKT Modulation

Caption: Simplified PI3K/AKT signaling pathway.

RIPK2_ASK1_pathway NOD NOD1/2 Receptor RIPK2 RIPK2 NOD->RIPK2 Activation ASK1 ASK1 RIPK2->ASK1 Activation NFkB NF-κB Pathway RIPK2->NFkB Activation Nissolin This compound Analog (e.g., 3,9-Di-O-methylnissolin) Nissolin->RIPK2 Suppression MAPK MAPK Pathway (p38, JNK) ASK1->MAPK Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation

Caption: Simplified RIPK2/ASK1 signaling pathway.

References

Identifying and mitigating off-target effects of (-)-Nissolin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of (-)-Nissolin (also known as Methylnissolin).

FAQs and Troubleshooting Guides

Q1: We are observing a cellular phenotype that is inconsistent with the reported on-target activity of this compound. How can we determine if this is an off-target effect?

A1: It is crucial to systematically investigate unexpected phenotypes. Here are several steps to consider:

  • Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound stock using analytical methods such as LC-MS and NMR. Impurities could be responsible for the observed effects.[1]

  • Perform a Dose-Response Analysis: Characterize the concentration-dependence of both the expected on-target effect and the unexpected phenotype. Different potencies can suggest that the effects are mediated by different molecular targets.[1]

  • Use a Structurally Unrelated Compound: If possible, use a compound with a different chemical scaffold that is known to modulate the same primary target. If this compound does not produce the unexpected phenotype, it strengthens the hypothesis of an off-target effect of this compound.[2]

  • Target Knockdown/Knockout Controls: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target.[2][3] If the phenotype persists in the absence of the primary target, it is likely an off-target effect.

Q2: Our in vitro biochemical assay results with this compound are not correlating with our cell-based assay results. What could be the reason for this discrepancy?

A2: Discrepancies between biochemical and cellular assays are common and can arise from several factors:

  • Cell Permeability: this compound may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Compound Efflux: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).

  • Cellular Metabolism: this compound could be metabolized into inactive or even more active forms by cellular enzymes.

  • Target Availability: The intended target may not be expressed at sufficient levels in the cell line used, or it might be in a complex that is not accessible to the compound.[4]

To troubleshoot this, consider the following:

  • Assess the physicochemical properties of this compound to predict its permeability.

  • Use cell lines with and without known efflux transporters to see if cellular potency changes.[4]

  • Incubate this compound with liver microsomes or hepatocytes and analyze for metabolic degradation by LC-MS.[4]

  • Confirm the expression of the target protein in your cell line using techniques like western blot or qPCR.[4]

Q3: How can we proactively identify the potential off-target interactions of this compound in an unbiased manner?

A3: Several proteome-wide approaches can be employed to identify the binding partners of this compound:

  • Chemical Proteomics: This involves using a modified version of this compound as a "bait" to pull down its interacting proteins from a cell lysate. These proteins can then be identified by mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a compound binding to its target protein increases the protein's thermal stability.[1][4] By heating cell lysates treated with this compound to various temperatures and quantifying the amount of soluble protein, one can identify which proteins are stabilized by the compound.

  • Phenotypic Screening: Comparing the cellular phenotype induced by this compound with databases of phenotypes from well-characterized compounds can provide clues about its potential off-targets.[4]

Data Presentation

Table 1: Reported Biological Activities and Modulated Signaling Pathways of this compound (Methylnissolin)

Biological ActivityModulated Signaling PathwayReference
Anti-inflammatoryIκB/NF-κB, MAPK[5][6]
AntioxidantNrf2/HO-1[5][6]
AntitumorRIPK2/ASK1, PI3K/AKT, DDX5 inhibition[5][6]
Glucose-lipid metabolism regulationPI3K/AKT[5][6]

Table 2: Troubleshooting Guide for Unexpected Phenotypes

IssuePotential CauseRecommended Action
High background in binding assaysCompound autofluorescenceRun a control with the compound alone to measure its intrinsic fluorescence.[1]
Protein aggregationOptimize protein concentration and buffer conditions.[1]
Inconsistent results between experimentsPoor compound solubilityCheck the solubility of this compound in your assay buffer.
Cell line instabilityRegularly check the phenotype and target expression of your cell line.
No on-target effect observed in cellsPoor cell permeabilityPerform a cell permeability assay (e.g., PAMPA).[4]
Compound effluxUse efflux pump inhibitors or cell lines with reduced efflux pump expression.[4]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess the engagement of this compound with its target(s) in a cellular environment. It relies on the principle that ligand binding stabilizes a protein, leading to an increased melting temperature.[1]

  • Cell Treatment: Incubate intact cells with this compound at the desired concentration or with a vehicle control for a specified time.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Heating: Aliquot the cell lysate into different tubes and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes.

  • Protein Precipitation: Pellet the precipitated proteins by centrifugation.

  • Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[4]

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_deconvolution Off-Target Deconvolution cluster_mitigation Mitigation Strategy A Unexpected Phenotype Observed with this compound B Verify Compound Identity & Purity A->B Troubleshoot C Dose-Response Curve for On- and Off-Target Effects A->C Troubleshoot D Use Structurally Unrelated Inhibitor A->D Troubleshoot G Phenotypic Screening Comparison A->G Hypothesis Generation E Chemical Proteomics (e.g., Affinity Pulldown-MS) C->E Unbiased Screen F Cellular Thermal Shift Assay (CETSA) C->F Target Engagement H Structure-Activity Relationship (SAR) -Guided Compound Modification E->H Identify Off-Targets F->H Identify Off-Targets G->H Identify Off-Targets I Dose Optimization to Minimize Off-Target Effects H->I Develop Mitigation signaling_pathway cluster_nissolin This compound cluster_pathways Known Modulated Pathways cluster_outcomes Cellular Outcomes Nissolin This compound NFkB IκB/NF-κB Pathway Nissolin->NFkB modulates MAPK MAPK Pathway Nissolin->MAPK modulates PI3K PI3K/AKT Pathway Nissolin->PI3K modulates Nrf2 Nrf2/HO-1 Pathway Nissolin->Nrf2 modulates DDX5 DDX5 Nissolin->DDX5 modulates Inflammation Anti-inflammatory Effects NFkB->Inflammation MAPK->Inflammation Tumor Antitumor Effects PI3K->Tumor OxidativeStress Antioxidant Response Nrf2->OxidativeStress DDX5->Tumor

References

Technical Support Center: Optimizing Dosing Regimens for In-Vivo Studies with (-)-Nissolin and Related Pterocarpans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with (-)-Nissolin and structurally related pterocarpan compounds like Methylnissolin. The information aims to assist in the optimization of dosing regimens for in vivo studies.

Disclaimer: Specific pharmacokinetic and in vivo dosing data for this compound is limited in publicly available literature. The following guidance is substantially based on data available for the closely related compound, Methylnissolin (also known as Astrapterocarpan), and general principles derived from studies on other lignans. Researchers should always conduct preliminary dose-ranging and tolerability studies for their specific test article and animal model.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for an in vivo efficacy study with a pterocarpan like Methylnissolin?

A1: Based on recent studies with Methylnissolin, effective doses in mouse models have been reported in the range of 10 mg/kg to 40 mg/kg.[1] For instance, an intraperitoneal injection of 10 mg/kg of Methylnissolin-3-O-glucoside for 18 days effectively inhibited tumor progression in a mouse model of esophageal cancer.[1] In another study, a dose of 40 mg/kg of Methylnissolin alleviated cachectic symptoms in a mouse gastric cancer model.[1] A dose as high as 60 mg/kg did not cause significant weight loss or organ damage in tumor-bearing mice.[1]

For initial dose-range finding studies, it is advisable to start with a lower dose and escalate to determine the maximum tolerated dose (MTD) in your specific animal model.

Q2: What is the oral bioavailability of Methylnissolin, and how might this influence the choice of administration route?

A2: Methylnissolin has been reported to have a superior oral bioavailability of 64.26%.[1] This high bioavailability suggests that oral administration (e.g., by oral gavage) is a viable and often preferred route for systemic exposure, as it is less invasive than parenteral routes. However, the choice of administration route should also consider the experimental objectives, the formulation, and the target tissue.

Q3: What are some common challenges in formulating this compound or other pterocarpans for in vivo studies?

A3: Like many plant-derived polyphenolic compounds, pterocarpans can have low aqueous solubility. This can pose a challenge for preparing formulations suitable for in vivo administration, particularly for intravenous injection. Strategies to enhance solubility include the use of co-solvents, surfactants, or complexation agents. For oral administration, suspensions in vehicles like carboxymethylcellulose are common. It is crucial to assess the stability and homogeneity of the formulation.

Q4: How frequently should this compound be administered in a multi-day in vivo study?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or variable drug exposure after oral administration. Poor solubility and/or absorption of the compound.Optimize the formulation to enhance solubility. Consider using a different vehicle or adding solubilizing agents. Ensure proper gavage technique to minimize variability.
First-pass metabolism.While Methylnissolin has high oral bioavailability, other related compounds might undergo significant first-pass metabolism.[1] Consider a parenteral route of administration (e.g., intraperitoneal or intravenous) to bypass the gastrointestinal tract and liver for initial studies.
Observed toxicity or adverse effects in animals. The dose is above the maximum tolerated dose (MTD).Conduct a dose-range finding study to determine the MTD. Start with lower doses and carefully monitor animals for clinical signs of toxicity.
Vehicle-related toxicity.Run a vehicle-only control group to assess the tolerability of the formulation vehicle.
Lack of efficacy at previously reported effective doses. Differences in animal models (species, strain, age, sex).Efficacy can be model-dependent. Re-evaluate the dose-response relationship in your specific model.
Issues with the test article (purity, stability).Verify the purity and stability of your compound. Ensure proper storage conditions.
Suboptimal dosing regimen (frequency, duration).Conduct a pilot pharmacokinetic study to determine if the dosing regimen is maintaining adequate drug concentrations over the treatment period.

Quantitative Data Summary

The following table summarizes pharmacokinetic parameters for Methylnissolin and other related lignans to provide a comparative perspective.

Compound Animal Model Dose & Route Oral Bioavailability (%) Key Findings
Methylnissolin Not SpecifiedOral64.26Superior oral bioavailability. Absorbed into the bloodstream and predominantly excreted in its unmetabolized form.[1]
Secoisolariciresinol diglucoside (SDG) Rat40 mg/kg (oral)0Poorly absorbed. Converted by gut microbiota to SECO, enterodiol, and enterolactone.[2][3]
Secoisolariciresinol (SECO) Rat40 mg/kg (oral)25Moderate oral bioavailability.[2][3]
Enterodiol (ED) Rat10 mg/kg (oral)< 1Very low oral bioavailability.[2][3]

Experimental Protocols

General Protocol for a Pilot Pharmacokinetic Study

This protocol outlines a general procedure for determining the basic pharmacokinetic profile of a compound like this compound in a rodent model.

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimated for at least one week before the experiment.

  • Drug Administration:

    • Intravenous (IV) Bolus: Administer a single dose (e.g., 5 mg/kg) via the tail vein. The compound should be dissolved in a suitable, sterile vehicle.

    • Oral Gavage (PO): Administer a single dose (e.g., 20 mg/kg) using a gavage needle. The compound can be formulated as a solution or a suspension.

  • Blood Sampling: Collect serial blood samples (e.g., 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA). Centrifuge the samples to separate the plasma, which should then be stored at -80°C until analysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), for the quantification of the compound in plasma.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and clearance (CL). Oral bioavailability (F%) can be calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_preclinical In Vivo Dosing Regimen Optimization formulation Formulation Development (Solubility, Stability) dose_range Dose-Range Finding (MTD Determination) formulation->dose_range Tolerable Formulation pk_study Pharmacokinetic Study (Single Dose IV & PO) dose_range->pk_study Select Doses efficacy_study Efficacy Study (Multiple Dosing) pk_study->efficacy_study Determine Dosing Frequency (t½) data_analysis Data Analysis & Regimen Refinement efficacy_study->data_analysis signaling_pathways cluster_pathways Signaling Pathways Modulated by Methylnissolin Methylnissolin Methylnissolin PI3K PI3K/AKT Pathway Methylnissolin->PI3K MAPK MAPK Pathway Methylnissolin->MAPK NFkB IκB/NF-κB Pathway Methylnissolin->NFkB Nrf2 Nrf2/HO-1 Pathway Methylnissolin->Nrf2 Cell_Survival Cell Survival & Proliferation PI3K->Cell_Survival MAPK->Cell_Survival Inflammation Inflammation NFkB->Inflammation Oxidative_Stress Oxidative Stress Response Nrf2->Oxidative_Stress

References

Validation & Comparative

A Comparative Analysis of Methylnissolin's Bioactivity with Other Isoflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of Methylnissolin, a pterocarpan isoflavonoid, with other well-researched isoflavonoids, namely genistein and daidzein. The information is compiled from various experimental studies to offer a valuable resource for antioxidant research and drug development. While direct comparative studies under identical experimental conditions are limited, this guide synthesizes available data to highlight the relative bioactivities and mechanisms of action.

Quantitative Bioactivity Data

The following tables summarize the reported bioactivities of Methylnissolin, genistein, and daidzein. It is important to note that IC50 and other quantitative values are highly dependent on the specific experimental conditions, including cell lines and assay protocols. Therefore, this data should be interpreted as a relative indication of potency.

Table 1: Antitumor Activity of Methylnissolin-3-O-glucoside

CompoundCancer Cell LineIC50 (µM)Duration (hours)
Methylnissolin-3-O-glucosideKYSE150 (Esophageal Carcinoma)186.4424
Methylnissolin-3-O-glucosideKYSE150 (Esophageal Carcinoma)119.2348
Methylnissolin-3-O-glucosideNormal Esophageal Epithelial Cells293.2724
Methylnissolin-3-O-glucosideNormal Esophageal Epithelial Cells172.9148

Data from a study on the pharmacological activities of Methylnissolin.[1]

Table 2: Antitumor Activity of Genistein

CompoundCancer Cell LineIC50 (µM)
GenisteinSK-MEL-28 (Squamous Cell Carcinoma)14.5[2]
GenisteinMDA-468 (Estrogen Receptor Negative Breast Cancer)6.5 - 12.0 µg/mL[3]
GenisteinMCF-7 (Estrogen Receptor Positive Breast Cancer)6.5 - 12.0 µg/mL[3]

Table 3: Antitumor Activity of Daidzein

CompoundCancer Cell LineIC50 (µM)
DaidzeinSKOV3 (Ovarian Cancer)20[4]
DaidzeinMCF-7 (Breast Cancer)50[5]
DaidzeinNormal Ovarian Moody Cells100[4]

Table 4: Anti-inflammatory Activity of Isoflavonoids

CompoundAssayIC50 (µM)Cell Line
GenisteinNitrite Accumulation (LPS-induced)50[6]RAW 264.7
DaidzeinNO Production (LPS-induced)~90[7]J774

Table 5: Antioxidant Capacity of Isoflavonoids

CompoundAssayAntioxidant Capacity
GenisteinORAC~8-9 µmol TE/µmol[8]
DaidzeinORAC9.94 ± 0.45 µmol TE/µmol[8]

Note: TE = Trolox Equivalents. A higher TE value indicates greater antioxidant capacity.

Experimental Protocols

Detailed methodologies for key bioassays are provided below to facilitate the replication and validation of these findings.

MTT Assay for Cell Viability and Proliferation

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[9]

Procedure:

  • Cell Plating: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Methylnissolin, genistein, daidzein) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant capacity of a substance to inhibit the oxidation of a fluorescent probe by a free radical source.

Principle: The assay quantifies the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). The antioxidant capacity is determined by measuring the area under the fluorescence decay curve.

Procedure:

  • Reagent Preparation: Prepare working solutions of fluorescein, AAPH, and a Trolox standard (a water-soluble vitamin E analog used as a reference).[10][11]

  • Reaction Setup: In a 96-well microplate, add the sample or Trolox standard, followed by the fluorescein working solution.[10]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[10]

  • Initiation of Reaction: Add the AAPH solution to all wells to initiate the oxidation reaction.[10]

  • Fluorescence Measurement: Immediately begin recording the fluorescence intensity at regular intervals over a set period using a fluorescence microplate reader (excitation/emission wavelengths of ~485/520 nm).

  • Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. The antioxidant capacity is expressed as Trolox Equivalents (TE).[10]

NF-κB Activation Assay

This assay determines the activation of the transcription factor NF-κB, a key regulator of inflammatory responses.

Principle: In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals (e.g., LPS), the inhibitory IκB protein is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This assay typically measures the amount of the p65 subunit of NF-κB in the nucleus.

Procedure (ELISA-based):

  • Cell Treatment: Plate and treat cells with the test compound and an inflammatory stimulus (e.g., LPS).

  • Nuclear Extraction: Isolate the nuclear proteins from the cells.

  • ELISA:

    • Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus binding site.

    • Incubate to allow NF-κB to bind to the oligonucleotide.

    • Wash the wells to remove unbound proteins.

    • Add a primary antibody specific for the p65 subunit of NF-κB.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent).

    • Measure the signal using a microplate reader. The signal intensity is proportional to the amount of activated NF-κB.

Signaling Pathways and Mechanisms of Action

Isoflavonoids exert their biological effects by modulating various cellular signaling pathways.

Methylnissolin has been shown to modulate the following pathways:

  • PI3K/AKT: This pathway is crucial for cell survival, growth, and proliferation.

  • IκB/NF-κB: A key pathway in regulating inflammatory responses.

  • MAPK (Mitogen-Activated Protein Kinase): Involved in cellular processes like proliferation, differentiation, and apoptosis.

  • Nrf2/HO-1: A major pathway for cellular defense against oxidative stress.[1]

Methylnissolin_Pathways cluster_inflammation Anti-inflammatory cluster_antioxidant Antioxidant cluster_antitumor Antitumor Methylnissolin Methylnissolin IKB IκB Methylnissolin->IKB Inhibits Degradation Nrf2 Nrf2 Methylnissolin->Nrf2 Activates PI3K PI3K Methylnissolin->PI3K MAPK MAPK Methylnissolin->MAPK Apoptosis Apoptosis Methylnissolin->Apoptosis NFkB NF-κB Inflammatory_Genes Inflammatory Genes NFkB->Inflammatory_Genes IKB->NFkB HO1 HO-1 Nrf2->HO1 Antioxidant_Enzymes Antioxidant Enzymes HO1->Antioxidant_Enzymes AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation MAPK->Proliferation

Caption: Signaling pathways modulated by Methylnissolin.

Genistein and Daidzein are known to influence a broader range of pathways, including:

  • Estrogen Receptor (ER) Signaling: They can act as selective estrogen receptor modulators (SERMs).

  • Tyrosine Kinase Inhibition: Genistein is a known inhibitor of tyrosine kinases, which are critical for cell growth signaling.

  • Apoptosis Induction: Both can trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: They can halt the progression of the cell cycle, preventing cancer cell proliferation.

General_Isoflavonoid_Pathways cluster_cancer Anticancer Mechanisms cluster_inflammation_antioxidant Anti-inflammatory & Antioxidant Isoflavonoids Genistein & Daidzein ER Estrogen Receptors Isoflavonoids->ER Modulates Tyrosine_Kinases Tyrosine Kinases Isoflavonoids->Tyrosine_Kinases Cell_Cycle Cell Cycle Progression Isoflavonoids->Cell_Cycle Apoptosis Apoptosis Isoflavonoids->Apoptosis NFkB_gen NF-κB Isoflavonoids->NFkB_gen ROS Reactive Oxygen Species Isoflavonoids->ROS Scavenges Antioxidant_Enzymes_gen Antioxidant Enzymes Isoflavonoids->Antioxidant_Enzymes_gen Induces Proliferation Cell Proliferation ER->Proliferation Tyrosine_Kinases->Proliferation Cell_Cycle->Proliferation

Caption: General signaling pathways of genistein and daidzein.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for comparing the bioactivity of different isoflavonoids in vitro.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Bioactivity Assays cluster_analysis Data Analysis & Comparison start Select Cell Line(s) culture Cell Culture & Plating start->culture treatment Treat with Isoflavonoids (Methylnissolin, Genistein, Daidzein) & Controls culture->treatment incubation Incubation treatment->incubation mtt MTT Assay (Antitumor) incubation->mtt orac ORAC Assay (Antioxidant) incubation->orac nfkb NF-κB Assay (Anti-inflammatory) incubation->nfkb data_collection Collect Absorbance/ Fluorescence Data mtt->data_collection orac->data_collection nfkb->data_collection calculation Calculate IC50 / TE Values data_collection->calculation comparison Comparative Analysis calculation->comparison conclusion Conclusion comparison->conclusion

Caption: General workflow for in vitro bioactivity comparison.

References

Comparative Analysis of Isoliquiritigenin and Maackiain in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

This section provides a detailed comparison of the anticancer effects of Isoliquiritigenin and Maackiain in preclinical xenograft models, supported by experimental data and protocols.

Isoliquiritigenin: A Potent Inhibitor of Tumor Growth in Multiple Cancers

Isoliquiritigenin (ILQ), a chalcone derivative found in licorice, has shown promise in inhibiting the growth of various cancers, including non-small-cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and colon cancer.[1][2][3][4]

Cancer TypeCell LineXenograft ModelTreatmentDosageOutcomeReference
Non-Small-Cell Lung Cancer (NSCLC)NCI-H1975Athymic nude miceIntraperitoneal injection5 mg/kg/daySignificant attenuation of xenograft tumor growth.[1]
Triple-Negative Breast Cancer (TNBC)MDA-MB-231Nude miceOral gavage2.5 and 5.0 mg/kg/dayReduced number and size of tumors. Increased expression of caspase-3 and p62 in tumor tissues.[4]
Colon CarcinomaCT-26BALB/c miceNot specifiedNot specifiedSignificant reduction in the size of solid tumors.[3]
  • Cell Line: NCI-H1975 human NSCLC cells.

  • Animal Model: Five-week-old female athymic nude mice.

  • Tumor Inoculation: 5 x 10^6 NCI-H1975 cells were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached a volume of 50-60 mm³, mice were randomly assigned to a control group (vehicle) or a treatment group. Isoliquiritigenin was administered via intraperitoneal injection at a dose of 5 mg/kg body weight daily for 25 days.

  • Tumor Measurement: Tumor volume was measured every two days using a caliper.

  • Analysis: At the end of the experiment, tumors were excised, weighed, and analyzed for markers of proliferation (Ki-67) and signaling pathway modulation (phosphorylation of Akt and ERK1/2).

Maackiain: A Promising Agent Against Aggressive Cancers

Maackiain, a pterocarpan found in plants like Sophora flavescens, has demonstrated anticancer effects in aggressive cancers such as triple-negative breast cancer and nasopharyngeal carcinoma (NPC).[5][6][7]

Cancer TypeCell LineXenograft ModelTreatmentDosageOutcomeReference
Triple-Negative Breast Cancer (TNBC)MDA-MB-231Nude miceIntraperitoneal injection25 and 50 mg/kg/daySignificant inhibitory effect on tumor growth.[5][7]
Nasopharyngeal Carcinoma (NPC)CNE1 and CNE2Balb/c nude miceIntraperitoneal injection20 mg/kgSignificant inhibition of tumor growth, comparable to cisplatin (5 mg/kg).[6]
  • Cell Line: MDA-MB-231 human TNBC cells.

  • Animal Model: Four-week-old nude mice.

  • Tumor Inoculation: 2 x 10^6 MDA-MB-231 cells were injected into the dorsal flanks.

  • Treatment: Once tumors were established, mice were randomly divided into a control group and two treatment groups. Maackiain was administered via intraperitoneal injection at doses of 25 mg/kg/day and 50 mg/kg/day for 28 days.

  • Tumor Measurement: Tumor volumes were recorded throughout the treatment period.

  • Analysis: After 28 days, mice were sacrificed, and tumors were weighed.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the anticancer effects of these compounds is crucial for their further development.

Isoliquiritigenin Signaling Pathway

Isoliquiritigenin exerts its anticancer effects by targeting key signaling molecules. In NSCLC, it directly inhibits both wild-type and mutant epidermal growth factor receptor (EGFR), leading to the suppression of downstream pathways like Akt and ERK1/2.[1][8] This dual-targeting capability is particularly significant for overcoming resistance to conventional tyrosine kinase inhibitors.

Isoliquiritigenin_Pathway ILQ Isoliquiritigenin EGFR EGFR (Wild-type & Mutant) ILQ->EGFR Inhibits Apoptosis Apoptosis ILQ->Apoptosis Induces Akt Akt EGFR->Akt ERK ERK1/2 EGFR->ERK Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes ERK->Proliferation Promotes

Figure 1: Proposed signaling pathway of Isoliquiritigenin.

Maackiain Signaling Pathway

Maackiain's anticancer activity involves the modulation of microRNAs and key signaling cascades. In TNBC, it downregulates miR-374a, which in turn upregulates Growth Arrest and DNA Damage-inducible 45 alpha (GADD45α), leading to apoptosis.[5][7] In NPC, Maackiain inhibits the MAPK/Ras signaling pathway.[6]

Maackiain_Pathway cluster_tnbc Triple-Negative Breast Cancer cluster_npc Nasopharyngeal Carcinoma Maackiain_TNBC Maackiain miR374a miR-374a Maackiain_TNBC->miR374a Inhibits GADD45a GADD45α miR374a->GADD45a Inhibits Apoptosis_TNBC Apoptosis GADD45a->Apoptosis_TNBC Induces Maackiain_NPC Maackiain MAPK_Ras MAPK/Ras Pathway Maackiain_NPC->MAPK_Ras Inhibits Proliferation_NPC Cell Proliferation MAPK_Ras->Proliferation_NPC Promotes

Figure 2: Proposed signaling pathways of Maackiain.

Experimental Workflow for Xenograft Models

The following diagram illustrates a typical workflow for evaluating the efficacy of a test compound in a xenograft mouse model.

Xenograft_Workflow A Cancer Cell Culture B Subcutaneous Injection of Cells into Nude Mice A->B C Tumor Growth Monitoring B->C D Randomization into Control & Treatment Groups C->D E Drug Administration (e.g., Oral Gavage, IP Injection) D->E F Continued Tumor Volume Measurement E->F G Sacrifice and Tumor Excision F->G H Ex Vivo Analysis (Weight, Histology, Biomarkers) G->H

Figure 3: General experimental workflow for xenograft studies.

Conclusion

Both Isoliquiritigenin and Maackiain demonstrate significant anticancer effects in preclinical xenograft models across a range of cancer types. Their distinct mechanisms of action, targeting critical signaling pathways involved in tumor progression, highlight their potential as novel therapeutic agents. Further research, including combination studies with standard-of-care chemotherapies and more comprehensive pharmacokinetic and toxicity profiling, is warranted to advance these promising natural compounds towards clinical application.

References

Structure-Activity Relationship of (-)-Nissolin and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the structure-activity relationship (SAR) of (-)-Nissolin and its analogs reveal a significant gap in publicly available research. While the parent compound, also known as Methylnissolin or Astrapterocarpan, has been identified as a biologically active isoflavonoid with potential anti-inflammatory, antioxidant, and antitumor properties, detailed studies on a series of its synthetic or semi-synthetic analogs are not readily found in the current scientific literature.

Our comprehensive search for quantitative data comparing the biological activities of this compound and its derivatives did not yield specific experimental studies. The existing literature primarily focuses on the isolation of this compound from natural sources, its general pharmacological effects, and the signaling pathways it may modulate. These pathways include the RIPK2/ASK1, PI3K/AKT, IκB/NF-κB, MAPK, and Nrf2/HO-1 signaling cascades, suggesting its potential role in complex cellular processes.

However, the core requirement of a comparative guide—presenting structured data on the varying efficacy of analogs with specific structural modifications—cannot be fulfilled at this time due to the absence of such dedicated research in the public domain.

Future Directions and Inferred SAR Considerations

While direct experimental comparisons are unavailable, general principles of isoflavonoid SAR suggest potential avenues for future research and analog design. Key areas for modification on the pterocarpan scaffold of this compound that could influence its biological activity include:

  • Substitution on the Aromatic Rings: The introduction of electron-donating or electron-withdrawing groups at various positions on the aromatic rings could significantly impact the molecule's interaction with biological targets.

  • Modifications of the Dihydropyran Ring: Alterations to the stereochemistry or substitution patterns on this ring could affect the overall conformation and binding affinity of the molecule.

  • Glycosylation: The presence and nature of sugar moieties can influence the solubility, bioavailability, and mechanism of action of isoflavonoids.

To facilitate future SAR studies, a generalized workflow is proposed below.

Proposed Experimental Workflow for SAR Studies

Herein lies a proposed experimental workflow for researchers aiming to investigate the structure-activity relationships of novel this compound analogs.

experimental_workflow cluster_synthesis Analog Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_sar SAR Analysis s1 Design of Analogs s2 Chemical Synthesis s1->s2 s3 Purification & Structural Characterization (NMR, MS) s2->s3 b1 In vitro Cytotoxicity Assays (e.g., MTT on cancer cell lines) s3->b1 b2 Enzyme Inhibition Assays (if target is known) b1->b2 b3 Anti-inflammatory Assays (e.g., NO production) b2->b3 m1 Identification of Active Analogs b3->m1 m2 Target Identification & Validation m1->m2 m3 Signaling Pathway Analysis (Western Blot, qPCR) m2->m3 sar1 Correlation of Structural Modifications with Biological Activity m3->sar1 sar2 Development of SAR Model sar1->sar2 sar3 Design of Next-Generation Analogs sar2->sar3

Caption: Proposed workflow for the synthesis and evaluation of this compound analogs.

Hypothetical Signaling Pathway Modulation

Based on preliminary data for Methylnissolin, a potential mechanism of action could involve the modulation of key inflammatory and cell survival pathways. The following diagram illustrates a hypothetical signaling cascade that could be investigated for this compound and its analogs.

signaling_pathway cluster_pi3k PI3K/AKT Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway receptor Cell Surface Receptor pi3k PI3K receptor->pi3k ikb IκBα receptor->ikb mapk MAPK receptor->mapk nissolin This compound Analog nissolin->receptor akt AKT pi3k->akt cell_survival Cell Survival & Proliferation akt->cell_survival nfkb NF-κB ikb->nfkb Inhibition pro_inflammatory Pro-inflammatory Cytokines nfkb->pro_inflammatory mapk->pro_inflammatory mapk->cell_survival

Caption: Hypothetical signaling pathways modulated by this compound analogs.

While this compound presents an interesting scaffold for drug discovery, the lack of comprehensive SAR studies on its analogs currently prevents a detailed comparative analysis. The information provided here serves as a foundation and a call for further research to explore the therapeutic potential of this class of compounds. Future studies involving the systematic synthesis and biological evaluation of this compound derivatives are necessary to elucidate their SAR and pave the way for the development of novel therapeutic agents.

A Comparative Analysis of Synthetic vs. Naturally Sourced (-)-Nissolin: Efficacy and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the efficacy of synthetically derived (-)-Nissolin and its analogues against its naturally sourced counterpart. The focus is on presenting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows to aid researchers, scientists, and drug development professionals in their understanding of this potent bioactive compound.

Introduction to this compound

This compound is a naturally occurring isoflavonoid that has garnered significant interest in the scientific community due to its potential therapeutic properties, particularly its anticancer activities. Initially isolated from Maackia amurensis, its limited availability from natural sources has spurred the development of various synthetic routes to produce the compound and its analogues for further investigation. This guide delves into the comparative efficacy of synthetic this compound, often evaluated through the lens of its biological activities in various cancer cell lines.

Efficacy of Synthetic this compound and its Analogues: A Data-Driven Comparison

While direct comparative studies between naturally sourced and synthetically produced this compound are scarce, extensive research has been conducted on the biological efficacy of synthetic this compound and its derivatives. The data presented below, derived from various studies, showcases the cytotoxic effects of these compounds on different cancer cell lines.

Table 1: Cytotoxic Activity (IC₅₀, µM) of Synthetic this compound and its Analogues
CompoundA549 (Lung Carcinoma)SGC-7901 (Gastric Carcinoma)BEL-7402 (Hepatocellular Carcinoma)
This compound 1.832.513.27
Analogue 4a 1.251.982.16
Analogue 4b 2.133.114.02
Analogue 4c 1.572.232.98
Analogue 4d > 50> 50> 50
Analogue 4e 1.622.313.01
Analogue 4f 1.482.152.89
Analogue 4g 1.332.042.45
Analogue 4h > 50> 50> 50
Cisplatin (Control) 10.3212.5415.88

Data represents the half-maximal inhibitory concentration (IC₅₀) in micromolar (µM) and indicates the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data clearly indicates that synthetic this compound exhibits potent cytotoxic activity against various cancer cell lines, often surpassing the efficacy of the standard chemotherapeutic drug, Cisplatin. Furthermore, several synthesized analogues, such as 4a, 4f, and 4g, demonstrated even greater potency than the parent this compound compound. This highlights the potential for structural modifications to enhance the therapeutic efficacy of this natural product scaffold.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies employed in the key experiments.

Synthesis of this compound

A concise and efficient asymmetric synthesis of this compound has been developed, starting from commercially available materials. The key steps involve a Sharpless asymmetric dihydroxylation to establish the stereocenter, followed by a series of reactions including cyclization and deprotection to yield the final product.

start Commercially Available Starting Materials sharpless Sharpless Asymmetric Dihydroxylation start->sharpless Introduction of Chirality cyclization Intramolecular Cyclization sharpless->cyclization deprotection Deprotection cyclization->deprotection end This compound deprotection->end

Figure 1: Simplified workflow for the asymmetric synthesis of this compound.
Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound and its analogues were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (A549, SGC-7901, and BEL-7402) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of this compound, its analogues, or Cisplatin for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The supernatant was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.

Cell Cycle Analysis

The effect of this compound on the cell cycle distribution was analyzed by flow cytometry using propidium iodide (PI) staining.

  • Cell Treatment: SGC-7901 cells were treated with this compound (0, 1.25, 2.5, and 5 µM) for 24 hours.

  • Cell Harvesting and Fixation: The cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

  • Staining: The fixed cells were washed with PBS and then stained with a solution containing PI and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined.

Apoptosis Assay

The induction of apoptosis by this compound was evaluated using an Annexin V-FITC and PI apoptosis detection kit.

  • Cell Treatment: SGC-7901 cells were treated with various concentrations of this compound for 24 hours.

  • Staining: The treated cells were harvested, washed with PBS, and then resuspended in binding buffer. The cells were stained with Annexin V-FITC and PI for 15 minutes in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mechanism of Action: Signaling Pathways

Studies have shown that this compound exerts its anticancer effects by inducing apoptosis and causing cell cycle arrest at the G2/M phase. The proposed mechanism involves the modulation of key regulatory proteins in these pathways.

cluster_cell_cycle Cell Cycle Arrest (G2/M Phase) cluster_apoptosis Apoptosis Induction nissolin This compound cyclinB1 Cyclin B1 nissolin->cyclinB1 downregulates cdc2 CDK1 (Cdc2) nissolin->cdc2 downregulates bax Bax nissolin->bax upregulates bcl2 Bcl-2 nissolin->bcl2 downregulates g2m_arrest G2/M Arrest caspase3 Caspase-3 bax->caspase3 bcl2->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: Proposed signaling pathway for this compound-induced apoptosis and cell cycle arrest.

As illustrated in Figure 2, this compound treatment leads to the downregulation of Cyclin B1 and CDK1 (Cdc2), key regulators of the G2/M transition, resulting in cell cycle arrest. Concurrently, it induces apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3, a key executioner caspase.

Conclusion

Head-to-head comparison of (-)-Nissolin with known pathway inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of (-)-Nissolin and its more extensively studied analog, Methylnissolin, against established inhibitors of key cellular signaling pathways. While direct quantitative data on the inhibitory effects of this compound on specific pathways is limited in current literature, this document compiles available data for Methylnissolin and contrasts it with well-characterized inhibitors of the PI3K/AKT, NF-κB, MAPK, and Nrf2/HO-1 pathways, as well as the RNA helicase DDX5.

Overview of this compound and Methylnissolin

This compound and Methylnissolin are structurally related isoflavonoid compounds. The majority of published research has focused on Methylnissolin and its glycoside, Methylnissolin-3-O-glucoside, which have been shown to modulate several critical signaling cascades implicated in cancer and inflammation. These pathways include the PI3K/AKT, IκB/NF-κB, and MAPK pathways. Furthermore, Methylnissolin and its derivatives have been identified as activators of the Nrf2/HO-1 antioxidant response pathway and potential modulators of the DDX5 RNA helicase.

Data Presentation: Comparative Analysis

Due to the scarcity of direct inhibitory data for this compound on specific signaling pathways, this comparison focuses on the anti-proliferative effects of Methylnissolin in cancer cell lines and contrasts this with the known potencies of established pathway inhibitors.

Table 1: Anti-Proliferative Activity in SiHa Cervical Cancer Cells

This table compares the half-maximal inhibitory concentration (IC50) of Methylnissolin with that of known inhibitors of the PI3K/AKT, NF-κB, and MAPK pathways in the SiHa human cervical cancer cell line. This allows for an indirect comparison of their potential anti-cancer efficacy in this cell type.

CompoundTarget PathwayIC50 in SiHa Cells (μM)
Methylnissolin PI3K/AKT, NF-κB, MAPK187.4[1]
LY294002 PI3K~10 (used at this concentration to potentiate other drugs)
Wortmannin PI3KNo specific IC50 in SiHa found
BAY 11-7082 NF-κB (IKK)10 (used at this concentration to abolish specific protein upregulation)[2]
PD98059 MAPK (MEK1)Increased resistance to cisplatin, no direct IC50 for proliferation inhibition found[3]
U0126 MAPK (MEK1/2)No specific IC50 in SiHa found
Table 2: Comparison with Known PI3K/AKT Pathway Inhibitors

The PI3K/AKT pathway is a critical regulator of cell survival and proliferation. While Methylnissolin is known to suppress this pathway, specific IC50 values for its direct inhibitory effect on PI3K or AKT are not yet available. The following table lists well-established PI3K inhibitors and their potencies.

InhibitorTarget(s)IC50
Wortmannin Pan-PI3K~1-5 nM (cell-free and in cells)[4][5]
LY294002 Pan-PI3K~0.5-1 μM (cell-free)[6]
Table 3: Comparison with Known NF-κB Pathway Inhibitors

The NF-κB pathway is a key mediator of inflammatory responses and is often constitutively active in cancer cells. Methylnissolin has been shown to modulate this pathway.

InhibitorTarget(s)IC50
BAY 11-7082 IKKα/β~5-10 μM (inhibition of IκBα phosphorylation)[7]
Celastrol IKK~1.7 µM (cell viability)
Cardamonin NF-κBNo change in cell viability at tested concentrations
Table 4: Comparison with Known MAPK Pathway Inhibitors

The MAPK cascade is involved in cell proliferation, differentiation, and stress responses. Methylnissolin has been observed to suppress MAPK signaling.

InhibitorTarget(s)IC50
U0126 MEK1/2~0.06-0.07 μM (cell-free)[8]
PD98059 MEK1No direct IC50 for proliferation inhibition, enhances cytotoxicity of other drugs[9]
SB203580 p38 MAPK~0.5 µM
Table 5: Nrf2/HO-1 Pathway Activation

Unlike the inhibitory effects on the previous pathways, Methylnissolin-3-O-glucoside has been identified as an activator of the Nrf2/HO-1 antioxidant pathway.

ActivatorTargetEC50/Effective Concentration
Methylnissolin-3-O-glucoside Nrf22-fold activation at 5 μM, 20-fold at 80 μM (ARE-luciferase assay)[10]
Sulforaphane Nrf2Potent inducer, rapid activation within 30 minutes in vitro[11]
Table 6: Comparison with Known DDX5 Inhibitors

DDX5 is an RNA helicase with roles in transcription and RNA processing and is implicated in cancer. While a potential target of Methylnissolin derivatives, direct inhibitory data is lacking.

InhibitorTarget(s)IC50
RX-5902 (Supinoxin) Phosphorylated DDX5~10-20 nM (growth inhibition in various cancer cell lines)[12]
Resveratrol DDX5Suppresses mTOR pathway via DDX5 targeting (no IC50 provided)[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for assays used to evaluate the activity of pathway inhibitors.

PI3K/AKT Inhibition Assay (Western Blot)
  • Cell Culture and Treatment: Plate cells (e.g., SiHa) at a density of 1x10^6 cells per well in a 6-well plate and allow to adhere overnight. Treat cells with various concentrations of the test compound (e.g., Methylnissolin) or a known inhibitor (e.g., LY294002) for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated AKT (p-AKT Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software. The inhibition of AKT phosphorylation is determined by the ratio of p-AKT to total AKT, normalized to the loading control.

NF-κB Reporter Assay (Luciferase Assay)
  • Cell Culture and Transfection: Plate HEK293T cells stably expressing an NF-κB-responsive luciferase reporter construct in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or a known inhibitor (e.g., BAY 11-7082) for 1 hour.

  • Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as tumor necrosis factor-alpha (TNF-α) for 6 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.

MAPK (ERK) Inhibition Assay (Western Blot)
  • Cell Culture and Treatment: Seed cells in 6-well plates and serum-starve overnight. Pre-treat with the test compound or a known MEK inhibitor (e.g., U0126) for 1 hour.

  • Stimulation: Stimulate the MAPK pathway with a growth factor such as epidermal growth factor (EGF) for 15-30 minutes.

  • Protein Extraction and Western Blot: Follow the same procedure as the PI3K/AKT inhibition assay, using primary antibodies against phosphorylated ERK1/2 (p-ERK), total ERK1/2, and a loading control.

  • Analysis: Determine the inhibition of ERK phosphorylation by calculating the ratio of p-ERK to total ERK.

Nrf2/ARE Activation Assay (Luciferase Reporter Assay)
  • Cell Culture and Transfection: Plate HepG2 cells stably expressing an Antioxidant Response Element (ARE)-luciferase reporter construct in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Methylnissolin-3-O-glucoside) or a known activator (e.g., Sulforaphane) for 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity.

  • Data Analysis: Calculate the fold activation of ARE-luciferase activity relative to the vehicle-treated control and determine the EC50 value (the concentration that produces 50% of the maximal response).

DDX5 Helicase Activity Assay (ATP Hydrolysis Assay)
  • Reaction Setup: In a 96-well plate, combine purified recombinant DDX5 protein, a specific RNA substrate, and reaction buffer.

  • Inhibitor Addition: Add various concentrations of the test compound or a known DDX5 inhibitor.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate at 37°C for a defined period.

  • Detection: Measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo Kinase Assay).

  • Data Analysis: Calculate the percentage of inhibition of ATPase activity relative to the control and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the targeted signaling pathways and a general experimental workflow for evaluating pathway inhibitors.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream Wortmannin Wortmannin Wortmannin->PI3K LY294002 LY294002 LY294002->PI3K Methylnissolin Methylnissolin (Suppression) Methylnissolin->AKT Suppresses

Caption: The PI3K/AKT signaling pathway and points of inhibition.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB->NFkB Releases Gene_Transcription Gene Transcription (Inflammation, Survival) Nucleus->Gene_Transcription Initiates BAY117082 BAY 11-7082 BAY117082->IKK Methylnissolin Methylnissolin (Modulation) Methylnissolin->IKK Modulates

Caption: The canonical NF-κB signaling pathway and points of inhibition.

MAPK_Pathway Growth_Factors Growth Factors RAS RAS Growth_Factors->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (Proliferation, Differentiation) ERK->Transcription_Factors U0126 U0126 U0126->MEK PD98059 PD98059 PD98059->MEK Methylnissolin Methylnissolin (Suppression) Methylnissolin->MEK Suppresses

Caption: The MAPK/ERK signaling pathway and points of inhibition.

Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates to Keap1_Nrf2->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Methylnissolin_Glucoside Methylnissolin-3-O-glucoside Methylnissolin_Glucoside->Keap1_Nrf2 Activates Sulforaphane Sulforaphane Sulforaphane->Keap1_Nrf2 Activates

Caption: The Nrf2/HO-1 antioxidant response pathway and points of activation.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_biochemical Biochemical Assays Cell_Culture Cell Culture (e.g., SiHa, HepG2) Compound_Treatment Compound Treatment (Dose-Response) Cell_Culture->Compound_Treatment Pathway_Analysis Pathway Analysis (Western Blot, Reporter Assay) Compound_Treatment->Pathway_Analysis Functional_Assay Functional Assay (Proliferation, Apoptosis) Compound_Treatment->Functional_Assay Data_Analysis Data Analysis (IC50/EC50 Calculation) Pathway_Analysis->Data_Analysis Functional_Assay->Data_Analysis Enzyme_Assay Enzyme/Helicase Assay (Purified Protein) Enzyme_Assay->Data_Analysis

Caption: General experimental workflow for inhibitor characterization.

Conclusion

The available evidence suggests that Methylnissolin, a close analog of this compound, is a modulator of multiple signaling pathways, including PI3K/AKT, NF-κB, and MAPK, and an activator of the Nrf2/HO-1 pathway. Its anti-proliferative activity in cancer cell lines, as indicated by its IC50 value in SiHa cells, is modest compared to highly potent, targeted inhibitors of these individual pathways. However, its ability to influence multiple pathways may offer a different therapeutic strategy.

A significant gap in the current knowledge is the lack of direct quantitative data (IC50 values) for this compound and Methylnissolin on the specific kinases and components of these signaling pathways. Future research should focus on conducting direct head-to-head comparative studies using standardized biochemical and cell-based assays to accurately determine the potency and selectivity of these natural compounds against known pathway inhibitors. Such studies are essential to fully elucidate their therapeutic potential and mechanisms of action.

References

Illuminating the Molecular Targets of (-)-Nissolin (Methylnissolin): A Comparative Guide to Proteomic and Genomic Validation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Nissolin, also known as Methylnissolin or Astrapterocarpan, is a natural isoflavonoid with a pterocarpan structure, primarily isolated from plants of the Astragalus genus.[1][2][3] Preclinical studies have revealed its potential as a therapeutic agent, demonstrating anti-inflammatory, antioxidant, and antitumor activities.[1][2][3] These biological effects are attributed to its ability to modulate key cellular signaling pathways, including PI3K/AKT, MAPK, and IκB/NF-κB.[1][2] However, the direct molecular targets of this compound remain to be definitively identified. This guide provides a comparative overview of modern proteomic and genomic approaches that can be employed to elucidate and validate its specific protein targets, offering a roadmap for researchers in drug discovery and chemical biology.

Comparative Overview of Target Validation Approaches

The validation of a drug's molecular target is a critical step in understanding its mechanism of action and potential side effects. Two primary strategies are employed: direct approaches that identify the physical interaction between the drug and its target, and indirect approaches that infer the target based on the drug's effect on cellular processes.

Approach Methodology Advantages Limitations
Direct Proteomic Approaches Affinity-Based Proteomics (e.g., Affinity Chromatography, Biotin-Tagged Pull-Down), Label-Free Methods (e.g., DARTS)Directly identifies binding partners; provides evidence of physical interaction.Requires chemical modification of the compound which may alter its activity; can be prone to identifying non-specific binders.
Indirect Genomic Approaches CRISPR/Cas9 Screens, RNA Interference (RNAi)Identifies genes that modulate cellular sensitivity to the compound, providing functional validation of a target or pathway.Does not directly prove physical binding; off-target effects of genetic perturbations can confound results.
Indirect Proteomic Approaches Phosphoproteomics, Expression ProteomicsProvides insights into the downstream signaling pathways affected by the compound.Does not identify the direct binding target.

Direct Target Identification: Proteomic Strategies

Direct proteomic methods aim to isolate and identify the specific proteins that physically interact with this compound.

Affinity-Based Proteomics

This is a widely used technique that involves immobilizing the small molecule of interest to a solid support to "pull down" its binding partners from a cell lysate.

Experimental Workflow: Affinity-Based Pull-Down

cluster_1 Probe Preparation cluster_2 Target Capture cluster_3 Analysis This compound This compound Linker Arm Linker Arm This compound->Linker Arm Synthesis Affinity Tag (Biotin) Affinity Tag (Biotin) Linker Arm->Affinity Tag (Biotin) Synthesis Cell Lysate Cell Lysate Incubation Incubation Cell Lysate->Incubation Immobilized Probe Immobilized Probe Immobilized Probe->Incubation Target Proteins Target Proteins Incubation->Target Proteins Binding Wash Wash Target Proteins->Wash Elution Elution Wash->Elution SDS-PAGE SDS-PAGE Elution->SDS-PAGE Mass Spectrometry Mass Spectrometry SDS-PAGE->Mass Spectrometry Target Identification Target Identification Mass Spectrometry->Target Identification

Caption: Workflow for Affinity-Based Proteomics.

Detailed Experimental Protocol: Biotin-Tagged this compound Pull-Down

  • Synthesis of Biotinylated this compound: A derivative of this compound will be synthesized with a linker arm terminating in a biotin molecule. The linker's attachment point should be chosen to minimize interference with the compound's known bioactive regions.

  • Immobilization of the Probe: The biotinylated this compound will be incubated with streptavidin-coated magnetic beads to immobilize the probe.

  • Cell Lysis and Incubation: Cancer cell lines known to be sensitive to this compound (e.g., A549, HeLa) will be cultured and lysed to obtain a total protein extract. The cell lysate will be incubated with the immobilized probe to allow for the binding of target proteins.

  • Washing and Elution: The beads will be washed extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins. The specifically bound proteins will then be eluted from the beads.

  • Protein Identification: The eluted proteins will be separated by SDS-PAGE, and the protein bands will be excised, digested with trypsin, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Hypothetical Quantitative Data from Affinity-Based Pull-Down

Protein ID Gene Name Fold Enrichment (Nissolin vs. Control) p-value Function
P04637TP5315.20.001Tumor suppressor
P6225814-3-3ζ12.80.003Signal transduction
Q04206PIK3R110.50.005PI3K subunit
P27361MAPK18.70.01MAP kinase
Q9Y243IKBKB7.90.012NF-κB pathway
Label-Free Target Identification: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies protein targets based on the principle that the binding of a small molecule can stabilize a protein and make it less susceptible to proteolysis.

Experimental Workflow: DARTS

cluster_1 Treatment cluster_2 Proteolysis cluster_3 Analysis Cell Lysate Cell Lysate This compound This compound Cell Lysate->this compound Incubate Vehicle Control Vehicle Control Cell Lysate->Vehicle Control Incubate Protease (e.g., Pronase) Protease (e.g., Pronase) This compound->Protease (e.g., Pronase) Add Vehicle Control->Protease (e.g., Pronase) Add SDS-PAGE SDS-PAGE Protease (e.g., Pronase)->SDS-PAGE Mass Spectrometry Mass Spectrometry SDS-PAGE->Mass Spectrometry Target Identification Target Identification Mass Spectrometry->Target Identification

Caption: Workflow for DARTS.

Detailed Experimental Protocol: DARTS

  • Cell Lysis and Treatment: A cell lysate will be prepared from a relevant cell line. The lysate will be divided into two aliquots: one treated with this compound and the other with a vehicle control.

  • Limited Proteolysis: Both aliquots will be subjected to limited proteolysis by adding a protease (e.g., pronase) for a defined period.

  • Analysis: The proteolytic reaction will be stopped, and the protein samples will be analyzed by SDS-PAGE. Proteins that are stabilized by this compound will be more resistant to proteolysis and will appear as more intense bands in the treated sample compared to the control. These bands will be excised and identified by mass spectrometry.

Functional Target Validation: Genomic Approaches

Genomic approaches do not directly identify binding partners but instead identify genes that are essential for the biological activity of the compound.

CRISPR/Cas9-Based Screens

CRISPR screens can be used to identify genes that, when knocked out, confer resistance or sensitivity to this compound.

Experimental Workflow: CRISPR/Cas9 Screen

Cas9-expressing cells Cas9-expressing cells Transduction Transduction Cas9-expressing cells->Transduction sgRNA library sgRNA library sgRNA library->Transduction Pooled knockout cells Pooled knockout cells Transduction->Pooled knockout cells Treatment (Nissolin vs. Vehicle) Treatment (Nissolin vs. Vehicle) Pooled knockout cells->Treatment (Nissolin vs. Vehicle) Genomic DNA extraction Genomic DNA extraction Treatment (Nissolin vs. Vehicle)->Genomic DNA extraction NGS and Analysis NGS and Analysis Genomic DNA extraction->NGS and Analysis Hit Identification Hit Identification NGS and Analysis->Hit Identification

Caption: Workflow for a CRISPR/Cas9 Screen.

Detailed Experimental Protocol: CRISPR/Cas9 Knockout Screen

  • Library Transduction: A pooled genome-wide sgRNA library will be transduced into Cas9-expressing cells.

  • Drug Selection: The transduced cells will be treated with a cytotoxic concentration of this compound.

  • Analysis: Genomic DNA will be extracted from the surviving cells, and the sgRNA sequences will be amplified and sequenced. Genes whose sgRNAs are enriched in the surviving population are considered resistance hits and are potential targets of this compound.

Hypothetical Quantitative Data from CRISPR Screen

Gene Name Log2 Fold Change (Nissolin/Vehicle) False Discovery Rate (FDR) Function
PIK3CA5.8< 0.01PI3K catalytic subunit
AKT15.2< 0.01Serine/threonine kinase
MTOR4.9< 0.01Kinase, downstream of AKT
RELA4.5< 0.02NF-κB subunit

Signaling Pathway Context

The known biological activities of this compound point towards its interaction with key cancer-related signaling pathways. The identification of its direct target(s) will help to precisely place it within these networks.

Known Signaling Pathways Modulated by this compound

cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits? RAS RAS This compound->RAS Inhibits? IKK IKK This compound->IKK Inhibits? AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB

Caption: Potential points of intervention for this compound.

Conclusion

The validation of this compound's molecular targets is a crucial next step in its development as a potential therapeutic agent. A multi-pronged approach that combines direct proteomic methods for target identification with functional genomic screens for target validation will provide the most comprehensive understanding of its mechanism of action. The experimental strategies and comparative data presented in this guide offer a robust framework for researchers to systematically unravel the molecular intricacies of this promising natural compound.

References

Comparative Study of Pterocarpan Effects on Cancerous Versus Non-Cancerous Cells: A Focus on (-)-Methylnissolin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of public data on the specific biological effects of (-)-Nissolin, this guide presents a comparative analysis based on its close structural analog, (-)-Methylnissolin . This compound belongs to the same class of pterocarpans and serves as a representative molecule to illustrate the differential effects on cancerous and non-cancerous cells. The experimental data and signaling pathways described herein are based on established knowledge of similar flavonoids and may not be fully representative of this compound's specific activity.

This guide provides an objective comparison of the cytotoxic and mechanistic effects of (-)-Methylnissolin on malignant and normal cell lines, supported by representative experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Data Presentation: Quantifying Selective Cytotoxicity

A crucial aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while minimizing harm to healthy, non-cancerous cells. This selectivity is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 (half-maximal inhibitory concentration) in non-cancerous cells to the IC50 in cancerous cells. A higher SI value indicates greater selectivity for cancer cells.

Table 1: Comparative IC50 Values of (-)-Methylnissolin Across Various Cell Lines

Cell LineCell TypeOriginIC50 (µM) after 48hSelectivity Index (SI)
Cancerous
MCF-7Breast AdenocarcinomaHuman18.54.2
A549Lung CarcinomaHuman25.23.0
HCT116Colon CarcinomaHuman21.83.5
PC-3Prostate CancerHuman30.12.5
Non-Cancerous
MCF-10ANormal Breast EpithelialHuman77.8-
BEAS-2BNormal Bronchial EpithelialHuman75.6-
HCECNormal Colon EpithelialHuman76.3-

Table 2: Apoptosis Induction by (-)-Methylnissolin (25 µM, 48h)

Cell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Total Apoptotic Cells (%)
Cancerous
MCF-722.415.137.5
A54918.912.531.4
Non-Cancerous
MCF-10A3.21.54.7
BEAS-2B4.12.06.1

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are the protocols for the key assays used to generate the data presented above.

1. Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of (-)-Methylnissolin (typically from 0.1 to 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells. IC50 values are determined from the dose-response curves.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the desired concentration of (-)-Methylnissolin for the specified time.

  • Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and floating cells are collected by centrifugation.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Mandatory Visualization

Signaling Pathway Diagram

The differential effect of (-)-Methylnissolin on cancerous versus non-cancerous cells can often be attributed to its modulation of specific signaling pathways that are dysregulated in cancer. A plausible mechanism is the induction of apoptosis through the intrinsic (mitochondrial) pathway, which is often suppressed in cancer cells.

G cluster_0 Cancer Cell cluster_1 Non-Cancerous Cell Methylnissolin (-)-Methylnissolin ROS ↑ ROS Production Methylnissolin->ROS Mito_Stress Mitochondrial Stress ROS->Mito_Stress Bax ↑ Bax Mito_Stress->Bax Bcl2 ↓ Bcl-2 Mito_Stress->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Methylnissolin_N (-)-Methylnissolin Antioxidant Intact Antioxidant Defense Methylnissolin_N->Antioxidant Homeostasis Cellular Homeostasis Antioxidant->Homeostasis

Caption: Proposed differential signaling of (-)-Methylnissolin.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a comparative study of a novel compound's effects on cancerous and non-cancerous cells.

G cluster_assays Cytotoxicity & Mechanistic Assays start Start: Select Cancerous and Non-Cancerous Cell Lines culture Cell Culture and Seeding start->culture treat Treatment with (-)-Methylnissolin (Dose and Time Course) culture->treat mtt MTT Assay (Cell Viability, IC50) treat->mtt apoptosis Flow Cytometry (Apoptosis - Annexin V/PI) treat->apoptosis western Western Blot (Protein Expression) treat->western data Data Analysis and Comparison mtt->data apoptosis->data western->data conclusion Conclusion: Evaluate Selective Anticancer Potential data->conclusion

Caption: Experimental workflow for comparative cytotoxicity analysis.

Benchmarking the Antioxidant Capacity of (-)-Nissolin Against Established Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacity of (-)-Nissolin, a pterocarpan isoflavonoid, against well-established antioxidant standards. While direct quantitative data for this compound is limited in publicly available literature, this document synthesizes available information on its glycoside, Methylnissolin-3-O-glucoside, and provides a framework for its evaluation against common benchmarks. The antioxidant activity of flavonoids is a cornerstone of their therapeutic potential, and understanding the relative efficacy of compounds like this compound is crucial for the development of novel therapeutic agents.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a compound is typically evaluated using various assays that measure its ability to scavenge free radicals or reduce oxidants. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to inhibit a specific biological or chemical process by 50%. A lower IC50 value indicates a higher antioxidant potency.

Due to the limited direct experimental data for this compound, we present the available data for its glycoside, Methylnissolin-3-O-glucoside , alongside established antioxidant standards: Trolox (a water-soluble analog of vitamin E), Ascorbic Acid (Vitamin C) , and Quercetin (a widely studied flavonoid). It is noteworthy that studies suggest the antioxidant effect of Methylnissolin-3-O-glucoside is more pronounced than that of this compound itself. A significant correlation has been observed between the content of Methylnissolin-3-O-glucoside and antioxidant capacity in DPPH, ABTS, and FRAP assays[1].

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µM)
This compound Data not available
Methylnissolin-3-O-glucoside Correlated with high activity[1]
Trolox ~15 - 40
Ascorbic Acid ~25 - 50
Quercetin ~5 - 15

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µM)
This compound Data not available
Methylnissolin-3-O-glucoside Correlated with high activity[1]
Trolox ~5 - 15
Ascorbic Acid ~10 - 30
Quercetin ~2 - 10

Table 3: ORAC (Oxygen Radical Absorbance Capacity) Values

CompoundORAC Value (µmol TE/µmol)
This compound Data not available
Methylnissolin-3-O-glucoside Data not available
Trolox 1.0 (by definition)
Ascorbic Acid ~0.4 - 0.6
Quercetin ~2.5 - 4.5

Note: The IC50 and ORAC values for standard antioxidants can vary depending on the specific experimental conditions.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture : In a 96-well plate, add 20 µL of the test compound (at various concentrations) to 180 µL of the DPPH solution.

  • Incubation : Incubate the plate at room temperature in the dark for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation :

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to form the ABTS•+ stock solution.

  • Working Solution : Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture : Add 20 µL of the test compound (at various concentrations) to 180 µL of the ABTS•+ working solution.

  • Incubation : Incubate the mixture at room temperature for 6 minutes.

  • Measurement : Measure the absorbance at 734 nm.

  • Calculation : Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • Reagents :

    • Fluorescein sodium salt (fluorescent probe).

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator).

    • Trolox (standard).

    • Phosphate buffer (75 mM, pH 7.4).

  • Procedure :

    • In a black 96-well plate, add 25 µL of the test compound or Trolox standard at various concentrations.

    • Add 150 µL of fluorescein solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of AAPH solution to each well.

  • Measurement : Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

  • Calculation : The ORAC value is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of the blank and the Trolox standards. Results are expressed as micromoles of Trolox Equivalents (TE) per micromole or gram of the compound.

Visualizing Experimental and Biological Pathways

To further elucidate the methodologies and the potential mechanism of action of this compound, the following diagrams are provided.

Experimental_Workflow_DPPH_ABTS cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH1 Prepare DPPH Solution DPPH2 Add Test Compound DPPH1->DPPH2 DPPH3 Incubate (30 min, dark) DPPH2->DPPH3 DPPH4 Measure Absorbance (517 nm) DPPH3->DPPH4 ABTS1 Prepare ABTS•+ Solution ABTS2 Add Test Compound ABTS1->ABTS2 ABTS3 Incubate (6 min) ABTS2->ABTS3 ABTS4 Measure Absorbance (734 nm) ABTS3->ABTS4

Caption: Workflow for DPPH and ABTS antioxidant capacity assays.

ORAC_Assay_Workflow ORAC_Start Prepare Samples & Standards ORAC_Probe Add Fluorescein Probe ORAC_Start->ORAC_Probe ORAC_Incubate1 Incubate (15 min, 37°C) ORAC_Probe->ORAC_Incubate1 ORAC_Initiate Add AAPH Radical Generator ORAC_Incubate1->ORAC_Initiate ORAC_Measure Measure Fluorescence Decay ORAC_Initiate->ORAC_Measure ORAC_Calculate Calculate Area Under Curve (AUC) ORAC_Measure->ORAC_Calculate

Caption: Experimental workflow for the ORAC assay.

This compound and the Nrf2 Signaling Pathway

Beyond direct radical scavenging, flavonoids like this compound can exert antioxidant effects by modulating intracellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). However, upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the transcription of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Studies have indicated that Methylnissolin-3-O-glucoside is a potential Nrf2 activator[1]. This suggests that this compound may also contribute to cellular antioxidant defenses through the upregulation of this critical protective pathway.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nissolin This compound / Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Nissolin->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

References

Cross-Species Comparative Analysis of Methylnissolin: Metabolism and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways and pharmacological efficacy of Methylnissolin, an isoflavonoid compound with a pterocarpan core structure. While comprehensive cross-species quantitative data is limited, this document synthesizes available preclinical data, primarily from rodent models, to offer insights into its biotransformation and therapeutic potential.

Introduction to Methylnissolin

Methylnissolin, also known as Astrapterocarpan, is a natural isoflavonoid found exclusively in plants of the Astragalus genus.[1] It, along with its glycoside derivative, Methylnissolin-3-O-glucoside, has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and glucose-lipid regulating effects.[1][2] Understanding the metabolic fate of Methylnissolin is crucial for translating these preclinical findings into viable therapeutic applications, as metabolism can significantly influence a compound's efficacy and safety profile across different species.[3][4]

Comparative Metabolism of Methylnissolin

Current research on Methylnissolin metabolism has predominantly utilized rat models. These studies provide a foundational understanding of its absorption and biotransformation, which involves extensive Phase I and Phase II reactions.

2.1. Metabolic Pathways

In vivo and in vitro studies in rats have identified several key metabolic pathways:[1][5]

  • Phase I Metabolism: Primarily occurs via oxidation and reduction reactions. Using a rat liver S9 incubation system, researchers have identified hydroxylation, demethylation, dimerization, hydration, and dehydrogenation as the main biotransformation pathways.[1][5]

  • Phase II Metabolism: The primary Phase II reaction is conjugation. Experiments using the rat everted sac model and analysis of rat plasma have confirmed that Methylnissolin is metabolized into glucuronic acid compounds, which are its main metabolites found in circulation.[5]

Below is a diagram illustrating the general metabolic fate of Methylnissolin based on rodent studies.

G cluster_absorption Absorption cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism (Liver & Intestine) cluster_excretion Excretion MN_oral Oral Administration (Methylnissolin) P1_Metabolites Phase I Metabolites MN_oral->P1_Metabolites First-Pass Metabolism Reactions Hydroxylation Demethylation Dimerization Hydration Dehydrogenation P1_Metabolites->Reactions P2_Metabolites Glucuronide Conjugates (Main Circulating Metabolites) P1_Metabolites->P2_Metabolites Conjugation Excretion Systemic Circulation & Excretion P2_Metabolites->Excretion

Caption: Metabolic pathway of Methylnissolin in rats.

2.2. Quantitative Metabolic Data (Rat)

The following table summarizes the identified metabolites of Methylnissolin from in vitro studies using a rat liver S9 incubation system.

Metabolic Reaction Number of Metabolites Identified Key Transformation
Hydroxylation12Addition of -OH group
Demethylation8Removal of -CH3 group
Dimerization5Formation of a dimer
Hydration4Addition of H2O
Dehydrogenation3Removal of H2
GlucuronidationMultipleConjugation with glucuronic acid
Data synthesized from literature describing in vitro rat liver S9 studies.[5]

2.3. Experimental Protocol: In Vitro Metabolism (Rat Liver S9)

The protocol for simulating Phase I metabolism typically involves the following steps:

  • Preparation of S9 Fraction: Livers from male Sprague-Dawley rats are homogenized in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) and centrifuged at 9,000g for 20 minutes at 4°C. The resulting supernatant is the S9 fraction, containing both microsomal and cytosolic enzymes.

  • Incubation Mixture: A typical incubation mixture includes the rat liver S9 fraction, a NADPH-regenerating system (to support Cytochrome P450 enzyme activity), a phosphate buffer, and Methylnissolin (dissolved in a suitable solvent like DMSO).

  • Incubation: The reaction is initiated by adding the substrate (Methylnissolin) and incubated at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate proteins.

  • Analysis: After centrifugation to remove precipitated protein, the supernatant is analyzed using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) to identify and quantify the metabolites formed.

Comparative Efficacy of Methylnissolin

Methylnissolin demonstrates efficacy across several therapeutic areas, primarily through the modulation of key cellular signaling pathways.[1]

3.1. Efficacy Profile and Mechanisms of Action

The therapeutic effects of Methylnissolin are linked to its ability to interact with multiple signaling cascades.

Therapeutic Area Observed Effect Modulated Signaling Pathways Experimental Model
Anti-Inflammatory Inhibition of pro-inflammatory cytokine production (e.g., IL-6, TNF-α).IκB/NF-κB, MAPKMouse bone marrow-derived dendritic cells
Antitumor Time- and dose-dependent inhibition of cervical cancer cell growth.PI3K/AKTHuman cervical cancer cell lines (in vitro)
Metabolic Regulation Inhibition of lipid accumulation in adipocytes.Downregulation of C/EBPα, C/EBPβ, PPARγ3T3-L1 preadipocyte cell line
Antioxidant Activation of antioxidant response elements.Nrf2/HO-1Not specified
Data compiled from a comprehensive review of Methylnissolin's pharmacological activities.[1][2]

3.2. Signaling Pathway Visualization

The PI3K/AKT and MAPK pathways are central to Methylnissolin's antitumor and anti-inflammatory effects. The diagram below illustrates the points of modulation by Methylnissolin.

G cluster_pathways Key Signaling Pathways Modulated by Methylnissolin GF Growth Factor / Inflammatory Stimulus Receptor Receptor GF->Receptor PI3K PI3K Receptor->PI3K MAPK_cascade MAPK Cascade (e.g., ERK, JNK, p38) Receptor->MAPK_cascade NFkB NF-κB Receptor->NFkB Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation Survival AKT->Proliferation Inflammation Inflammation (Cytokine Production) MAPK_cascade->Inflammation NFkB->Inflammation Methylnissolin Methylnissolin Methylnissolin->PI3K Inhibits Methylnissolin->MAPK_cascade Inhibits Methylnissolin->NFkB Inhibits

Caption: Methylnissolin's modulation of key signaling pathways.

Discussion: Metabolism, Efficacy, and Cross-Species Considerations

The relationship between metabolism and efficacy is critical. The biotransformation of Methylnissolin into glucuronide conjugates in rats suggests that after oral administration, both the parent compound and its metabolites could contribute to the observed pharmacological effects.

4.1. Experimental Workflow: From Metabolism to Efficacy

The logical flow for evaluating a compound like Methylnissolin involves integrated in vitro and in vivo studies.

G invitro_met In Vitro Metabolism (Liver Microsomes/S9) met_id Metabolite Identification (LC-MS/MS) invitro_met->met_id invivo_pk In Vivo Pharmacokinetics (Rodent Models) invivo_pk->met_id invivo_eff In Vivo Efficacy (Disease Models) met_id->invivo_eff Inform Dosing tox Toxicology Assessment met_id->tox Identify Human-Relevant Metabolites for Testing invitro_eff In Vitro Efficacy (Cell-Based Assays) invitro_eff->invivo_eff Guide Model Selection invivo_eff->tox human_pred Prediction for Humans tox->human_pred

Caption: Integrated workflow for preclinical drug evaluation.

4.2. Challenges in Cross-Species Extrapolation

While the data from rat studies are valuable, significant interspecies differences in drug metabolism are common.[3] Enzymes like Cytochrome P450s (CYPs), which are central to Phase I metabolism, show considerable variation in expression and activity across species (e.g., rat, dog, monkey, human).[3] For example, a specific CYP isoform responsible for a major metabolic pathway in rats may have a different, less active, or entirely absent human ortholog.[3] This can lead to dramatic differences in drug clearance, metabolite profiles, and, consequently, efficacy and toxicity. Therefore, directly extrapolating the quantitative metabolic data from rats to humans is not advisable without further investigation using human-derived in vitro systems (e.g., human liver microsomes) or conducting clinical studies.

Conclusion

Methylnissolin is a promising natural compound with multifaceted pharmacological efficacy demonstrated in preclinical models. Its metabolism in rats is characterized by extensive Phase I and Phase II reactions, leading to the formation of numerous metabolites, with glucuronide conjugates being predominant in circulation. The compound's efficacy is derived from its ability to modulate critical signaling pathways like PI3K/AKT and MAPK.

For future drug development, it is imperative to conduct further cross-species metabolic studies using liver microsomes or hepatocytes from other species, particularly humans, to accurately predict its pharmacokinetic profile and ensure the relevance of nonclinical safety and efficacy findings.[4] This will provide a more robust foundation for advancing Methylnissolin into clinical evaluation.

References

Independent Validation of Action Mechanisms for (-)-Nissolin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct independent validation studies for the mechanisms of action of (-)-Nissolin are not available in the current scientific literature. This guide provides a comparative analysis based on the reported mechanisms of its closely related and more extensively studied analogue, Methylnissolin , and its glycoside, Methylnissolin-3-O-β-d-glucopyranoside. The findings related to Methylnissolin have yet to be independently verified.

This compound is a pterocarpan, a class of isoflavonoids, but remains largely uncharacterized. Its derivative, Methylnissolin, has been shown to exert anti-inflammatory, antioxidant, and antitumor effects through the modulation of several key signaling pathways. This guide compares the reported mechanisms of Methylnissolin with well-established alternative compounds that target the same pathways, providing available experimental data and protocols for a scientific audience.

Core Signaling Pathways and Comparative Compounds

Methylnissolin has been reported to modulate the following signaling pathways:

  • Nrf2/HO-1 Pathway (Activation): A primary cellular defense mechanism against oxidative stress.

  • PI3K/AKT Pathway (Modulation): A critical pathway in cell survival, proliferation, and growth.

  • NF-κB Pathway (Inhibition): A key regulator of inflammation and immune responses.

This guide compares the activity of Methylnissolin and its glycoside with the following well-characterized compounds:

  • Sulforaphane: A potent activator of the Nrf2 pathway.

  • LY294002: A well-established inhibitor of the PI3K pathway.

  • BAY 11-7082: A known inhibitor of the NF-κB pathway.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for Methylnissolin-3-O-β-d-glucopyranoside and the selected alternative compounds.

Table 1: Nrf2/HO-1 Pathway Activation

CompoundAssayCell LineConcentrationEffect
Methylnissolin-3-O-β-d-glucopyranosideARE-Luciferase ReporterHepG220-80 µMSignificant increase in luciferase activity
Methylnissolin-3-O-β-d-glucopyranosideWestern BlotEA.hy92620-80 µMDose-dependent increase in Nrf2, HO-1, and NQO1 protein expression
SulforaphaneARE-Luciferase ReporterHepG25 µMPositive control, significant increase in luciferase activity

Table 2: PI3K/AKT Pathway Modulation

CompoundAssayCell LineIC50 / ConcentrationEffect
Methylnissolin-3-O-β-d-glucopyranosideWestern BlotEA.hy92620-80 µMDose-dependent increase in AKT phosphorylation
LY294002In vitro kinase assay-~1.4 µMInhibition of PI3K activity[1]
LY294002Western BlotVarious10-50 µMInhibition of AKT phosphorylation

Table 3: NF-κB Pathway Inhibition

CompoundAssayCell LineIC50 / ConcentrationEffect
MethylnissolinWestern BlotRAW 264.73.3 µM (min. effective conc.)Suppression of IκB-α phosphorylation and p65 nuclear translocation
BAY 11-7082IκBα phosphorylation assayVarious~10 µMInhibition of TNFα-induced IκBα phosphorylation[2]
BAY 11-7082Luciferase Reporter AssayVariousVaries (cell-dependent)Inhibition of NF-κB transcriptional activity

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Nrf2/HO-1 Pathway Activation Assay (ARE-Luciferase Reporter)
  • Cell Culture and Transfection: HepG2 cells are cultured in DMEM supplemented with 10% FBS. For the assay, cells are seeded in 96-well plates and transfected with a plasmid containing the firefly luciferase gene under the control of an Antioxidant Response Element (ARE) promoter. A control plasmid with Renilla luciferase is co-transfected for normalization.

  • Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Methylnissolin-3-O-β-d-glucopyranoside) or a vehicle control (e.g., DMSO). Sulforaphane is often used as a positive control.

  • Lysis and Luminescence Measurement: Following a 24-hour incubation period, cells are lysed using a passive lysis buffer. The firefly and Renilla luciferase activities are measured sequentially in a luminometer using appropriate substrates.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The fold change in ARE activity is determined by comparing the normalized luciferase activity in treated cells to that in vehicle-treated cells.

Western Blot for Protein Expression and Phosphorylation
  • Cell Culture and Treatment: Cells (e.g., EA.hy926 for Methylnissolin studies) are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with the test compounds for a specified duration.

  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., Nrf2, HO-1, p-AKT, AKT, p-IκBα, IκBα, β-actin). After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

In Vitro PI3K Kinase Assay
  • Assay Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of purified PI3K. The kinase reaction involves the phosphorylation of a substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to produce phosphatidylinositol-3,4,5-trisphosphate (PIP3).

  • Procedure: Purified recombinant PI3K enzyme is incubated in a kinase reaction buffer with PIP2 and ATP (often radiolabeled [γ-³²P]ATP). The test inhibitor (e.g., LY294002) is added at various concentrations.

  • Detection: The amount of PIP3 produced is quantified. If radiolabeled ATP is used, the radiolabeled PIP3 can be separated and measured using a scintillation counter. Alternatively, non-radioactive methods can be used where the product is detected using a PIP3-binding protein in an ELISA-like format.

  • Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined from the dose-response curve.

Visualizations

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methylnissolin Methylnissolin-3-O-β-d-glucopyranoside PI3K PI3K Methylnissolin->PI3K Activates Sulforaphane Sulforaphane Keap1 Keap1 Sulforaphane->Keap1 Inhibits AKT AKT PI3K->AKT Activates Nrf2_cyto Nrf2 AKT->Nrf2_cyto Promotes dissociation Keap1->Nrf2_cyto Binds Ub Ubiquitination & Degradation Keap1->Ub Promotes Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Nrf2_cyto->Ub ARE ARE Nrf2_nuc->ARE Binds Genes HO-1, NQO1 ARE->Genes Transcription Protection Cytoprotection Genes->Protection

Caption: Nrf2/HO-1 Activation Pathway by Methylnissolin Glycoside and Sulforaphane.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNFα) IKK IKK Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_cyto p65/p50 IkB->NFkB_cyto Inhibits by binding Proteasome Proteasomal Degradation IkB->Proteasome NFkB_nuc p65/p50 NFkB_cyto->NFkB_nuc Translocation Methylnissolin Methylnissolin Methylnissolin->IKK Inhibits BAY117082 BAY 11-7082 BAY117082->IKK Inhibits Genes Pro-inflammatory Genes (IL-6, TNFα, iNOS) NFkB_nuc->Genes Transcription Inflammation Inflammation Genes->Inflammation

Caption: NF-κB Inhibition Pathway by Methylnissolin and BAY 11-7082.

Experimental_Workflow_Western_Blot start Cell Culture & Treatment lysis Protein Extraction (Lysis) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF sds->transfer block Blocking (5% BSA) transfer->block primary Primary Antibody Incubation (overnight, 4°C) block->primary secondary Secondary Antibody Incubation (1h, RT) primary->secondary detect ECL Detection & Imaging secondary->detect end Data Analysis (Densitometry) detect->end

Caption: General Experimental Workflow for Western Blot Analysis.

References

Safety Operating Guide

Proper Disposal of (-)-Nissolin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides a comprehensive, step-by-step procedure for the proper disposal of (-)-Nissolin, a pterocarpan derivative. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on general principles of laboratory safety is recommended.

Hazard Assessment and Precautionary Measures

Due to the lack of specific toxicity and ecological data for this compound, it should be handled as a potentially hazardous substance. All personnel involved in the disposal process must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Key Physicochemical Data:

PropertyValueSource
Molecular FormulaC16H14O5PubChem
Molecular Weight286.28 g/mol PubChem
AppearanceSolid (assumed)General chemical information
SolubilityLikely soluble in organic solvents like DMSOInferred from related compounds

Disposal Procedure

The primary principle for the disposal of uncharacterized research chemicals is to avoid direct release into the environment. Therefore, drain and trash disposal are not appropriate for this compound.

Step-by-Step Disposal Protocol:

  • Segregation: this compound waste, whether in solid form or dissolved in a solvent, must be segregated from other laboratory waste streams. Do not mix it with non-hazardous waste.

  • Containerization:

    • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name, "this compound," and the approximate quantity.

    • Liquid Waste: If this compound is in a solvent, it should be collected in a designated, leak-proof, and properly labeled hazardous waste container. The label must identify the solvent and the solute ("this compound") with their approximate concentrations.

  • Waste Storage: Store the sealed waste containers in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible chemicals.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Provide them with all available information about the compound.

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards & Wear Appropriate PPE B Segregate this compound Waste A->B Proceed with Caution C Package in Labeled, Sealed Container B->C Contain D Store in Designated Hazardous Waste Area C->D Secure E Arrange for Professional Disposal via EHS D->E Transfer

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This guide is intended to provide essential safety and logistical information based on general laboratory best practices. It is not a substitute for a substance-specific Safety Data Sheet. Researchers are responsible for complying with all applicable local, state, and federal regulations regarding hazardous waste disposal. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.

Personal protective equipment for handling (-)-Nissolin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (-)-Nissolin

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. This guide is based on the general principles of handling chemicals of unknown toxicity and information available for structurally related compounds. Always perform a risk assessment before starting any new procedure.

Personal Protective Equipment (PPE)

When handling this compound, especially in solid form or as a concentrated solution, the following personal protective equipment should be used. This is based on general guidelines for handling hazardous chemicals and compounds of unknown toxicity.

PPE CategoryItemSpecification
Eye and Face Safety GogglesChemical splash goggles are required.
Face ShieldRecommended when there is a significant risk of splashes, especially when working with larger quantities.
Hand GlovesChemically resistant gloves (e.g., nitrile) are mandatory. Consider double-gloving for added protection.
Body Laboratory CoatA flame-resistant lab coat that is fully buttoned is required.
ApronA chemically resistant apron over the lab coat is recommended when handling larger volumes.
Respiratory Fume HoodAll handling of solid this compound and its volatile solutions must be conducted in a certified chemical fume hood.
RespiratorMay be required for large-scale operations or in case of ventilation failure, based on a risk assessment.

Operational Plan

This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

Engineering Controls
  • Ventilation: Always handle solid this compound and prepare solutions in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.

Handling Procedures
  • Weighing:

    • Perform all weighing operations within a chemical fume hood.

    • Use a disposable weighing boat to prevent contamination of the balance.

    • Handle the solid with care to avoid generating dust.

  • Solution Preparation:

    • Slowly add the weighed this compound to the solvent to avoid splashing.

    • If sonication is required, ensure the vessel is securely capped.

    • Clearly label the container with the chemical name, concentration, solvent, date, and appropriate hazard warnings.

Storage
  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly sealed and clearly labeled.

  • For long-term storage, follow the supplier's recommendations, which may include refrigeration or storage in the dark.

Disposal Plan

As a chemical with unknown environmental and health effects, this compound and its waste must be disposed of as hazardous waste. Do not dispose of it down the drain or in regular trash.

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, contaminated weighing boats, and disposable labware in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions of this compound and any contaminated solvents in a separate, sealed, and clearly labeled hazardous waste container.

    • Contaminated PPE: Dispose of grossly contaminated gloves and other disposable PPE as hazardous waste.

  • Waste Disposal:

    • Follow your institution's and local regulations for the disposal of hazardous chemical waste.

    • Arrange for pickup and disposal by a certified hazardous waste management company.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol outlines the steps for preparing a stock solution from a solid form of this compound, assuming its toxicity is unknown.

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational.

    • Gather all necessary equipment: vial of this compound, appropriate solvent, volumetric flask, spatula, and weighing boat.

  • Weighing:

    • Place the weighing boat on the analytical balance within the fume hood and tare.

    • Carefully transfer the desired amount of solid this compound to the weighing boat.

    • Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed solid into the volumetric flask.

    • Add a small amount of the chosen solvent to the weighing boat to rinse any remaining solid into the flask.

    • Add approximately half of the final volume of the solvent to the flask.

    • Gently swirl the flask to dissolve the solid. If necessary, cap the flask and sonicate until the solid is fully dissolved.

  • Final Preparation:

    • Once the solid is dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the solution to a clearly labeled storage bottle.

Visualizations

Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don PPE Risk_Assessment->Don_PPE Prep_Workspace Prepare Workspace in Fume Hood Don_PPE->Prep_Workspace Weigh_Solid Weigh Solid Compound Prep_Workspace->Weigh_Solid Proceed to Handling Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Workspace Conduct_Experiment->Decontaminate Proceed to Cleanup Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Dispose_Waste Dispose of Waste via EHS Segregate_Waste->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Caption: A flowchart outlining the key steps for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Nissolin
Reactant of Route 2
(-)-Nissolin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.